molecular formula C10H6BrNO2 B152709 7-Bromoisoquinoline-3-carboxylic acid CAS No. 660830-63-7

7-Bromoisoquinoline-3-carboxylic acid

Cat. No.: B152709
CAS No.: 660830-63-7
M. Wt: 252.06 g/mol
InChI Key: OTFHFFYMJNOJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFHFFYMJNOJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620115
Record name 7-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660830-63-7
Record name 7-Bromo-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660830-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromoisoquinoline-3-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Bromoisoquinoline-3-carboxylic Acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a core component of many biologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 7-position and a carboxylic acid at the 3-position—offers versatile handles for further chemical modification.[1] The 7-bromo moiety is particularly useful for introducing molecular complexity through cross-coupling reactions, while the carboxylic acid group provides a key site for amide bond formation or other functional group transformations.[1] This molecule serves as a valuable intermediate in the synthesis of kinase inhibitors, anticancer agents, and potential therapeutics for neurological disorders.[1][2]

This document explores the strategic design of its synthesis, detailing plausible reaction pathways, step-by-step experimental protocols, and the chemical reasoning that underpins the methodological choices.

Retrosynthetic Analysis

A logical synthesis plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For this compound, two primary approaches emerge:

  • Approach A: Late-Stage C-3 Functionalization. This strategy involves the initial synthesis of the 7-bromoisoquinoline core, followed by the introduction of the carboxylic acid group at the C-3 position. This is often practical if the core heterocycle is readily accessible.

  • Approach B: Ring-Forming Cyclization. This approach constructs the isoquinoline ring from acyclic precursors that already contain the necessary carbon framework and functional groups (or their precursors). This can be more efficient if direct C-3 functionalization is challenging.

G cluster_0 Retrosynthetic Analysis cluster_A Approach A: Late-Stage Functionalization cluster_B Approach B: Ring-Forming Cyclization Target This compound A_Inter 7-Bromoisoquinoline Target->A_Inter C-3 Carboxylation B_Precursor Substituted Benzylamine/Benzaldehyde + C2 Synthon Target->B_Precursor Pomeranz-Fritsch Type Cyclization A_Precursor 7-Aminoisoquinoline A_Inter->A_Precursor Sandmeyer Reaction

Caption: Retrosynthetic pathways for the target molecule.

Synthesis Pathway I: Late-Stage C-3 Functionalization

This pathway prioritizes the robust synthesis of the 7-bromoisoquinoline scaffold, followed by a directed carboxylation step. This approach leverages a well-documented, non-aqueous diazotization method for the synthesis of 7-bromoisoquinoline, which avoids the use of harsh strong acids and provides good yields.[3]

Step 1: Synthesis of 7-Aminoisoquinoline

The synthesis typically begins with the nitration of isoquinoline to yield a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Subsequent reduction of the separated 5-nitroisoquinoline yields 5-aminoisoquinoline. A more direct route to the 7-substituted pattern often involves starting from a pre-substituted benzene ring. For the purpose of this guide, we will consider 7-aminoisoquinoline as a commercially available or previously synthesized starting material.

Step 2: Synthesis of 7-Bromoisoquinoline via Nonaqueous Diazotization

The conversion of an aromatic amine to a bromide is classically achieved via the Sandmeyer reaction. However, a modified, non-aqueous procedure offers milder conditions and simpler work-up.[3] This method avoids the strong acidic environments of traditional Sandmeyer reactions, which can be detrimental to sensitive substrates.

Reaction Causality:

  • Tert-butyl nitrite (t-BuONO): This reagent serves as the diazotizing agent in an organic solvent, forming the crucial diazonium salt intermediate without the need for aqueous nitrous acid.

  • Copper(II) Bromide (CuBr₂): Acts as the bromide source and catalyst for the decomposition of the diazonium salt, facilitating the substitution of the diazo group with bromine.

  • Acetonitrile (CH₃CN): A polar aprotic solvent that is suitable for solubilizing the reactants and facilitating the ionic reaction mechanism.

G cluster_0 Pathway I, Step 2: Synthesis of 7-Bromoisoquinoline A 7-Aminoisoquinoline B [Isoquinoline-7-diazonium salt] A->B t-BuONO, CuBr₂ CH₃CN, Room Temp. C 7-Bromoisoquinoline B->C

Caption: Conversion of 7-aminoisoquinoline to 7-bromoisoquinoline.

Step 3: Carboxylation at the C-3 Position

Introducing a carboxylic acid at the C-3 position of the stable isoquinoline ring is the most challenging step. Direct carboxylation via lithiation is difficult due to competing proton abstraction at other sites. A more reliable strategy involves a two-step process: halogenation at the C-3 position followed by a palladium-catalyzed carbonylation.

3a. Halogenation of 7-Bromoisoquinoline at C-3: This would first require the synthesis of 7-bromoisoquinoline N-oxide, followed by reaction with a halogenating agent like POCl₃ or PBr₃ to introduce a halogen at an activated position, which could potentially include C-3.

3b. Palladium-Catalyzed Carbonylation: Assuming 3,7-dibromoisoquinoline can be synthesized, it could undergo a selective palladium-catalyzed carbonylation. The selectivity would depend on the relative reactivity of the C-3 and C-7 bromine atoms. Alternatively, a Grignard or organolithium intermediate could be formed from the C-3 halogen, followed by quenching with solid CO₂.

Given the complexities of this step, the ring-forming strategy (Pathway II) often presents a more direct and higher-yielding alternative.

Synthesis Pathway II: Pomeranz-Fritsch-Bobbitt Cyclization

This classical isoquinoline synthesis strategy builds the heterocyclic ring from a benzaldehyde and an aminoacetal, followed by an acid-catalyzed cyclization.[4][5] This approach is highly effective as it establishes the complete carbon skeleton with the desired substitution pattern in a convergent manner.

G cluster_0 Pathway II: Ring Construction Strategy A 4-Bromobenzaldehyde C Schiff Base Intermediate A->C Condensation B Diethyl aminoacetal B->C D Dihydroisoquinoline Intermediate C->D Acid-catalyzed Cyclization (H₂SO₄) E 7-Bromoisoquinoline D->E Oxidation/Aromatization F This compound E->F C-3 Carboxylation (Proposed)

Caption: A generalized Pomeranz-Fritsch approach to the target core.

While the classical Pomeranz-Fritsch reaction yields the isoquinoline core, introducing the C-3 carboxylic acid requires a modified starting material. A more direct route involves using a synthon that already contains the carboxylate precursor.

Proposed Protocol Based on a Modified Pictet-Gams Reaction

A more plausible route involves the cyclization of a β-hydroxy-β-phenylethylamine derivative. This approach integrates the C-3 substituent during the ring-formation process.

Reaction Causality:

  • 4-Bromobenzaldehyde: Provides the benzene ring and the C-5 through C-8 atoms, along with the C-4 atom of the final isoquinoline.

  • Ethyl isocyanoacetate: This reactant serves as the C2 synthon, providing the N-2 and C-3 atoms, with the ester group acting as a direct precursor to the carboxylic acid.

  • Potassium Carbonate (K₂CO₃): A base used to deprotonate the α-carbon of the isocyanoacetate, generating a nucleophile.

  • Dehydrative Cyclization: An acid catalyst like polyphosphoric acid (PPA) or a Lewis acid promotes the cyclization and subsequent dehydration to form the aromatic isoquinoline ring.

Detailed Experimental Protocol (Proposed Pathway)

This section outlines a viable, multi-step synthesis based on established chemical principles for constructing substituted isoquinolines.

Part A: Synthesis of Ethyl 7-bromo-3-isoquinolinecarboxylate

Step 1: Condensation of 4-Bromobenzaldehyde with Ethyl Isocyanoacetate

  • To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add potassium carbonate (1.2 eq).

  • Add ethyl isocyanoacetate (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate oxazoline.

Step 2: Acid-Catalyzed Cyclization and Aromatization

  • Add the purified oxazoline intermediate from the previous step to polyphosphoric acid (PPA) (10x by weight).

  • Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is ~8-9, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to afford ethyl 7-bromo-3-isoquinolinecarboxylate.

Part B: Hydrolysis to this compound
  • Dissolve the ethyl 7-bromo-3-isoquinolinecarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the saponification by TLC until the starting material is consumed.

  • Cool the solution to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 with cold 2M hydrochloric acid, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

StepKey ReagentsSolventTemperatureTypical Yield
A1 4-Bromobenzaldehyde, Ethyl Isocyanoacetate, K₂CO₃THF0 °C to RT70-85%
A2 Oxazoline intermediate, PPANeat120-140 °C50-65%
B Ethyl ester intermediate, NaOHEthanol/WaterReflux>90%

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environments of the isoquinoline core and the absence of the ethyl ester signals. The aromatic region should show characteristic splitting patterns for the substituted ring.

  • ¹³C NMR: To verify the number of unique carbon atoms and the presence of the carboxyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound, observing the characteristic isotopic pattern for a bromine-containing molecule.

  • HPLC: To determine the purity of the final compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful strategic planning. While late-stage functionalization of a pre-formed 7-bromoisoquinoline core is conceivable, it presents significant challenges in achieving regioselective carboxylation at the C-3 position. A more robust and reliable strategy involves the construction of the isoquinoline ring from acyclic precursors using methods analogous to the Pomeranz-Fritsch or Pictet-Gams reactions. The proposed pathway, utilizing a condensation reaction followed by an acid-catalyzed cyclization and final hydrolysis, offers a direct and efficient route to this valuable building block for drug discovery and development.

References

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. [URL: https://patents.google.
  • This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/146652-7-bromoisoquinoline-3-carboxylic-acid.html]
  • 7-Bromoisoquinoline - Chem-Impex. [URL: https://www.chem-impex.com/products/7-bromoisoquinoline]
  • Isoquinoline synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-isoquinolines.shtm]
  • A Versatile Synthesis of Substituted Isoquinolines - Andrew G. Myers Research Group - Harvard University. [URL: https://myers.chemistry.harvard.edu/publications/a-versatile-synthesis-of-substituted-isoquinolines]
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/04/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html]
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10846549/]
  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. [URL: https://patents.google.
  • 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Benchchem. [URL: https://www.benchchem.com/product/b1641023]
  • 7-bromo-1-methoxyisoquinoline-3-carboxylic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-bromo-1-methoxyisoquinoline-3-carboxylic-acid]
  • Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids - ResearchGate. [URL: https://www.researchgate.net/publication/227181079_Synthesis_of_6-_or_7-substituted_1234-tetrahydroisoquinoline-3-carboxylic_acids]
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3200]

Sources

A Technical Guide to the Physicochemical Properties of 7-Bromoisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromoisoquinoline-3-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. Its rigid isoquinoline scaffold, substituted with both a bromine atom and a carboxylic acid, provides two distinct and synthetically versatile functional handles. This unique arrangement makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1]

In medicinal chemistry, this compound serves as a key precursor for developing novel therapeutics, particularly in the realms of oncology and neurology. The isoquinoline core is a known pharmacophore with an affinity for various neurological targets, while the overall structure is leveraged in the design of potent kinase inhibitors and anticancer agents.[1][2] Furthermore, its designation as a "Protein Degrader Building Block" highlights its utility in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3][4]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for in-house validation and characterization. The causality behind experimental choices is explained to ensure both accuracy and a deep understanding of the data generated.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of a molecule is the cornerstone of its application in research and development. The key identifiers and physical data for this compound are summarized below.

PropertyDataSource(s)
Chemical Structure
This compound
CAS Number 660830-63-7[1][3][4]
Molecular Formula C₁₀H₆BrNO₂[1][3][4]
Molecular Weight 252.06 g/mol [1][3][4]
Typical Purity ≥95%[3][4]
Recommended Storage 2-8°C[1][2]

Melting Point Analysis

Theoretical Basis

The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A pure, crystalline organic solid will typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[5] Conversely, the presence of impurities disrupts the crystal lattice, which results in a depression of the melting point and a broadening of the melting range.[5] Therefore, accurate melting point determination is a critical first step in sample validation.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp). The underlying principle is the controlled heating of a finely powdered sample in a capillary tube while observing the precise temperature of phase transition from solid to liquid.[6]

Methodology:

  • Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[7]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination (Rapid Ramp): Heat the sample rapidly to quickly determine an approximate melting range. This saves time and establishes the temperature at which to begin a more precise measurement.

  • Accurate Determination (Slow Ramp): Allow the apparatus to cool well below the approximate melting point. Using a fresh sample in a new capillary tube, begin heating again. As the temperature approaches the previously determined range, reduce the heating rate to 1-2°C per minute.[5] A slow heating rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[8]

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting range is reported as T1-T2.

  • Validation: Conduct at least two separate, careful determinations. Consistent results validate the measurement.

Expected Results and Discussion

While a specific melting point for this compound is not widely published, related structures such as 7-Bromo-4-hydroxyquinoline-3-carboxylic acid exhibit a very high melting point (>260 °C), suggesting the title compound will also have a high decomposition/melting temperature due to its rigid aromatic structure and potential for strong intermolecular hydrogen bonding via the carboxylic acid group.[9] An experimentally observed broad melting range (e.g., greater than 5°C) would strongly indicate the presence of impurities.[5]

Solubility Profile

Importance in Drug Development

A compound's solubility profile governs its behavior in both chemical reactions and biological systems. It dictates the choice of solvents for synthesis and purification, and critically influences formulation strategies and bioavailability. For an ionizable molecule like this compound, solubility is highly dependent on pH.

Experimental Workflow: Qualitative Solubility Testing

A systematic approach is used to classify a compound's solubility based on its functional groups. The workflow tests solubility in a sequence of solvents of varying pH. The logic is that "like dissolves like," but also that acidic or basic functional groups will react to form more soluble salts.[10]

G start Start with Unknown (this compound) water Test in Water (H₂O) start->water naoh Test in 5% NaOH water->naoh Insoluble soluble_neutral Soluble (Neutral/Amphoteric) water->soluble_neutral Soluble nahco3 Test in 5% NaHCO₃ naoh->nahco3 Soluble hcl Test in 5% HCl naoh->hcl Insoluble soluble_strong_acid Soluble (Strong Acid) nahco3->soluble_strong_acid Soluble soluble_weak_acid Soluble (Weak Acid) nahco3->soluble_weak_acid Insoluble h2so4 Test in conc. H₂SO₄ hcl->h2so4 Insoluble soluble_base Soluble (Organic Base) hcl->soluble_base Soluble insoluble Insoluble h2so4->insoluble Insoluble h2so4->soluble_neutral Soluble G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A1 Calibrate pH Meter (pH 4, 7, 10 buffers) B1 Add Analyte to Vessel A1->B1 A2 Prepare Analyte Solution (~1 mM in water/co-solvent) A2->B1 A3 Prepare Standardized Titrant (e.g., 0.1 M NaOH) B3 Add Titrant in Increments A3->B3 B2 Immerse pH Electrode B1->B2 B2->B3 B4 Record pH after each addition B3->B4 B4->B3 C1 Plot pH vs. Volume of Titrant C2 Calculate 1st Derivative (ΔpH / ΔV) C1->C2 C3 Identify Inflection Point (Peak of 1st Derivative) C2->C3 C4 Determine pKa (pH at half-equivalence volume) C3->C4

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [11]2. Sample Preparation: Accurately weigh and dissolve a sample of this compound to prepare a solution of known concentration (typically 1-10 mM). A co-solvent like methanol or DMSO may be required if aqueous solubility is low, though this will yield an apparent pKa (pKa') specific to that solvent system.

  • Titration Setup: Place the sample solution in a jacketed beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of 0.1 M NaOH.

  • Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. [11]5. Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting sigmoidal curve will have an inflection point corresponding to the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point. [12]For higher accuracy, the equivalence point is best determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

Predicted pKa and Interpretation

The pKa of benzoic acid is approximately 4.2. [13][14]For this compound, the electron-withdrawing nature of both the sp²-hybridized carbons of the isoquinoline ring and the electronegative bromine atom will stabilize the carboxylate anion, making the carboxylic acid more acidic. Therefore, its pKa is predicted to be slightly lower than 4.2. This implies that at physiological pH (~7.4), the molecule will exist almost entirely in its deprotonated, negatively charged carboxylate form, a critical factor for its solubility and interaction with biological targets.

Spectroscopic Signature (Predicted)

While experimental spectra should be acquired for definitive characterization, the expected spectroscopic features for this compound can be predicted from its structure.

  • ¹H NMR: The spectrum would show several signals in the aromatic region (downfield, ~7.5-9.5 ppm) corresponding to the protons on the isoquinoline ring. A particularly downfield singlet would be expected for the proton at the C-4 position. The carboxylic acid proton would appear as a very broad singlet, typically far downfield (>10 ppm), and may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display 10 distinct carbon signals. The carboxyl carbon would be significantly downfield (~165-180 ppm). The carbon atom attached to the bromine (C-7) would also be identifiable.

  • FTIR (Infrared Spectroscopy): The spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid dimer from ~2500-3300 cm⁻¹. A strong, sharp carbonyl (C=O) stretching absorption would be present around 1700-1725 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Conclusion

This compound is a high-value chemical intermediate with physicochemical properties that make it well-suited for applications in drug discovery and organic synthesis. Its high melting point suggests thermal stability, while its predictable pH-dependent solubility allows for straightforward manipulation during aqueous workups and purifications. The acidity of its carboxylic acid group (predicted pKa < 4.2) ensures it is ionized at physiological pH, a key consideration for designing molecules with favorable ADME properties. The protocols and theoretical insights provided in this guide offer a robust framework for researchers to accurately characterize this versatile building block, enabling its confident application in the synthesis of next-generation therapeutics.

References

  • University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Technology. (n.d.). experiment 1 determination of solubility class. Retrieved from [Link]

  • Occidental College. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

  • University of Technology. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

  • Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • My Skin Recipes. (n.d.). This compound. Retrieved from [Link]

  • Anticancer Agents in Medicinal Chemistry. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

Sources

7-Bromoisoquinoline-3-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromoisoquinoline-3-carboxylic acid: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its unique structural arrangement, featuring a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for derivatization, makes it a highly valuable intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and strategic applications. We will delve into its role as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, and provide an exemplary synthetic protocol to illustrate its practical utility for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Structure

At the heart of its synthetic versatility lies the distinct structure of this compound. The isoquinoline core is a well-established pharmacophore with a known affinity for various biological targets, while the bromine and carboxylic acid substituents offer orthogonal handles for chemical modification.

Key Identifiers
PropertyValueSource(s)
CAS Number 660830-63-7[1][2][3][4]
Molecular Formula C₁₀H₆BrNO₂[1][2][3]
Molecular Weight 252.06 g/mol [1][2][3]
Purity Typically ≥95%[1][2]
Synonyms No common synonymsN/A
Molecular Structure

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is attached at position 7 of the isoquinoline ring system, and a carboxylic acid group is present at position 3.

Caption: 2D Structure of this compound.

Physicochemical Properties and Rationale

The properties of this compound are dictated by its composite structure: a large, relatively nonpolar aromatic core and a highly polar carboxylic acid group.

  • Acidity: The carboxylic acid moiety (-COOH) is the primary driver of its acidic nature. The electron-withdrawing effect of the isoquinoline ring system enhances the acidity of the carboxylic proton compared to a simple aliphatic carboxylic acid. This allows it to readily form carboxylate salts with bases.[5]

  • Solubility: Due to the polar carboxylic acid group, the molecule exhibits some solubility in polar protic solvents like ethanol and can be dissolved in aqueous bases (e.g., NaOH, NaHCO₃) through the formation of its highly soluble carboxylate salt.[5] However, its large aromatic surface area limits its solubility in water in its acidic form. It is generally soluble in polar aprotic solvents like DMSO and DMF.

  • Reactivity: The molecule possesses two key reactive sites:

    • The C7-Br Bond: The bromine atom is a key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at this position.[3]

    • The C3-COOH Group: The carboxylic acid can be converted into a wide range of functional groups, such as esters, amides, and acid chlorides, providing a straightforward method for linking the isoquinoline core to other molecular fragments.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate used to construct more complex bioactive molecules.[3][6]

Scaffold for Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors. The nitrogen atom in the ring can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. The bromine at position 7 allows for the strategic introduction of substituents that can extend into other regions of the binding site to enhance potency and selectivity. This makes the molecule a valuable starting point for developing novel anticancer agents.[3]

Intermediate for CNS-Active Agents

The isoquinoline core is also prevalent in compounds targeting the central nervous system (CNS).[3] The ability to functionalize both the 7-position and the 3-position allows medicinal chemists to fine-tune properties like lipophilicity and polarity, which are critical for blood-brain barrier penetration.

Versatile Building Block in Organic Synthesis

Beyond specific therapeutic areas, this compound is a versatile tool for synthetic chemists. It is frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling to create complex, substituted isoquinoline derivatives.[3] This reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this molecule. This protocol is illustrative and should be adapted based on the specific boronic acid used and laboratory safety standards.

Objective: To synthesize a 7-aryl-isoquinoline-3-carboxylic acid derivative via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Briefly open the reaction flask under a positive flow of inert gas and add the catalyst/ligand mixture.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Heating and Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Add water and adjust the pH to ~2-3 with 1M HCl. The product, being a carboxylic acid, will precipitate.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 7-aryl-isoquinoline-3-carboxylic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Combine Reactants (7-Bromo-isoquinoline-3-carboxylic acid, Arylboronic acid, K₂CO₃) B 2. Purge with Inert Gas (Nitrogen or Argon) A->B Establish Inert Atmosphere C 3. Add Catalyst System (Pd(OAc)₂ + PPh₃) B->C Catalyst Introduction D 4. Add Degassed Solvents (Dioxane/Water) C->D Create Reaction Medium E 5. Heat and Stir (80-100 °C, 4-12 h) D->E Initiate Coupling F 6. Reaction Work-up (Acidification & Extraction) E->F Isolate Crude Product G 7. Purify Product (Chromatography or Recrystallization) F->G Remove Impurities H Final Product: 7-Aryl-isoquinoline-3-carboxylic acid G->H

Caption: Key steps in the Suzuki-Miyaura cross-coupling workflow.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its dual functionality allows for sequential, controlled modifications, making it an indispensable tool for constructing complex molecular architectures. For scientists in medicinal chemistry and organic synthesis, a thorough understanding of this building block's properties and reactivity is essential for the efficient development of novel therapeutics and functional materials. Its continued use in the synthesis of kinase inhibitors and other biologically active compounds underscores its lasting importance in the field.

References

  • Vertex AI Search. (n.d.). This compound, min 95%, 100 mg.
  • Vertex AI Search. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • BLD Pharm. (n.d.). 660830-63-7|this compound.
  • My Skin Recipes. (n.d.). This compound.
  • TSFX. (n.d.). Physical properties of carboxylic acids.

Sources

The Rising Therapeutic Potential of 7-Bromoisoquinoline-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this privileged heterocyclic family, derivatives of 7-Bromoisoquinoline-3-carboxylic acid are emerging as a promising class of molecules with significant therapeutic potential. The strategic placement of a bromine atom at the 7-position offers a versatile handle for synthetic elaboration through cross-coupling reactions, while the carboxylic acid moiety at the 3-position provides a key interaction point for biological targets and can be readily converted into various functional groups such as esters and amides. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline and its derivatives are integral to the landscape of pharmacologically active compounds. This nitrogen-containing heterocyclic ring system is found in a vast array of natural alkaloids, including morphine and berberine, which exhibit potent physiological effects. The rigid, planar structure of the isoquinoline nucleus provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological macromolecules.

The this compound core combines several advantageous features for drug design. The bromine atom at the 7-position not only influences the electronic properties of the ring system but also serves as a crucial reactive site for the introduction of diverse substituents via modern synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize biological activity. The carboxylic acid group at the 3-position is a key pharmacophoric element, capable of forming hydrogen bonds and ionic interactions with target proteins. Its presence can also be exploited to modulate the physicochemical properties of the derivatives, such as solubility and cell permeability.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization are critical steps in the exploration of its biological potential. While a variety of methods for isoquinoline synthesis exist, the construction of this specific scaffold often involves multi-step sequences.

Core Synthesis

A common strategy for the synthesis of the isoquinoline nucleus is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. For the synthesis of 7-bromoisoquinoline derivatives, a suitably substituted phenethylamine precursor bearing a bromine atom at the para position to the ethylamine moiety would be required.

Experimental Protocol: General Synthesis of Isoquinoline-3-carboxamides

This protocol outlines a general procedure for the synthesis of isoquinoline-3-carboxamide derivatives from the corresponding carboxylic acid.

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 7-bromoisoquinoline-3-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the desired 7-bromoisoquinoline-3-carboxamide derivative.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents. The bromine atom at the 7-position and the functional group at the 3-position are key determinants of their biological activity.

Anticancer Activity

The isoquinoline and quinoline scaffolds are prevalent in a number of approved and investigational anticancer drugs. Derivatives of this compound are being explored for their potential to inhibit key cellular processes involved in cancer progression.

3.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline and isoquinoline cores are known to act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. The 3-carboxamide moiety is particularly effective in forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition[1].

While specific data for this compound derivatives is limited, studies on structurally related quinoline-3-carboxamides have demonstrated potent inhibition of kinases such as Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway[1][2][3][4]. The 7-bromo substituent can be utilized to introduce aryl or heteroaryl groups that can occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates 7_Bromo_Derivative 7-Bromoisoquinoline-3-carboxamide Derivative 7_Bromo_Derivative->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Figure 1: Proposed mechanism of action for 7-bromoisoquinoline-3-carboxamide derivatives as kinase inhibitors.

3.1.2. Antiproliferative Activity

Several studies have reported the antiproliferative activity of isoquinoline and quinoline derivatives against various cancer cell lines. While specific data for this compound derivatives is not extensively available, related halogenated quinolines have shown potent activity against cancer cell lines, with some compounds inducing apoptosis[5]. The presence of a halogen, such as bromine, can enhance the anticancer activity of the quinoline scaffold[5].

Compound ClassCancer Cell LineIC50 (µM)Reference
Brominated MethoxyquinolinesHT29 (Colon)5.45 - 9.6[5]
Brominated MethoxyquinolinesHeLa (Cervical)5.45 - 9.6[5]
Brominated MethoxyquinolinesC6 (Glioblastoma)5.45 - 9.6[5]
Quinoline DerivativesA549 (Lung), KYSE450 (Esophageal)Varies[6]

Table 1: Antiproliferative activity of selected halogenated quinoline derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Isoquinoline and quinoline derivatives have a long history of use as antimicrobial agents.

3.2.1. Antibacterial Activity

Isoquinoline-3-carboxylic acid itself has demonstrated significant antibacterial activity against a range of plant pathogenic bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and various Xanthomonas species, with EC50 values in the low µg/mL range[7]. The proposed mechanism of action involves disruption of the bacterial cell membrane, leading to altered cell morphology and inhibition of biofilm formation[7].

Halogenated quinolines have also been shown to possess potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis[8]. The introduction of a bromine atom at the 7-position of the isoquinoline-3-carboxylic acid scaffold is therefore a promising strategy for the development of new antibacterial agents.

Antibacterial_Mechanism Derivative 7-Bromoisoquinoline-3-carboxylic Acid Derivative Bacterial_Cell Bacterial Cell Derivative->Bacterial_Cell Interacts with Cell_Membrane Cell Membrane Disruption Bacterial_Cell->Cell_Membrane Leads to Biofilm Biofilm Formation Bacterial_Cell->Biofilm Inhibits Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death

Figure 2: Proposed antibacterial mechanism of isoquinoline-3-carboxylic acid derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the minimum inhibitory concentration of a compound against a bacterial strain.

  • Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37 °C with shaking.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using the broth medium. The final volume in each well should be 100 µL.

  • Bacterial Inoculum: Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization at the 7-position, provides a rich platform for medicinal chemistry exploration. The demonstrated and inferred biological activities, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound class.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

  • Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of the impact of different substituents at the 7-position and various functional groups at the 3-position on biological activity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which these compounds exert their effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for in vivo efficacy and safety.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective medicines.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. [Source not explicitly provided in search results]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. NIH. [Link]

  • Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. PubMed. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • This compound. MySkinRecipes. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

Sources

The Strategic Role of 7-Bromoisoquinoline-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

7-Bromoisoquinoline-3-carboxylic acid has emerged as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its unique structural features, including the reactive bromine atom at the C7 position and the carboxylic acid moiety at C3, provide strategic handles for chemical modification, enabling the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the diverse applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and agents targeting neurodegenerative diseases.

Introduction: The Isoquinoline Core in Drug Design

The isoquinoline nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The strategic placement of a bromine atom and a carboxylic acid group, as seen in this compound, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, while the carboxylic acid moiety can be involved in crucial interactions with biological targets or can be further modified to modulate physicochemical properties.

This guide will delve into the technical aspects of utilizing this compound as a foundational building block in the synthesis of innovative drug candidates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference
Molecular Formula C₁₀H₆BrNO₂[2][3]
Molecular Weight 252.06 g/mol [2][3]
CAS Number 660830-63-7[2][3]
Appearance Off-white solid[4]
Solubility Soluble in DMF and DMSO[5]
Storage 2-8°C, protected from light[6]

Synthesis of the Core Scaffold

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be conceptually approached through established methods for isoquinoline and quinoline carboxylic acid synthesis. A plausible synthetic route involves a multi-step process starting from readily available precursors.

One potential synthetic strategy is a modification of the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by functional group manipulations to introduce the bromine and carboxylic acid moieties at the desired positions. A generalized workflow is presented below.

G A Starting Material (e.g., substituted benzaldehyde) B Intermediate Formation (e.g., Schiff base or amide) A->B C Cyclization (e.g., Bischler-Napieralski or Pomeranz-Fritsch type) B->C D Aromatization C->D E Introduction of Bromine (e.g., electrophilic bromination) D->E F Introduction of Carboxylic Acid Precursor E->F G Hydrolysis to Carboxylic Acid F->G H This compound G->H

Conceptual synthetic workflow for this compound.

A patent for the synthesis of the parent compound, 7-bromoisoquinoline, describes a diazotization-bromination method which could potentially be adapted.[4] This method avoids the use of strong acids and offers a milder reaction pathway.[4]

Key Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling Reaction

The true synthetic power of this compound lies in the reactivity of its C7-bromo substituent. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of this scaffold.[6][7] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and a wide variety of organoboron reagents, such as boronic acids and their esters.[8][9]

This versatility enables the introduction of diverse aryl, heteroaryl, and alkyl groups at the 7-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G A This compound C Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent, Heat) A->C B Arylboronic Acid B->C D 7-Aryl-isoquinoline-3-carboxylic acid C->D E Further Derivatization (e.g., amide coupling) D->E F Bioactive Molecule E->F

General workflow for the derivatization of this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of inhibitors for several key therapeutic targets.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The isoquinoline and quinoline cores are prevalent in a number of approved kinase inhibitors. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar to low micromolar range.[10] While specific data for this compound derivatives are not widely published, the core structure is highly amenable to the synthesis of kinase inhibitors.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11] Several PARP inhibitors feature heterocyclic cores. Although direct examples from this compound are not prominent in the literature, the related isoquinolinone scaffold is a known pharmacophore for PARP inhibition.[12] The ability to introduce diverse substituents at the 7-position via Suzuki coupling makes this compound a promising starting point for the design of novel PARP inhibitors with improved potency and selectivity.

Agents for Neurodegenerative Diseases

Isoquinoline derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[13] Some tetrahydroisoquinoline derivatives have shown promise as cholinesterase inhibitors, a key target in Alzheimer's therapy.[14] The isoquinoline scaffold's ability to cross the blood-brain barrier and interact with neurological targets makes it an attractive platform for the development of new central nervous system drugs.[6] The functional handles on this compound allow for the synthesis of libraries of compounds for screening against various targets implicated in neurodegeneration.

Future Perspectives and Conclusion

This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its strategic functionalization allows for the efficient generation of diverse chemical libraries for hit-to-lead optimization. The demonstrated and potential applications in oncology and neurodegenerative diseases highlight the importance of this scaffold.

Future research will likely focus on the development of more efficient and scalable synthetic routes to this core and the exploration of its derivatives against a wider range of biological targets. The continued application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling, will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/288820989_Derivatives_of_1234-Tetrahydroisoquinoline-3-carboxylic_Acid
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956321/
  • Harwood, H. J., & Johnson, T. B. (1934). Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society, 56(2), 468–470. https://doi.org/10.1021/ja01317a063
  • Tsotinis, A., & Zouroudis, S. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Archiv der Pharmazie, 340(1), 43-47. https://doi.org/10.1002/ardp.200600125
  • This compound. (n.d.). MySkinRecipes. Retrieved from https://www.myskinrecipes.com/shop/th/products/7-bromoisoquinoline-3-carboxylic-acid-95-100mg-reagent-146652
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/27588621/
  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (1999). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/10508435/
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/isoquinolines.shtm
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 249. https://doi.org/10.3390/molecules29010249
  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.). Retrieved from https://patents.google.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(23), 13866–13886. https://doi.org/10.1039/D1RA01476A
  • Growth inhibitory activity (IC50 μM) of the tested compounds against... (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Growth-inhibitory-activity-IC50-mM-of-the-tested-compounds-against-HepG2-MCF-7-MDA_tbl1_351532524
  • This compound. (n.d.). Lab Solu. Retrieved from https://labsolu.ca/product/7-bromoisoquinoline-3-carboxylic-acid/
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from https://myers.chemistry.harvard.
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270617/
  • Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. (n.d.). Scientific Reports. Retrieved from https://www.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2017). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152103/
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (2022). Frontiers in Pharmacology, 13, 941198. https://doi.org/10.3389/fphar.2022.941198
  • IC50 (µM) of Compounds 3–6, 8, and 9 versus the MCF-7 and MDA-MB-231... (n.d.). ResearchGate. Retrieved from https://www.researchgate.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319080/
  • IC 50 of different compounds in sensitive and olaparib resistant... (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/IC-50-of-different-compounds-in-sensitive-and-olaparib-resistant-HR-proficient-and_tbl1_366113824
  • This compound, min 95%, 100 mg. (n.d.). Fisher Scientific. Retrieved from https://www.fishersci.com/shop/products/7-bromoisoquinoline-3-carboxylic-acid-min-95-100-mg/B194450100MG
  • 7-bromoquinoline-4-carboxylic acid synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/product_30904-74-6_30904-74-6.htm
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=chemistrybiochemistry
  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors. (2006). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16483771/
  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved from https://www.researchgate.
  • Inhibitors of PARP: Number crunching and structure gazing. (2022). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8915392/
  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. (n.d.). Retrieved from https://patents.google.
  • 7-Bromoisoquinoline (CAS Number: 58794-09-5). (n.d.). Cayman Chemical. Retrieved from https://www.caymanchem.com/product/23977/7-bromoisoquinoline

Sources

Spectroscopic Characterization of 7-Bromoisoquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold, substituted with a bromine atom and a carboxylic acid group, provides a versatile platform for the synthesis of novel therapeutic agents. The bromine atom at the 7-position serves as a key handle for further functionalization via cross-coupling reactions, enabling the exploration of a diverse chemical space. The carboxylic acid moiety at the 3-position can be utilized for amide bond formation or as a key pharmacophoric feature for interacting with biological targets.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic signatures. The molecule consists of a bicyclic aromatic system, the isoquinoline core, with a bromine atom attached to the benzene ring portion and a carboxylic acid group on the pyridine ring.

Figure 1. Chemical structure of this compound.

The following sections will detail the anticipated features in each spectroscopic technique, providing a foundational understanding for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may be exchangeable in protic solvents.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.

    • 2D NMR: For unambiguous assignment of all signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show signals in the aromatic region (typically 7.0-9.5 ppm) and a characteristic downfield signal for the carboxylic acid proton.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1~9.3s-1H
H-4~8.5s-1H
H-5~8.2d~8.5-9.01H
H-6~7.8dd~8.5-9.0, ~1.5-2.01H
H-8~8.4d~1.5-2.01H
-COOH>12.0br s-1H

Rationale behind Assignments:

  • H-1 and H-4: These protons are on the electron-deficient pyridine ring and are adjacent to the nitrogen atom, leading to significant deshielding and a downfield chemical shift. They are expected to appear as singlets due to the lack of adjacent protons.

  • H-5, H-6, and H-8: These protons are on the benzene ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets, coupling to both H-5 (ortho-coupling, larger J value) and H-8 (meta-coupling, smaller J value). H-8 is anticipated to be a doublet due to meta-coupling with H-6. The bromine at position 7 will influence the chemical shifts of the neighboring protons.

  • -COOH: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and potential hydrogen bonding. It typically appears as a broad singlet at a very downfield chemical shift and may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
C-1~150-155
C-3~140-145
C-4~120-125
C-4a~135-140
C-5~128-132
C-6~130-135
C-7~122-127
C-8~130-135
C-8a~128-132
-COOH~165-170

Rationale behind Assignments:

  • -COOH: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitrogen atom, the bromine atom, and the carboxylic acid group. The carbon atom attached to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect. The specific assignments would be confirmed using HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid group and the aromatic system.

Experimental Protocol (Hypothetical)
  • Sample Preparation: The spectrum can be acquired using a solid sample, typically by the KBr (potassium bromide) pellet method or using an ATR (Attenuated Total Reflectance) accessory.

  • Instrument Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Spectral Data
Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
C-H stretch (aromatic)3100-3000Medium-Weak
C=O stretch (carboxylic acid)1725-1700Strong
C=C and C=N stretch (aromatic rings)1620-1450Medium-Strong (multiple bands)
C-O stretch (carboxylic acid)1320-1210Medium
O-H bend (carboxylic acid)1440-1395 and 950-910Medium, Broad
C-Br stretch700-500Medium-Strong

Interpretation of Key Absorptions:

  • O-H Stretch: The most characteristic feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band is expected around 1725-1700 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.

  • Aromatic Stretches: Multiple bands of medium to strong intensity will be observed in the 1620-1450 cm⁻¹ region, characteristic of the C=C and C=N stretching vibrations within the isoquinoline ring system.

  • C-Br Stretch: A medium to strong absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br stretching vibration.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Solid_Sample Solid Sample (KBr or ATR) FTIR FTIR Spectrometer Solid_Sample->FTIR Data Infrared Spectrum FTIR->Data Functional_Groups Functional Group Identification (O-H, C=O, C=C, C-Br) Data->Functional_Groups

Figure 2. Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Hypothetical)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements for elemental composition determination.

Expected Mass Spectral Data
  • Molecular Ion: The molecular weight of this compound is 251.05 g/mol (for the most abundant isotopes, ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to [M]+ and [M+2]+.

    • In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 251.97 and 253.97.

    • In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 249.95 and 251.95.

  • Fragmentation: The fragmentation pattern will depend on the ionization energy used. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The isoquinoline ring is relatively stable, but fragmentation of the ring system is also possible under higher energy conditions.

G M [M+H]+ m/z 251.97 / 253.97 M_H2O [M+H - H2O]+ M->M_H2O - H2O M_CO2H [M - COOH]+ M->M_CO2H - COOH

Figure 3. Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis in the absence of readily available experimental spectra, the interpretations are grounded in fundamental spectroscopic principles and data from analogous structures. The detailed analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The provided hypothetical experimental protocols offer a starting point for the acquisition of high-quality spectral data. Unambiguous structural confirmation will ultimately rely on the acquisition and interpretation of experimental data, including 2D NMR experiments.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Georganics. 7-Bromoisoquinoline-4-carboxylic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Bromoisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing the Molecule

7-Bromoisoquinoline-3-carboxylic acid (CAS No. 660830-63-7) is a heterocyclic building block of significant interest in modern medicinal chemistry.[1][2] Its rigid isoquinoline scaffold, substituted with a bromine atom and a carboxylic acid, presents a unique combination of functionalities. The bromine serves as a versatile handle for synthetic elaboration via cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group provides a key interaction point for biological targets and influences the compound's physicochemical properties.[1] This molecule is frequently utilized as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and agents for central nervous system disorders.[1]

For researchers in drug discovery and development, a thorough understanding of this molecule's solubility and stability is not merely academic; it is a foundational pillar for successful preclinical development. These properties dictate everything from reaction conditions and purification strategies to formulation design and ultimately, the potential bioavailability of a final drug candidate. This guide provides a field-proven framework for characterizing these critical attributes.

Physicochemical and Structural Overview

A molecule's behavior is a direct consequence of its structure. The key features of this compound—the aromatic isoquinoline core, the electron-withdrawing bromine atom, and the ionizable carboxylic acid—govern its solubility and stability profile.

  • Isoquinoline Core: The isoquinoline ring system is a weak base. The nitrogen atom has a pKa of approximately 5.14 for the parent isoquinoline, allowing it to be protonated under acidic conditions.[3][4]

  • Carboxylic Acid Group: This is an acidic functional group. Its pKa value determines the pH at which it deprotonates. This ionization is the primary driver of its pH-dependent aqueous solubility.[5][6]

  • Bromine Substituent: The bromine atom enhances the molecule's lipophilicity (fat-solubility) and can influence the electronic properties of the aromatic system, potentially affecting its chemical reactivity and stability.[7]

PropertyValueSource
CAS Number 660830-63-7[1][8]
Molecular Formula C₁₀H₆BrNO₂[8][9]
Molecular Weight 252.06 g/mol [8][9]
Appearance Solid[10]
Recommended Storage 2-8°C[1]

Characterizing Solubility: Beyond a Single Number

Solubility is not a fixed value but a dynamic property highly dependent on the surrounding environment. For an ionizable compound like this compound, pH is the master variable. The goal is to generate a pH-solubility profile, which is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.[11][12]

The Principle of pH-Dependent Solubility

The solubility of this molecule is governed by the Henderson-Hasselbalch equation.[13] As a weak acid (due to the carboxylic acid), its solubility in aqueous media will increase significantly as the pH rises above its pKa, because the deprotonated, ionized carboxylate form is far more water-soluble than the neutral, protonated form.[5][14] Conversely, as a weak base (due to the isoquinoline nitrogen), protonation at low pH (pH < pKa of the nitrogen) can also form a more soluble salt. This dual nature can lead to a "U-shaped" solubility profile with the lowest solubility observed at the isoelectric point (the pH at which the net charge is zero).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of solid material.[13][15]

Causality Behind the Method: This method is trusted because it allows the system to reach a true thermodynamic equilibrium, avoiding the artificially high values that can be obtained from kinetic solubility methods where precipitation may not have fully occurred.[16] Ensuring equilibrium is the most critical, self-validating step of this protocol.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials (e.g., add 5-10 mg to 1 mL of each buffer). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaking water bath or orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate for a predetermined time.[17]

  • Equilibrium Verification (Self-Validation Step): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24 hours and 48 hours). If the measured concentration is the same at both times, equilibrium is confirmed.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method. Quantify the concentration using a validated analytical method, such as HPLC-UV (see Section 4).

Expected Solubility Profile (Hypothetical Data)

The following table summarizes the expected solubility trends in common solvents.

Solvent SystemExpected SolubilityRationale
Aqueous Buffer, pH 1.2 ModerateThe isoquinoline nitrogen is protonated, forming a soluble salt.
Aqueous Buffer, pH 4.5 LowThe molecule is likely near its isoelectric point, resulting in minimum solubility.
Aqueous Buffer, pH 7.4 HighThe carboxylic acid is deprotonated (ionized), significantly increasing aqueous solubility.
Water LowThe neutral molecule has limited polarity.[6]
Methanol / Ethanol Moderate to HighPolar protic solvents capable of hydrogen bonding with the carboxylic acid.
DMSO / DMF HighPolar aprotic solvents effective at dissolving a wide range of organic molecules.[18]
Dichloromethane (DCM) LowThe molecule's polarity from the COOH group limits solubility in non-polar solvents.
Visualization: pH-Dependent Solubility Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Output prep_buffers Prepare Buffers (pH 1.2 to 9.0) add_compound Add Excess Compound to Vials prep_buffers->add_compound shake Agitate at Constant Temp (e.g., 24-48h) add_compound->shake separate Centrifuge to Separate Solid from Supernatant shake->separate collect Collect Supernatant separate->collect quantify Dilute & Quantify (HPLC-UV) collect->quantify profile Generate pH-Solubility Profile quantify->profile

Caption: Workflow for determining the pH-solubility profile.

Assessing Chemical Stability: Forced Degradation Studies

A stability study identifies the conditions under which a compound degrades and characterizes the resulting degradation products. Forced degradation (or stress testing) is an essential component, intentionally exposing the molecule to harsh conditions to accelerate decomposition and predict long-term stability.[19] This process is mandated by regulatory bodies like the ICH.[20][21]

The Rationale of Stress Testing

The primary goals of a forced degradation study are to:

  • Identify Degradation Pathways: Understand whether the molecule is susceptible to hydrolysis, oxidation, photolysis, or thermal stress.[21]

  • Elucidate Degradant Structures: Isolate and identify the structure of major degradation products.

  • Develop Stability-Indicating Methods: The stress samples are used to develop and validate an analytical method (typically HPLC) that can resolve the parent compound from all significant degradants, proving the method is "stability-indicating."[19]

Experimental Protocol: Forced Degradation Study

Causality Behind the Method: The conditions are chosen to be more severe than those encountered during routine storage to generate detectable degradation (typically aiming for 5-20% degradation) in a short period.[22] Using a control sample (unstressed) is the self-validating baseline against which all stressed samples are compared.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted with the non-stressful solvent) is stored under ambient, protected-from-light conditions.

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at 60°C for 8 hours. The isoquinoline ring system can be susceptible to basic conditions.

    • Oxidative Degradation: Mix stock with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve a known quantity in the stock solvent before analysis.

    • Photolytic Degradation: Expose the stock solution (in a photostable quartz cuvette) and solid compound to a light source specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples (control, acid, base, oxidative, thermal, photolytic) using a stability-indicating HPLC method (see Section 4).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify the retention times of any new peaks (degradants). A peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the parent peak is pure in all samples.

Summary of Forced Degradation Conditions
Stress ConditionReagent / ParameterTypical IncubationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1.0 M HCl60-80°C, 8-24hPotential reactions involving the carboxylic acid or isoquinoline ring.[20]
Base Hydrolysis 0.1 M - 1.0 M NaOHRT-60°C, 2-8hDecarboxylation or ring opening under harsh conditions.[20]
Oxidation 3-30% H₂O₂Room Temp, 24hOxidation of the nitrogen atom to an N-oxide or the aromatic rings.[23]
Thermal Dry Heat, 80-100°C48-72hThermally induced decomposition (e.g., decarboxylation).
Photolytic ICH Q1B Light SourcePer guidelinesPhotochemical reactions, potentially involving the bromine-carbon bond.
Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_output Data Evaluation start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Light) start->photo analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze path Identify Degradation Pathways analyze->path method Confirm Method is Stability-Indicating analyze->method profile Establish Stability Profile analyze->profile G start Obtain Stressed Samples (from Forced Degradation) dev Develop HPLC Method (Column, Mobile Phase, Gradient) start->dev inject Inject Stressed & Control Samples dev->inject check Check Resolution: Parent Peak vs. Degradants? inject->check optimize Optimize Method (e.g., Modify Gradient) check->optimize No valid Method is Stability-Indicating: Proceed with Validation check->valid Yes optimize->dev

Sources

An In-depth Technical Guide to 7-Bromoisoquinoline-3-carboxylic acid: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromoisoquinoline-3-carboxylic acid, a key building block in modern medicinal chemistry. We delve into its commercial availability, offering a comparative summary of suppliers to aid in procurement. The guide further explores the synthetic chemistry of this molecule, proposing a logical, multi-step synthesis pathway based on established chemical principles. A critical focus is placed on its application in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation. This document serves as a vital resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including kinase inhibitors and anticancer agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties, enabling the design of potent and selective therapeutics. This compound has emerged as a particularly valuable intermediate due to its orthogonal handles for chemical modification. The bromine atom at the 7-position serves as a versatile point for cross-coupling reactions, while the carboxylic acid at the 3-position is ideal for amide bond formation, a cornerstone of linker chemistry in the development of complex molecules like PROTACs.

Commercial Availability and Sourcing

This compound (CAS Number: 660830-63-7) is available from a number of specialized chemical suppliers. For researchers and drug development professionals, selecting a reliable supplier is crucial to ensure the quality and consistency of starting materials. Key considerations include purity, available quantities, lead times, and the availability of analytical data.

Below is a summary of notable suppliers:

SupplierCatalog Number (Example)PurityAvailable Quantities
Aladdin B194450≥95%25mg, 100mg
BLD Pharm BD208717≥95%Inquire
Labsolu B19445095%25mg, 100mg
Arctom Scientific SYX-B9895InquireFlexible Sizes
MySkinRecipes 14665295%250mg

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Chemical Properties

A proposed synthetic workflow is outlined below:

G cluster_0 Proposed Synthesis of this compound A m-Bromobenzaldehyde C Pictet-Spengler Reaction A->C B Glycine ethyl ester B->C D Tetrahydroisoquinoline intermediate C->D Acid catalyst E Oxidation/Aromatization D->E e.g., MnO2 or DDQ F Ethyl 7-bromoisoquinoline-3-carboxylate E->F G Hydrolysis F->G e.g., LiOH, THF/H2O H This compound G->H

Caption: Proposed synthetic workflow for this compound.

3.1. Proposed Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on established chemical transformations. This protocol should be considered a theoretical guide and would require optimization and validation in a laboratory setting.

Step 1: Pictet-Spengler Reaction to form the Tetrahydroisoquinoline Core

  • To a solution of m-bromobenzaldehyde in a suitable solvent (e.g., dichloromethane), add an equimolar amount of glycine ethyl ester.

  • Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the tetrahydroisoquinoline intermediate.

Step 2: Oxidation to the Isoquinoline Ring

  • Dissolve the tetrahydroisoquinoline intermediate in a suitable solvent (e.g., toluene or dioxane).

  • Add an oxidizing agent such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in excess.

  • Heat the reaction mixture to reflux and monitor for completion.

  • After cooling, filter off the solid oxidant and concentrate the filtrate under reduced pressure.

  • Purify the resulting ethyl 7-bromoisoquinoline-3-carboxylate by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl 7-bromoisoquinoline-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH).

  • Stir the reaction at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.

3.2. Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol [1]
CAS Number 660830-63-7[1]
Appearance Off-white to yellow solid
Purity (Typical) ≥95%[1]

3.3. Characterization and Quality Control

The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

While specific spectra for this compound are not widely published, chemical suppliers can often provide a Certificate of Analysis (CoA) with this information upon request.[2]

Application in Drug Discovery: A Key Building Block for PROTACs

The classification of this compound as a "Protein Degrader Building Block" by several suppliers highlights its primary application in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule typically consists of three components:

  • A ligand that binds to the POI.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound is an ideal scaffold for the "linker" and "POI ligand" components of a PROTAC. The carboxylic acid provides a convenient attachment point for the linker, often through amide bond formation. The bromo-functionalized isoquinoline core can be further elaborated, for instance, through Suzuki-Miyaura cross-coupling reactions, to generate a ligand that specifically binds to the POI.[3]

G cluster_0 Role of this compound in PROTAC Synthesis A This compound B Amide Coupling A->B D Isoquinoline-Linker-E3 Ligase Conjugate B->D C Linker-E3 Ligase Ligand C->B E Suzuki Coupling D->E G Final PROTAC Molecule E->G Forms POI-binding moiety F Boronic Acid/Ester (POI binder precursor) F->E

Caption: Logical workflow for incorporating this compound into a PROTAC.

The ability to perform these chemical modifications sequentially and with high efficiency makes this compound a powerful tool for generating libraries of PROTACs for screening and optimization in drug discovery programs.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in modern drug discovery. Its strategic placement of functional groups makes it particularly well-suited for the synthesis of complex molecules, most notably PROTACs. This guide provides researchers and drug development professionals with the foundational knowledge needed to source, potentially synthesize, and strategically utilize this important chemical entity in their pursuit of novel therapeutics. The continued exploration of isoquinoline-based scaffolds is expected to yield further innovations in the field of targeted protein degradation and beyond.

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. This compound Product Description. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 7-Bromoisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 7-bromoisoquinoline-3-carboxylic acid serves as a highly versatile intermediate, enabling the synthesis of targeted therapeutics through functionalization of its distinct reactive sites. The bromine atom at the C7 position is amenable to a wide array of cross-coupling reactions, while the carboxylic acid at C3 provides a handle for amide bond formation and other modifications. This document provides a comprehensive guide for researchers, outlining the strategic synthesis of the this compound core and its subsequent derivatization. We detail robust protocols, explain the underlying chemical principles, and offer insights into process optimization for the development of novel kinase inhibitors, anticancer agents, and compounds targeting the central nervous system.[1][2][3]

Introduction: The Strategic Value of the Isoquinoline Scaffold

Isoquinoline derivatives are integral to modern drug discovery, exhibiting a wide spectrum of biological activities.[4] The rigid, heterocyclic structure of the isoquinoline core provides an excellent framework for orienting substituents in three-dimensional space to achieve high-affinity interactions with biological targets. The title compound, this compound, is of particular interest due to its bifunctional nature.

  • The C7-Bromo Group: This functionality is a linchpin for introducing molecular diversity. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the facile installation of aryl, heteroaryl, and alkyl groups.[1]

  • The C3-Carboxylic Acid Group: This moiety serves as a critical interaction point, often acting as a hydrogen bond donor or acceptor. It is also a synthetic handle for creating amides, esters, and other functional groups, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Quinoline-3-carboxylic acids, a related class of compounds, have shown significant potential as selective antiproliferative agents and protein kinase inhibitors.[5][6]

This guide provides a logical, step-by-step approach to synthesizing this valuable building block and its derivatives, grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis of this compound hinges on the strategic construction of the isoquinoline core with the desired substitution pattern. A logical retrosynthetic approach breaks the target molecule down into simpler, commercially available starting materials.

G Target This compound Oxidation Oxidation Target->Oxidation Isoquinoline 7-Bromoisoquinoline-3-carbaldehyde Pomeranz_Fritsch Pomeranz-Fritsch Cyclization Isoquinoline->Pomeranz_Fritsch Starting_Materials 4-Bromobenzaldehyde + Aminoacetaldehyde diethyl acetal Pomeranz_Fritsch->Starting_Materials Oxidation->Isoquinoline G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Aromatization A 4-Bromobenzaldehyde C Benzalaminoacetal Intermediate A->C B Aminoacetaldehyde diethyl acetal B->C D Intermediate C->D H₂SO₄ E 7-Bromoisoquinoline D->E Dehydration

Caption: Workflow for the Pomeranz-Fritsch synthesis of 7-bromoisoquinoline.

Materials and Reagents:

  • 4-Bromobenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in a minimal amount of ethanol.

    • Add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 2-4 hours. The reaction can be monitored by TLC until the starting aldehyde is consumed.

    • Remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which is often used in the next step without further purification.

  • Acid-Catalyzed Cyclization:

    • Caution: This step involves highly corrosive concentrated sulfuric acid and should be performed in a fume hood with appropriate personal protective equipment.

    • To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add the crude benzalaminoacetal from the previous step with vigorous stirring. The addition should be controlled to keep the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for 2-3 hours.

    • Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This step is highly exothermic and should be done with caution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 7-bromoisoquinoline by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield a crystalline solid. [7] Note on an Alternative Route: A patented method describes synthesizing 7-bromoisoquinoline from 7-aminoisoquinoline via a diazotization-bromination reaction in a non-aqueous solvent. This approach is reported to avoid the formation of the 5-bromo isomer and provide higher yields compared to the Pomeranz-Fritsch method for this specific isomer. [8]

Protocol 2: Synthesis of this compound

With the 7-bromoisoquinoline core in hand, the next critical step is the introduction of the carboxylic acid at the C3 position. A common strategy involves formylation followed by oxidation.

Part A: Vilsmeier-Haack Formylation at C3

Principle: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. While the isoquinoline ring is not exceptionally electron-rich, this reaction can proceed under appropriate conditions.

Materials and Reagents:

  • 7-Bromoisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

Step-by-Step Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to an ice-cooled solution of DMF (3.0 eq) in DCM. Stir for 30 minutes at 0 °C.

  • Add a solution of 7-bromoisoquinoline (1.0 eq) in DCM to the Vilsmeier reagent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the mixture and carefully quench by pouring it into a beaker of ice water.

  • Basify the solution with aqueous NaOH to pH > 10.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield crude 7-bromoisoquinoline-3-carbaldehyde.

  • Purify by column chromatography.

Part B: Oxidation to Carboxylic Acid

Principle: A variety of oxidizing agents can convert an aldehyde to a carboxylic acid. A mild and efficient option is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt.

Materials and Reagents:

  • 7-Bromoisoquinoline-3-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol and water (as solvent)

Step-by-Step Procedure:

  • Dissolve the 7-bromoisoquinoline-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger) and NaH₂PO₄ buffer.

  • Add an aqueous solution of sodium chlorite (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 12-16 hours at room temperature.

  • Quench the reaction with sodium sulfite solution.

  • Acidify the mixture with dilute HCl to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound. [9][10]

    Reaction Step Key Reagents Typical Yield Purity Notes
    Pomeranz-Fritsch Cyclization 4-Bromobenzaldehyde, H₂SO₄ 20-40% >95% (after purification) Yield can be variable; control of temperature is critical. [8]
    Vilsmeier-Haack Formylation POCl₃, DMF 50-70% >95% (after purification) Reaction time and temperature may require optimization.

    | Pinnick Oxidation | NaClO₂ | 80-95% | >98% | Mild conditions, high functional group tolerance. |

Derivatization Strategies for Drug Discovery

The synthesized this compound is a scaffold ready for elaboration into a library of potential drug candidates.

G cluster_0 C7 Position cluster_1 C3 Position Core 7-Bromoisoquinoline- 3-carboxylic acid Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Core->Suzuki Amide Amide Coupling (R'-NH₂, HATU/EDC) Core->Amide Product1 7-Aryl/Heteroaryl Derivative Suzuki->Product1 Product2 Amide Derivative Amide->Product2

Sources

Application Notes and Protocols for the Use of 7-Bromoisoquinoline-3-carboxylic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in epigenetics and oncology.

Introduction: Targeting Epigenetic Regulation with 7-Bromoisoquinoline-3-carboxylic Acid

The dynamic regulation of histone methylation is a critical component of epigenetic control, influencing gene expression, DNA repair, and cell differentiation. Histone demethylases, particularly the Jumonji C (JmjC) domain-containing enzymes, have emerged as significant targets for therapeutic intervention, especially in oncology. The KDM4 (also known as JMJD2) subfamily of histone demethylases are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that remove methyl groups from lysine residues on histone tails, primarily H3K9 and H3K36.[1][2] Overexpression of KDM4 family members is implicated in the progression of various cancers, making them attractive targets for small molecule inhibitors.[1][3][4]

This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors.[5] Its structural features, particularly the isoquinoline core and the carboxylic acid moiety, suggest its potential as a competitive inhibitor of 2-OG-dependent oxygenases like the KDM4 family, by mimicking the endogenous cofactor, 2-oxoglutarate. This document provides a comprehensive guide to utilizing this compound in enzyme inhibition assays, focusing on the KDM4 subfamily of histone demethylases. We will delve into the theoretical underpinnings of the assays, provide detailed experimental protocols, and guide the user through data analysis and interpretation.

Scientific Foundation: The Mechanism of KDM4 Demethylation and its Inhibition

The KDM4 family of enzymes catalyze the demethylation of mono-, di-, and tri-methylated lysine residues on histones. This process is crucial for maintaining the epigenetic landscape and regulating gene transcription. The catalytic cycle of KDM4 enzymes involves the binding of Fe(II) and 2-oxoglutarate to the active site, followed by the histone substrate. Molecular oxygen then coordinates with the iron center, leading to the oxidative decarboxylation of 2-OG and the formation of a highly reactive ferryl intermediate. This intermediate hydroxylates the methyl group on the lysine residue, which subsequently decomposes to release formaldehyde and the demethylated lysine.

Small molecule inhibitors targeting KDM4 enzymes often employ a strategy of competing with the 2-oxoglutarate cofactor. Compounds possessing a metal-chelating moiety, such as a carboxylic acid, can coordinate with the active site iron, thereby preventing the binding of 2-OG and inhibiting the demethylase activity. This compound is hypothesized to function in this manner.

KDM4_Catalytic_Cycle E KDM4-Fe(II) E_2OG KDM4-Fe(II)-2OG E->E_2OG + 2-OG E_2OG_Sub KDM4-Fe(II)-2OG-Substrate E_2OG->E_2OG_Sub + Substrate (H3K9me3) E_O2 Reactive Intermediate E_2OG_Sub->E_O2 + O2 E_Prod KDM4-Fe(II) + Products E_O2->E_Prod - Succinate - Formaldehyde E_Prod->E Inhibitor 7-Bromoisoquinoline- 3-carboxylic acid Inhibitor->E_2OG Competes with 2-OG IC50_Workflow cluster_0 Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A1 Prepare serial dilutions of This compound A2 Add inhibitor dilutions to 384-well assay plate A1->A2 A3 Add KDM4A enzyme solution A2->A3 B1 Pre-incubate inhibitor and enzyme A3->B1 B2 Initiate reaction by adding substrate/cofactor mix B1->B2 B3 Incubate at room temperature B2->B3 C1 Stop reaction and add HTRF detection reagents B3->C1 C2 Incubate to allow for antibody binding C1->C2 C3 Read plate on HTRF-compatible microplate reader C2->C3

Caption: Experimental workflow for determining the IC50 value of this compound.

Protocol:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer. A typical starting concentration in the assay well would be 100 µM, with 10-12 dilutions.

  • Assay Plate Setup: In a 384-well low-volume white plate, add 2 µL of the diluted inhibitor solutions. Include wells with DMSO only for the no-inhibitor control (0% inhibition) and wells with a known potent inhibitor or no enzyme for the full inhibition control (100% inhibition).

  • Enzyme Addition: Add 4 µL of the diluted KDM4A enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 4 µL of a pre-mixed solution containing the H3K9me3 peptide substrate and 2-oxoglutarate to each well to start the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction by adding 10 µL of the HTRF detection reagent mix (containing both the donor and acceptor reagents).

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) with an excitation at 320 nm. The HTRF ratio (665/620) is proportional to the amount of demethylated product.

Part 3: Determining the Mode of Inhibition

To understand how this compound inhibits KDM4A, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations.

Protocol:

  • Assay Setup: Perform the HTRF assay as described for IC50 determination, but with a matrix of varying concentrations of both the inhibitor and the 2-oxoglutarate cofactor.

  • Data Analysis:

    • Calculate the initial reaction velocities from the HTRF signals at each combination of inhibitor and substrate concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. [inhibitor]).

Data Analysis and Interpretation

IC50 Calculation

The raw HTRF ratios are first converted to percent inhibition relative to the controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to determine the IC50 value. [6] Hypothetical Data for this compound against KDM4A:

Inhibitor Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.1
3.775.3
1.252.1
0.428.9
0.110.5
0.042.1

Based on this hypothetical data, the calculated IC50 for this compound against KDM4A would be approximately 1.1 µM .

Mode of Inhibition Analysis

The pattern of lines on a Lineweaver-Burk plot reveals the mode of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases, but Km remains unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both the apparent Vmax and Km decrease.

  • Mixed Inhibition: Lines intersect in the second quadrant (to the left of the y-axis). Both apparent Vmax and Km are altered.

Inhibition_Modes Modes of Enzyme Inhibition cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive cluster_3 Mixed A1 Inhibitor binds to free enzyme only A2 Vmax: Unchanged Km: Increased B1 Inhibitor binds to free enzyme and ES complex with equal affinity B2 Vmax: Decreased Km: Unchanged C1 Inhibitor binds to ES complex only C2 Vmax: Decreased Km: Decreased D1 Inhibitor binds to free enzyme and ES complex with different affinities D2 Vmax: Decreased Km: Changed

Caption: Summary of the characteristics of different modes of reversible enzyme inhibition. [4][7] Given that this compound is a structural mimic of 2-oxoglutarate, it is highly probable that it acts as a competitive inhibitor . A Lineweaver-Burk plot of the experimental data would be expected to show lines intersecting on the y-axis.

Conclusion and Future Directions

This application note provides a comprehensive framework for utilizing this compound in enzyme inhibition assays, specifically targeting the KDM4 family of histone demethylases. The detailed protocols for IC50 determination and mode of inhibition analysis, coupled with the theoretical background, equip researchers with the necessary tools to characterize this and other potential KDM4 inhibitors.

Further studies could involve assessing the selectivity of this compound against other KDM subfamilies and other 2-OG-dependent oxygenases to establish a comprehensive selectivity profile. Cellular assays to confirm on-target engagement and downstream biological effects, such as changes in histone methylation marks and gene expression, would be the next logical step in evaluating its potential as a chemical probe or therapeutic lead.

References

  • Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1810–1818. [Link]

  • Westaway, S. M., et al. (2016). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry, 59(5), 1859-1874. [Link]

  • Luo, X., et al. (2011). Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. Epigenetics, 6(12), 1300–1309. [Link]

  • Wang, L., et al. (2013). A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nature Communications, 4, 2035. [Link]

  • Cui, J., et al. (2021). The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer. Frontiers in Immunology, 12, 735519. [Link]

  • García-Sáez, I., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(37), 16045-16056. [Link]

  • Jin, C., et al. (2015). Structure-activity relationship and bioactivity of 8-hydroxyquinoline derivatives as highly potent KDM4/JMJD2 histone demethylase inhibitors. ACS Fall 2015 National Meeting & Exposition. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Sun, X., et al. (2016). KDM4C, a H3K9me3 Histone Demethylase, is Involved in the Maintenance of Human ESCC-Initiating Cells by Epigenetically Enhancing SOX2 Expression. Theranostics, 6(11), 1931–1945. [Link]

  • Horton, J. R., et al. (2017). Design of KDM4 Inhibitors with Anti-Proliferative Effects in Cancer Models. ACS Medicinal Chemistry Letters, 8(8), 830–835. [Link]

  • Letfus, B., et al. (2017). Identification of a Novel Benzimidazole Pyrazolone Scaffold That Inhibits KDM4 Lysine Demethylases and Reduces Proliferation of Prostate Cancer Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 801-812. [Link]

  • El-Damasy, D. A., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 824–829. [Link]

  • Saha, S., et al. (2022). Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. Journal of the American Chemical Society, 144(2), 839–851. [Link]

  • Letfus, B., et al. (2018). Identification and characterization of PKF118-310 as a KDM4A inhibitor. Oncotarget, 9(50), 29505–29515. [Link]

  • Van der Beelen, S., et al. (2020). KDM4 Demethylases: Structure, Function, and Inhibitors. Methods in Molecular Biology, 2073, 1-27. [Link]

  • Foley, T. L., et al. (2017). Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors. Scientific Reports, 7(1), 1279. [Link]

  • Wang, L., et al. (2022). Inhibition of KDM4A restricts SQLE transcription and induces oxidative stress imbalance to suppress bladder cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 312. [Link]

  • Horton, J. R., et al. (2017). Design of KDM4 Inhibitors with Anti-Proliferative Effects in Cancer Models. OSTI.GOV. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • Chen, Y. C., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5304. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Development of an AlphaLISA based MDM2-inhibitor screening assay and pharmacological validation of the assay. [Link]

  • Li, L., et al. (2022). KDM4C inhibition blocks tumor growth in basal breast cancer by promoting cathepsin L-mediated histone H3 cleavage. Nature Communications, 13(1), 4166. [Link]

  • Westaway, S. M., et al. (2016). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. ResearchGate. [Link]

  • Maccallini, C., et al. (2015). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 20(9), 16919–16934. [Link]

  • Coats, E. A., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Chen, S., et al. (2018). Discovery of potent DOT1L inhibitors by AlphaLISA based High Throughput Screening assay. Bioorganic & Medicinal Chemistry, 26(9), 2419–2427. [Link]

Sources

Application Notes & Protocols: Developing Anticancer Agents from 7-Bromoisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoquinoline Scaffold in Oncology

The isoquinoline core, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and a cornerstone of numerous natural products with potent biological activities.[1][2] Historically, isoquinoline alkaloids derived from plants have been used in traditional medicine for various ailments.[3] Modern pharmacological research has revealed that many of these compounds exert significant anticancer effects.[4][5] Their mechanisms of action are diverse and impactful, ranging from inducing cell cycle arrest and programmed cell death (apoptosis) to inhibiting key enzymes and modulating critical signaling pathways that drive tumor growth.[1][3][6][7][8]

This document provides a comprehensive guide for researchers and drug development professionals on leveraging a specific, highly versatile starting material: 7-Bromoisoquinoline-3-carboxylic acid . This scaffold is an ideal starting point for the synthesis of novel anticancer agents for two primary reasons:

  • The C7 Bromine Atom: This halogen serves as a versatile chemical "handle." It is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.[9]

  • The C3 Carboxylic Acid: This functional group provides another key point for diversification. It can be readily converted into amides, esters, and other functionalities. This modification can significantly influence the compound's solubility, cell permeability, and ability to form crucial hydrogen bonds with its biological target.[10][11]

These application notes will detail the synthetic strategies for creating a diverse chemical library from this starting material, provide protocols for robust in vitro evaluation, and discuss methods for elucidating the mechanism of action of promising lead compounds.

Part 1: Synthesis of Novel this compound Derivatives

The foundational step in this drug discovery workflow is the chemical synthesis of a library of diverse compounds. The following protocols describe two fundamental and powerful reactions for modifying the this compound core.

Logical Workflow for Synthesis and Screening

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start This compound Amidation Protocol 1: Amidation at C3 Start->Amidation R-NH2, Coupling Agents Suzuki Protocol 2: Suzuki Coupling at C7 Start->Suzuki R-B(OH)2, Pd Catalyst Amidation->Suzuki R-B(OH)2, Pd Catalyst Library Diverse Compound Library Amidation->Library Suzuki->Amidation R-NH2, Coupling Agents Suzuki->Library PrimaryScreen Protocol 3: Cytotoxicity Screen (IC50) Library->PrimaryScreen Test Compounds SecondaryScreen Protocol 4: Apoptosis Assay PrimaryScreen->SecondaryScreen Identify Potent Hits Lead Lead Compounds SecondaryScreen->Lead Confirm Mechanism

Caption: Workflow from synthesis to lead identification.

Protocol 1: Amide Bond Formation at the C3-Carboxylic Acid Position
  • Rationale & Causality: The conversion of the carboxylic acid to an amide is a critical step for diversification. Amide bonds are metabolically stable and can act as both hydrogen bond donors and acceptors, which is crucial for specific interactions with protein targets. By using a library of different amines, we can systematically probe the steric and electronic requirements of the target's binding pocket.

  • Materials:

    • This compound

    • Substituted amine (e.g., aniline, benzylamine, morpholine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

    • Anhydrous MgSO₄

  • Step-by-Step Methodology:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 5 minutes.

    • Add HATU (1.2 eq) portion-wise to the solution. A slight exotherm may be observed.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The starting material should be consumed within 1-3 hours.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the desired amide derivative.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Bromo Position
  • Rationale & Causality: The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds.[9] It allows for the introduction of diverse (hetero)aryl groups at the C7 position. This modification dramatically alters the compound's topology and electronic properties, which can be pivotal for enhancing binding affinity to the target protein and improving pharmacokinetic properties.

  • Materials:

    • 7-Bromo-isoquinoline derivative (from Protocol 1 or the starting acid)

    • Aryl or heteroaryl boronic acid/ester (1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Ethyl acetate (EtOAc), water, brine

    • Anhydrous Na₂SO₄

  • Step-by-Step Methodology:

    • To a microwave vial or Schlenk flask, add the 7-bromo-isoquinoline derivative (1.0 eq), the boronic acid/ester (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with nitrogen or argon three times.

    • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

    • Self-Validation: Monitor the disappearance of the starting material by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude residue by flash column chromatography or preparative HPLC to yield the final coupled product.

    • Verify the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Part 2: In Vitro Pharmacological Evaluation

Once a library of derivatives is synthesized, the next crucial phase is to assess their anticancer activity. This is typically done in a tiered approach, starting with broad screening for cytotoxicity, followed by more detailed mechanistic assays for the most promising compounds.

Protocol 3: Cell Viability Screening via MTT Assay
  • Rationale & Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of its potency. A panel of cancer cell lines representing different tumor types should be used to assess the breadth of activity.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Synthesized isoquinoline derivatives dissolved in DMSO (10 mM stock)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., acidified isopropanol or DMSO)

    • 96-well microplates, multichannel pipette, microplate reader

  • Step-by-Step Methodology:

    • Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Self-Validation: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Data Presentation: Representative IC₅₀ Data
Compound IDC3-Amide MoietyC7-Aryl MoietyIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Lead-01 CyclopropylaminePhenyl5.28.16.5
Lead-02 MorpholinePhenyl15.822.418.9
Lead-03 Cyclopropylamine4-Fluorophenyl0.9 1.5 1.2
Lead-04 Cyclopropylamine3-Pyridyl0.7 1.1 0.9
Doxorubicin(Positive Control)0.50.80.6

This is example data for illustrative purposes.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining
  • Rationale & Causality: A hallmark of many successful anticancer drugs is the ability to induce apoptosis.[1][3] This assay provides mechanistic insight by distinguishing between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic).

  • Materials:

    • Lead compounds identified in Protocol 3

    • Cancer cell line of interest

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Step-by-Step Methodology:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the lead compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add an additional 400 µL of 1X Binding Buffer to each sample.

    • Self-Validation: Analyze the samples by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant (Lower-Left: Viable; Lower-Right: Early Apoptotic; Upper-Right: Late Apoptotic; Upper-Left: Necrotic).

Part 3: Elucidating the Mechanism of Action

Identifying a compound's molecular target is a critical step in drug development. Isoquinoline derivatives are known to inhibit a wide range of targets, including protein kinases within signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[7][12][13]

Hypothetical Signaling Pathway Inhibition

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Isoquinoline Derivative (e.g., Lead-04) Inhibitor->AKT INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Protocol 5: Western Blot Analysis of Signaling Pathway Modulation
  • Rationale & Causality: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against both the total and phosphorylated forms of a protein (e.g., Akt and p-Akt), we can determine if a compound inhibits the activity of an upstream kinase. A decrease in the ratio of phosphorylated protein to total protein indicates target engagement and pathway inhibition.

  • Materials:

    • Lead isoquinoline compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Step-by-Step Methodology:

    • Treat cells with the lead compound as described in the apoptosis assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

    • Self-Validation (Loading Control): Normalize the protein concentrations for all samples to ensure equal loading.

    • Denature the protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure the observed changes are not due to variations in protein loading.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel anticancer agents. The synthetic protocols outlined here provide a robust framework for generating a diverse library of derivatives by leveraging amide coupling and Suzuki-Miyaura reactions. The subsequent in vitro screening cascade allows for the efficient identification of potent lead compounds and initial elucidation of their apoptotic mechanism.

Future work should focus on optimizing the lead compounds through further SAR studies to improve potency and drug-like properties. Promising candidates should be advanced into in vivo xenograft models to evaluate their efficacy and tolerability in a physiological setting. Further mechanistic studies, such as kinome profiling or target-based enzymatic assays, will be essential to definitively identify the molecular target and solidify the compound's therapeutic potential.

References

  • Yun, D., Yoon, S.Y., Park, S.J., and Park, Y.J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central. Available at: [Link]

  • (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Oxford Academic. Available at: [Link]

  • (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Bentham Science Publishers. Available at: [Link]

  • Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed. Available at: [Link]

  • (2021). Possible modes of anticancer action of isoquinoline-based compounds. ResearchGate. Available at: [Link]

  • (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Organic and Medicinal Chemistry International. Available at: [Link]

  • (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. Available at: [Link]

  • (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publisher. Available at: [Link]

  • (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • 7-Bromoisoquinolin-3-amine. PubChem. Available at: [Link]

  • (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: 7-Bromoisoquinoline-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-Bromoisoquinoline-3-carboxylic acid

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Its presence in numerous natural products and synthetic drugs underscores its importance in medicinal chemistry. This compound has emerged as a particularly valuable building block due to its pre-installed, orthogonally reactive functional groups.[1][2] The molecule incorporates a bromine atom at the 7-position and a carboxylic acid at the 3-position. This specific arrangement allows for selective and sequential chemical modifications, making it an ideal starting material for the construction of complex molecular architectures.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The carboxylic acid moiety provides a convenient site for amide bond formation, a critical linkage in many pharmaceutical agents.[3] This dual reactivity is particularly advantageous in drug discovery, where it facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, especially in the development of kinase inhibitors and other targeted therapeutics.[1][4][5]

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Physicochemical Properties and Handling

A clear understanding of the physical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 660830-63-7[6][7]
Molecular Formula C₁₀H₆BrNO₂[6][8]
Molecular Weight 252.06 g/mol [6][8]
Appearance Typically an off-white to light brown solid[9]
Purity ≥95%[6][8]
Storage Store at 2-8°C, sealed in a dry environment[1][2]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Core Reactivity: A Bifunctional Scaffold for Divergent Synthesis

The primary synthetic value of this compound lies in its two distinct reactive sites. The C-Br bond at the 7-position is readily activated by palladium catalysts, while the carboxylic acid at the 3-position is amenable to standard amide coupling protocols. This orthogonality allows for a planned, stepwise elaboration of the isoquinoline core.

G cluster_0 This compound cluster_1 Position 7 Reactivity cluster_2 Position 3 Reactivity main Core Scaffold suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki Pd-Catalyzed [Ar-Br] buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald amide Amide Bond Formation (C(O)-N Bond) main->amide Coupling Agents [COOH]

Caption: Orthogonal reactivity of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the isoquinoline ring system makes the C-Br bond at the 7-position an excellent substrate for oxidative addition to a Pd(0) center, initiating the catalytic cycles of several key cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[10][11] This reaction is widely used to introduce new aryl or heteroaryl substituents onto the isoquinoline core.

Causality Behind Protocol Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ can be used with phosphine ligands, which gets reduced in situ to the active Pd(0) species.[12]

  • Ligand: Triphenylphosphine (PPh₃) is a common, effective, and air-stable ligand for many Suzuki couplings.

  • Base: A base is essential to activate the boronic acid via the formation of a more nucleophilic boronate species, which facilitates the transmetalation step.[12][13] An aqueous solution of an inorganic base like Na₂CO₃ or K₂CO₃ is mild, inexpensive, and effective.

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, creating the necessary biphasic conditions for the reaction to proceed efficiently.

G start Setup reagents 1. Combine Reactants: - this compound (1 eq) - Arylboronic acid (1.2-1.5 eq) - Pd(PPh₃)₄ (0.05 eq) start->reagents purge 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) reagents->purge solvents 3. Add Solvents & Base: - Toluene/Dioxane - 2M aq. Na₂CO₃ purge->solvents heat 4. Reaction: Heat to 90-100 °C Monitor by TLC/LC-MS solvents->heat workup 5. Work-up: - Cool to RT - Aqueous extraction - Dry organic layer heat->workup purify 6. Purification: Column Chromatography workup->purify product Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene (4 mL) and ethanol (1 mL), followed by a degassed 2M aqueous solution of sodium carbonate (2 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 7-aryl-isoquinoline-3-carboxylic acid product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[14][15] It enables the coupling of amines with aryl halides, a transformation that is often challenging using classical methods.

Causality Behind Protocol Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) or N-heterocyclic carbene (NHC) ligands are crucial.[16][17] They promote the oxidative addition and facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A common precatalyst system is Pd₂(dba)₃ with a suitable ligand.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[17][18] Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain the stability of the catalytic species.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 eq) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

G cluster_reactants pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)(Br) pd0->pd2_aryl Oxidative Addition pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_aryl->pd2_amido Amine Coordination & Deprotonation product Ar-NR₂ pd2_amido->product Reductive Elimination aryl_halide Ar-Br aryl_halide->pd0 amine HNR₂ amine->pd2_aryl base Base base->pd2_aryl product->pd0

Caption: Simplified catalytic cycle of the Buchwald-Hartwig Amination.[17]

Application in Amide Bond Formation

The carboxylic acid at the 3-position is a robust handle for constructing amide bonds, a ubiquitous linkage in bioactive molecules. While direct thermal condensation with an amine is possible, it requires harsh conditions and is generally low-yielding due to the formation of a stable and unreactive ammonium carboxylate salt.[19][20] Therefore, the use of coupling agents is the standard and far more efficient method.

Causality Behind Protocol Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid. They convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[3]

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the ammonium salt formed during the reaction and to ensure the amine nucleophile remains in its free, reactive form.

  • Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are ideal for solubilizing the reactants and facilitating the reaction.

  • Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add HATU (1.1 mmol, 1.1 eq) and DIPEA (2.5 mmol, 2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Pour the reaction mixture into water, which will often precipitate the crude product. If not, extract with ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization to obtain the final amide.

Exemplary Multistep Synthesis: A Kinase Inhibitor Scaffold

To demonstrate the power of this compound as a building block, the following workflow outlines a hypothetical two-step synthesis of a potential kinase inhibitor scaffold, functionalizing both reactive sites sequentially.

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Amide Formation start Starting Material: This compound step1_desc React with 4-methoxyphenylboronic acid Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ Solvent: Toluene/H₂O start->step1_desc intermediate Intermediate: 7-(4-methoxyphenyl)isoquinoline-3-carboxylic acid step1_desc->intermediate step2_desc React with Piperidine Coupling Agent: HATU Base: DIPEA Solvent: DMF intermediate->step2_desc product Final Product: (7-(4-methoxyphenyl)isoquinolin-3-yl)(piperidin-1-yl)methanone step2_desc->product

Caption: Two-step synthesis of a decorated isoquinoline scaffold.

This sequence first establishes a biaryl linkage at the 7-position via a Suzuki coupling, followed by the formation of an amide bond at the 3-position. This strategy allows for the creation of two distinct points of diversity, ideal for building a library of analogues for biological screening.

Troubleshooting and Key Considerations

ReactionCommon IssuePotential Cause(s)Suggested Solution(s)
Suzuki Coupling Low or no conversionInactive catalyst; Insufficient base; Poor solvent quality.Use fresh catalyst or a different ligand/precatalyst system. Ensure base is fully dissolved. Use freshly distilled, degassed solvents.[13]
Buchwald-Hartwig Formation of dehalogenated starting materialPremature reductive elimination or protonolysis.Ensure strictly anhydrous and anaerobic conditions. Screen different ligands and bases.[14]
Amide Coupling Low yieldIncomplete activation of the acid; Racemization (if chiral amine is used).Allow for a pre-activation period before adding the amine. Use HATU with DIPEA at 0 °C to room temperature to minimize racemization.
General Purification difficultiesProduct co-elutes with byproducts (e.g., phosphine oxides).Optimize reaction stoichiometry to minimize excess reagents. Consider alternative purification methods like recrystallization or preparative HPLC.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its strategically placed and orthogonally reactive bromo and carboxylic acid functionalities provide a robust platform for the efficient construction of complex, highly decorated isoquinoline derivatives. The reliable application of well-established synthetic methodologies, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation, makes this reagent an invaluable tool for researchers in medicinal chemistry and drug discovery, accelerating the development of novel therapeutic agents.

References

  • Vertex AI Search Result 1. (URL not available)
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (CN102875465A). Method for preparing 7-bromoisoquinoline.
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. CID 10400802.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.
  • BenchChem. (n.d.).
  • My Skin Recipes. (n.d.). This compound.
  • BLD Pharm. (n.d.). 7-Bromoquinoline-3-carboxylic acid | 892874-34-9.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • ChemicalBook. (n.d.). 7-Bromoisoquinoline synthesis.
  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem.
  • BLD Pharm. (n.d.). 660830-63-7 | this compound.
  • YouTube. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. CID 52987757.
  • ResearchGate. (n.d.). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
  • PubChem. (n.d.). Quinoline-3-carboxylic acid. CID 80971.
  • Google Patents. (CN112500341A). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Khan Academy. (n.d.).
  • YouTube. (2023).
  • PubChemLite. (n.d.). 7-bromo-1-methoxyisoquinoline-3-carboxylic acid.
  • Combi-Blocks. (n.d.). This compound, min 95%, 100 mg.
  • Anticancer Agents in Medicinal Chemistry. (2021).
  • Georganics. (n.d.). 7-Bromoisoquinoline-4-carboxylic acid - High purity.
  • Chemistry LibreTexts. (2023).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • J&K Scientific LLC. (n.d.). 7-Bromoquinoline-3-carboxylic acid | 892874-34-9.
  • Durham E-Theses. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

Sources

Application Note: A Detailed Protocol for the N-Alkylation of 7-Bromoisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the N-alkylation of 7-Bromoisoquinoline-3-carboxylic acid, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. N-alkylation of the isoquinoline nitrogen introduces a positive charge, forming an inner salt or zwitterion with the carboxylate, which can significantly alter the molecule's physicochemical properties, solubility, and biological activity. This guide details a reliable method using common laboratory reagents, explains the rationale behind key procedural steps, and offers guidance on characterization, troubleshooting, and safety. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking to generate libraries of N-substituted isoquinolinium compounds.

Introduction and Scientific Context

Isoquinoline derivatives are a prominent class of nitrogen-containing heterocycles that form the core of numerous natural products and synthetic compounds with a broad spectrum of bioactivities.[1] this compound is a valuable synthetic intermediate, featuring three distinct functional handles: the nucleophilic isoquinoline nitrogen, a carboxylic acid, and a bromine-substituted aromatic ring suitable for cross-coupling reactions.

The N-alkylation of the heterocyclic nitrogen atom is a fundamental strategy to modify the steric and electronic properties of the molecule.[2] This transformation converts the tertiary amine of the isoquinoline ring into a quaternary isoquinolinium salt. Such modifications are crucial in drug development for modulating receptor binding, cell permeability, and pharmacokinetic profiles. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks an electrophilic alkylating agent.[2] This protocol employs potassium carbonate as a mild and effective base in a polar aprotic solvent, a common and scalable approach for this class of transformation.[2][3]

Reaction Principle and Mechanism

The N-alkylation of this compound is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The process involves two key acid-base and nucleophilic-electrophilic interactions:

  • Deprotonation: The base, potassium carbonate (K₂CO₃), first deprotonates the most acidic proton in the molecule, which belongs to the carboxylic acid group, forming a potassium carboxylate salt. This enhances the solubility of the starting material in polar aprotic solvents like DMF.

  • Nucleophilic Attack: The lone pair of electrons on the isoquinoline nitrogen atom acts as the nucleophile. It attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide ion).

This sequence results in the formation of an N-alkylated isoquinolinium zwitterion (inner salt), where the positive charge on the quaternary nitrogen is balanced by the negative charge on the carboxylate group.

Reaction_Mechanism cluster_reactants Reactants SM This compound Product N-Alkyl-7-bromo-3-carboxyisoquinolinium (Zwitterion) SM->Product Heat (e.g., 80°C) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Heat (e.g., 80°C) Base K₂CO₃ (Base) Base->Product Heat (e.g., 80°C) Solvent DMF (Solvent) Solvent->Product Heat (e.g., 80°C)

Caption: General reaction scheme for the N-alkylation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the N-methylation of this compound using methyl iodide as a representative alkylating agent. The stoichiometry can be adapted for other alkyl halides.

Materials and Equipment
Reagents & Chemicals Grade Equipment
This compound (1.0 eq)≥97% PurityRound-bottom flask (50 mL or 100 mL)
Methyl Iodide (CH₃I) (1.5 eq)Reagent GradeMagnetic stirrer and stir bar
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)Anhydrous, PowderedReflux condenser
N,N-Dimethylformamide (DMF)AnhydrousInert atmosphere setup (Nitrogen or Argon)
Ethyl Acetate (EtOAc)ACS GradeHeating mantle or oil bath with temperature control
Deionized Water (H₂O)Separatory funnel
Saturated Aqueous Sodium Chloride (Brine)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)TLC plates (Silica gel 60 F₂₅₄)
Silica Gel for Column Chromatography230-400 meshGlassware for column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask. Add this compound (e.g., 2.52 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (e.g., 2.76 g, 20.0 mmol, 2.0 eq).

    • Fit the flask with a reflux condenser and connect it to an inert atmosphere line (Nitrogen or Argon).

    • Scientist's Note: An inert atmosphere is recommended to prevent the absorption of atmospheric moisture, which can affect the reactivity of the anhydrous base and solvent.[2] Two equivalents of base are used to neutralize the carboxylic acid and the hydroiodic acid byproduct that is implicitly formed.

  • Solvent and Reagent Addition:

    • Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask via syringe.

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Add methyl iodide (e.g., 0.93 mL, 2.13 g, 15.0 mmol, 1.5 eq) to the suspension dropwise using a syringe.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates cations well, leaving the nucleophile relatively free to react.[3][4] An excess of the alkylating agent is used to ensure complete conversion of the starting material.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80 °C using an oil bath or heating mantle.

    • Maintain stirring at this temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been consumed (typically 4-8 hours).

    • Scientist's Note: TLC is a crucial and simple technique for monitoring the reaction's progress, preventing unnecessary heating that could lead to side products.[5]

  • Work-up Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate. The product may be in either layer or partitioned between them depending on the specific "R" group. For the zwitterionic product, it is likely to be more soluble in the aqueous phase. If so, wash the aqueous phase with ethyl acetate (3 x 50 mL) to remove any non-polar impurities.

    • Scientist's Note: The initial water quench is performed to dissolve the inorganic salts (K₂CO₃, KI) and the highly polar DMF solvent. Ethyl acetate is used to extract less polar side-products or unreacted alkylating agent.

  • Product Isolation and Purification:

    • If the product is in the aqueous layer, concentrate the aqueous phase under reduced pressure using a rotary evaporator to remove the water. This may require high vacuum and gentle heating.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by reverse-phase column chromatography.

    • If the product is organic-soluble, separate the organic layer. Wash it sequentially with water (3 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using silica gel column chromatography.[5]

    • Scientist's Note: Washing with brine helps to remove residual water from the organic layer. The choice between normal and reverse-phase chromatography depends on the polarity of the final product.

Data Presentation and Characterization

The successful synthesis of the N-alkylated product must be confirmed by spectroscopic methods.

Typical Reaction Parameters
Alkylating Agent (R-X)EquivalentsTemp (°C)Time (h)Typical Yield (%)Notes
Methyl Iodide1.5804-885-95Highly reactive. Reaction is typically clean and high-yielding.
Ethyl Bromide1.5806-1280-90Less reactive than methyl iodide, may require longer reaction times.
Benzyl Bromide1.2704-690-98Highly reactive due to the benzylic position.
Expected Characterization Data (for N-Methyl-7-bromo-3-carboxyisoquinolinium)
  • ¹H NMR (500 MHz, DMSO-d₆): Expect a characteristic singlet for the newly introduced N-methyl group (N-CH₃) around δ 4.5-4.8 ppm. The aromatic protons of the isoquinoline core will show downfield shifts compared to the starting material due to the positive charge on the nitrogen. The C1-H proton is typically the most deshielded, appearing as a singlet above δ 9.0 ppm.

  • ¹³C NMR (125 MHz, DMSO-d₆): A new signal for the N-methyl carbon will appear around δ 45-50 ppm. The carbons adjacent to the quaternary nitrogen (C1 and C8a) will also exhibit significant downfield shifts.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ (for the zwitterion, this represents the cation). For the N-methylated product, the expected m/z would be C₁₁H₈BrNO₂ + H⁺ = 265.98.

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Base) start->setup addition 2. Add Solvent (DMF) & Alkylating Agent setup->addition reaction 3. Heat & Stir (e.g., 80°C) addition->reaction monitoring 4. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up (Quench, Extract) monitoring->workup Complete purification 6. Purification (Chromatography or Recrystallization) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive alkylating agent. 2. Insufficient temperature. 3. Base is not anhydrous or insufficient amount.1. Use a fresh bottle of alkylating agent. 2. Increase the reaction temperature in 10 °C increments. 3. Use freshly dried K₂CO₃; ensure 2.0 equivalents are used.
Multiple Products on TLC 1. O-alkylation of the carboxylate. 2. Over-alkylation (if applicable to substrate). 3. Decomposition at high temperature.1. This is a potential side reaction, though less common for the carboxylate. Careful purification is needed. Use a more selective alkylating agent if possible. 2. Not applicable for this specific reaction. 3. Reduce reaction temperature and monitor closely.
Difficulty Isolating Product 1. Product is highly water-soluble. 2. Product formed an emulsion during work-up.1. Avoid extensive aqueous washes. Evaporate the aqueous layer to dryness to recover the zwitterionic product. 2. Add more brine to the separatory funnel to break the emulsion.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • Alkylating Agents (e.g., Methyl Iodide, Benzyl Bromide) are often toxic, carcinogenic, and lachrymatory.[6][7][8] Handle them exclusively in a certified chemical fume hood.

    • DMF is a reproductive toxin and can be absorbed through the skin. Avoid contact and use in a well-ventilated area or fume hood.

  • Procedure Hazards: The reaction involves heating flammable organic solvents. Ensure no ignition sources are nearby and that the heating apparatus is properly set up.

Conclusion

This application note outlines a reliable and scalable protocol for the N-alkylation of this compound. The procedure is high-yielding and utilizes standard laboratory reagents and techniques. By providing detailed procedural steps, scientific rationale, and troubleshooting advice, this guide serves as a valuable resource for chemists aiming to synthesize novel isoquinolinium compounds for applications in pharmaceutical and materials research.

References

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • National Institutes of Health. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Thieme. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Retrieved from [Link]

  • ACS Chemistry for Life. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ACS Publications. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Retrieved from [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • PubMed. (2009). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

  • BrainKart. (2018). Alkylating Agents. Retrieved from [Link]

  • PubMed. (2010). Preparative Separation of Isoquinoline Alkaloids From Stephania Yunnanensis by pH-zone-refining Counter-Current Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying isoquinoline from crude product of coal tar.
  • Google Patents. (n.d.). Method for preparing 7-bromoisoquinoline.
  • Georganics. (n.d.). 7-Bromoisoquinoline-4-carboxylic acid. Retrieved from [Link]

  • IIT Guwahati. (2026). GATE 2026 Syllabus. Retrieved from [Link]

  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

Sources

Functionalization of the Bromine Atom in 7-Bromoisoquinoline-3-carboxylic Acid: A Detailed Guide to Synthetic Diversification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline-3-Carboxylic Acid Scaffold

The isoquinoline nucleus is a privileged structural motif in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds. The 7-bromo-isoquinoline-3-carboxylic acid scaffold, in particular, represents a versatile and highly valuable building block for chemical library synthesis and lead optimization in drug discovery.[1] The bromine atom at the 7-position serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse chemical functionalities. Concurrently, the carboxylic acid group at the 3-position provides a crucial point for amide bond formation, esterification, or other modifications to modulate physicochemical properties and biological interactions.

This comprehensive guide provides detailed application notes and protocols for the synthetic elaboration of 7-bromoisoquinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design and execution. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

PART 1: The Critical First Step - Protection of the Carboxylic Acid Moiety

The free carboxylic acid group in this compound can be detrimental to many palladium-catalyzed cross-coupling reactions. The acidic proton can interfere with the basic conditions often employed, and the carboxylate can potentially coordinate to the palladium center, inhibiting its catalytic activity. Therefore, a common and often necessary strategy is the protection of the carboxylic acid as an ester, typically a methyl or ethyl ester. This protection strategy is reversible, allowing for the regeneration of the carboxylic acid post-functionalization.

Protocol 1: Fischer Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester using a classic Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient volume of anhydrous methanol to dissolve the starting material (approximately 0.1-0.2 M concentration).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 7-bromoisoquinoline-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

With the carboxylic acid group protected, the 7-bromo position of the isoquinoline scaffold is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] This reaction is widely favored due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[2]

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants reactants Methyl 7-bromoisoquinoline-3-carboxylate Boronic Acid/Ester Pd Catalyst & Ligand Base start->reactants solvent Add Anhydrous Solvent reactants->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 7-Bromoisoquinoline-3-carboxylate

Materials:

  • Methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq)

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Oil bath or heating block

Procedure:

  • To a Schlenk flask or reaction vial, add methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Seal the flask/vial and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Conditions Rationale for Choice
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common choice for general Suzuki couplings. Pd(dppf)Cl₂ is often more effective for challenging substrates.
Ligand PPh₃, dppfTriphenylphosphine (PPh₃) is a standard ligand. Dppf can enhance catalytic activity and stability.
Base K₂CO₃, Cs₂CO₃Potassium carbonate is a cost-effective choice. Cesium carbonate is a stronger base and can be more effective for less reactive substrates.
Solvent 1,4-Dioxane, TolueneThese are common aprotic solvents for Suzuki reactions. The choice may depend on the solubility of the reactants and the desired reaction temperature.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4][5] This reaction has broad applicability, allowing for the synthesis of a wide range of primary and secondary arylamines.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII Ar-Pd(II)(Br)L_n OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R₂NH Amine->LigandEx Base Base Base->LigandEx Amido Ar-Pd(II)(NR₂)L_n LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination of Methyl 7-Bromoisoquinoline-3-carboxylate

Materials:

  • Methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Palladium pre-catalyst (e.g., a G3 or G4 palladacycle) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, SPhos) (1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS) (1.5-3.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (or palladium source and ligand), the base, and a stir bar to a Schlenk tube or vial.

  • Add the methyl 7-bromoisoquinoline-3-carboxylate and the amine.

  • Add the anhydrous solvent.

  • Seal the tube/vial and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Typical Conditions Rationale for Choice
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are crucial for efficient Buchwald-Hartwig amination, promoting both oxidative addition and reductive elimination.
Base NaOt-Bu, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine. Sodium t-butoxide is a common choice, while potassium phosphate is a milder alternative.
Solvent Toluene, 1,4-DioxaneAprotic, non-polar to moderately polar solvents are typically used.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a highly efficient method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

Protocol 4: Sonogashira Coupling of Methyl 7-Bromoisoquinoline-3-carboxylate

Materials:

  • Methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine) (often used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (1-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Isoquinoline Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction provides a powerful method for the synthesis of substituted alkenes.

Protocol 5: Heck Reaction of Methyl 7-Bromoisoquinoline-3-carboxylate

Materials:

  • Methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed catalyst)

  • Base (e.g., triethylamine, K₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq), the palladium catalyst (1-5 mol%), the ligand (if needed), and the base (1.5-2.5 eq).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Partition the filtrate between water and an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

PART 3: Nucleophilic Aromatic Substitution (SNAAr)

In addition to palladium-catalyzed reactions, the bromine atom at the 7-position of the isoquinoline ring can be susceptible to nucleophilic aromatic substitution (SNAAr), particularly if the ring is activated by electron-withdrawing groups. While the carboxylic acid (or ester) at the 3-position is not strongly activating, under forcing conditions, direct displacement of the bromide with potent nucleophiles can be achieved.

Protocol 6: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • Methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (excess, can be used as solvent)

  • High-boiling point solvent (e.g., NMP, DMSO) (optional)

  • Sealed tube or microwave reactor vial

Procedure:

  • To a sealed tube or microwave reactor vial, add methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq) and the amine nucleophile (large excess). A high-boiling point solvent can be added if the amine is a solid.

  • Seal the vessel and heat to a high temperature (typically 150-200 °C) with stirring. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water to precipitate the product or dilute with an organic solvent for extraction.

  • Isolate and purify the product by standard methods (filtration, extraction, chromatography).

PART 4: Deprotection of the Carboxylic Acid

After the successful functionalization of the 7-position, the final step is often the hydrolysis of the methyl or ethyl ester to regenerate the free carboxylic acid.

Protocol 7: Hydrolysis of the Ester

Materials:

  • 7-substituted-isoquinoline-3-carboxylate ester

  • Aqueous base (e.g., LiOH, NaOH, or KOH solution)

  • Co-solvent (e.g., THF, methanol, or ethanol)

  • Aqueous acid (e.g., 1M HCl)

Procedure:

  • Dissolve the ester in a suitable co-solvent.

  • Add an aqueous solution of the base (e.g., 1-2 M LiOH, 2-4 eq).

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic co-solvent under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 3-4 with aqueous acid.

  • The carboxylic acid product will often precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts, filter, and concentrate to yield the final carboxylic acid product.

Conclusion

The functionalization of the bromine atom in this compound opens a gateway to a vast chemical space of novel and diverse molecules. By employing a strategic protection-functionalization-deprotection sequence, researchers can leverage the power of modern synthetic methodologies, including a suite of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to generate libraries of compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis and exploration of this valuable chemical scaffold.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents. Method for preparing 7-bromoisoquinoline.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Request PDF. Application of the Heck Reaction for the Synthesis of 1-Alkoxyisoquinoline-3-carboxylic Acids Esters. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MySkinRecipes. This compound. [Link]

  • Request PDF. Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Google Patents. Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

Sources

Application Notes & Protocols: Leveraging 7-Bromoisoquinoline-3-carboxylic Acid in Modern Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the heterocyclic compounds, the isoquinoline nucleus has emerged as a privileged structure due to its presence in numerous biologically active natural products and synthetic molecules.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, yet promising, building block: 7-Bromoisoquinoline-3-carboxylic acid .

While direct and extensive research on the antimicrobial properties of this compound is nascent, its structural motifs—the isoquinoline core, a bromine substituent at the 7-position, and a carboxylic acid at the 3-position—suggest significant potential. The isoquinoline scaffold is a well-established pharmacophore in antimicrobial agents.[4][5] The presence of a bromine atom offers a handle for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[6] The carboxylic acid group can play a crucial role in interacting with biological targets and influencing pharmacokinetic properties.

These application notes will therefore serve as a comprehensive, field-proven guide to unlocking the potential of this molecule. We will detail its synthesis, propose robust protocols for antimicrobial screening, and outline a logical workflow for mechanism of action studies and lead optimization, drawing from established methodologies for related quinoline and isoquinoline derivatives.[7][8]

Part 1: Synthesis and Characterization

The starting point for any drug discovery campaign is the reliable synthesis and thorough characterization of the lead compound. This compound can be synthesized through multi-step organic reactions, and its purity must be rigorously assessed to ensure the validity of subsequent biological data.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established methods for similar heterocyclic carboxylic acids, is outlined below. This pathway provides a logical approach for medicinal chemists to obtain the target compound.

Synthesis_Workflow Figure 1: Proposed Synthetic Workflow for this compound A Starting Material (e.g., Brominated Phenylacetaldehyde Derivative) B Step 1: Bischler-Napieralski Reaction (Cyclization to form Dihydroisoquinoline core) A->B Reagents: Acylating agent, Lewis acid C Step 2: Oxidation (Aromatization to Isoquinoline) B->C Reagents: Oxidizing agent (e.g., Pd/C, DDQ) D Step 3: Functional Group Manipulation (Introduction of Carboxylic Acid Precursor at C3) C->D e.g., Sandmeyer reaction from an amino group or metal-catalyzed carboxylation E Step 4: Hydrolysis (Conversion to this compound) D->E Acid or base hydrolysis F Purification & Characterization (HPLC, NMR, Mass Spectrometry) E->F

Caption: Figure 1: Proposed Synthetic Workflow for this compound.

Protocol 1: Synthesis and Purification

This protocol is a generalized procedure and may require optimization based on specific starting materials and laboratory conditions.

  • Bischler-Napieralski Cyclization: React the appropriate brominated phenethylamine derivative with an acyl chloride or anhydride in the presence of a Lewis acid (e.g., POCl₃, P₂O₅) to yield the corresponding 3,4-dihydroisoquinoline.

  • Aromatization: Dehydrogenate the dihydroisoquinoline intermediate using a suitable oxidizing agent, such as palladium on carbon (Pd/C) in a high-boiling solvent or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form the 7-bromoisoquinoline core.

  • Introduction of the Carboxylic Acid: Functionalize the 3-position of the 7-bromoisoquinoline. This can be achieved through various synthetic strategies, such as lithiation followed by quenching with carbon dioxide, or conversion of a pre-existing group (e.g., a methyl group) via oxidation.

  • Final Product Formation: If a precursor to the carboxylic acid was installed, perform the necessary chemical transformation (e.g., hydrolysis of an ester or nitrile) to yield this compound.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain a highly pure compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).

Part 2: Antimicrobial Activity Screening

The initial assessment of a novel compound's antimicrobial potential involves determining its activity against a panel of clinically relevant bacterial strains. This should include Gram-positive and Gram-negative bacteria, as well as drug-resistant isolates.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Strain Selection: A representative panel should include:

    • Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae.

    • Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii.

  • Preparation of Inoculum: Culture the bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Part 3: Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antimicrobial effect is crucial for its development. Based on studies of related isoquinoline and quinolone compounds, several key bacterial processes are potential targets.[4][9]

MoA_Investigation_Workflow Figure 2: Workflow for Investigating the Mechanism of Action A Initial Hit (this compound with confirmed MIC) B Macromolecular Biosynthesis Assays (DNA, RNA, Protein, Cell Wall) A->B K Cellular Morphology Studies (Scanning/Transmission Electron Microscopy) A->K C DNA Synthesis Inhibition Confirmed B->C [3H]Thymidine incorporation D RNA Synthesis Inhibition Confirmed B->D [3H]Uridine incorporation E Protein Synthesis Inhibition Confirmed B->E [3H]Leucine incorporation F Cell Wall Synthesis Inhibition Confirmed B->F [3H]N-acetylglucosamine incorporation G Further Investigation: Topoisomerase/Gyrase Assays C->G H Further Investigation: RNA Polymerase Assays D->H I Further Investigation: Ribosome Binding Assays E->I J Further Investigation: Peptidoglycan Synthesis Assays F->J

Caption: Figure 2: Workflow for Investigating the Mechanism of Action.

Protocol 4: Macromolecular Biosynthesis Assays

These assays use radiolabeled precursors to determine which major cellular synthesis pathways are inhibited by the compound.[9]

  • Bacterial Culture: Grow the target bacterium to the mid-logarithmic phase.

  • Compound Treatment: Aliquot the culture and treat with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a positive control antibiotic with a known MoA and a negative (no drug) control.

  • Radiolabeling: Add the respective radiolabeled precursor to different aliquots:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [³H]N-acetylglucosamine

  • Incubation: Incubate for a defined period.

  • Precipitation and Scintillation Counting: Stop the reactions by adding trichloroacetic acid (TCA) to precipitate the macromolecules. Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the level of incorporated radioactivity in the treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor suggests inhibition of that pathway.

Protocol 5: Electron Microscopy for Morphological Changes

Visualizing the effect of the compound on bacterial cell structure can provide valuable clues about its MoA. For instance, damage to the cell envelope is a hallmark of certain antimicrobial classes.

  • Treatment: Treat mid-log phase bacteria with the test compound at its MIC for a specified duration.

  • Fixation: Fix the bacterial cells using an appropriate fixative (e.g., glutaraldehyde).

  • Preparation for Microscopy: Process the fixed cells for either scanning electron microscopy (SEM) to observe surface changes or transmission electron microscopy (TEM) to view internal structures.

  • Imaging: Acquire images and look for changes such as cell lysis, filamentation, or alterations in the cell wall or membrane.

Part 4: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once the antimicrobial activity and a potential MoA of this compound are established, the next step is to synthesize and test analogs to improve potency, selectivity, and pharmacokinetic properties. The bromine atom at the 7-position is an ideal handle for such modifications.[6]

SAR_Workflow Figure 3: Structure-Activity Relationship (SAR) Workflow A Lead Compound (this compound) B Modification at C7 (Suzuki, Sonogashira, Buchwald-Hartwig couplings) A->B C Modification of Carboxylic Acid at C3 (Esterification, Amidation) A->C D Analog Synthesis B->D C->D E Antimicrobial Screening (MIC/MBC of Analogs) D->E F SAR Analysis (Identify key structural features for activity) E->F F->D Iterative Design-Synthesize-Test Cycles G In Vitro ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) F->G H Optimized Lead G->H

Caption: Figure 3: Structure-Activity Relationship (SAR) Workflow.

Protocol 6: Analog Synthesis via Cross-Coupling Reactions

The C7-bromo position can be functionalized using various palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents.

  • Suzuki Coupling: React this compound (or its ester derivative) with various boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Couple the lead compound with terminal alkynes to introduce alkynyl moieties, a strategy that has proven successful for other isoquinoline antimicrobials.[4][9]

  • Buchwald-Hartwig Amination: Introduce a variety of amines at the C7 position to explore the impact of nitrogen-containing substituents on activity.

  • Purification and Characterization: Rigorously purify and characterize each new analog as described in Protocol 1.

Data Presentation: SAR Table

Systematically tabulate the data from the antimicrobial screening of the synthesized analogs to facilitate the identification of SAR trends.

Compound ID R Group at C7 Modification at C3 MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) Cytotoxicity (CC₅₀, µM)
Lead-01-Br-COOH[Data][Data][Data]
Analog-01-Phenyl-COOH[Data][Data][Data]
Analog-02-Thienyl-COOH[Data][Data][Data]
Analog-03-Morpholinyl-COOH[Data][Data][Data]
Analog-04-Br-COOCH₃[Data][Data][Data]
Analog-05-Br-CONH₂[Data][Data][Data]

Conclusion

This compound represents a promising starting point for the discovery of novel antimicrobial agents. Its versatile chemical structure allows for extensive synthetic modification, while the isoquinoline core provides a strong foundation for biological activity. By following the detailed protocols and workflows outlined in these application notes, researchers can systematically evaluate its potential, elucidate its mechanism of action, and embark on a data-driven lead optimization campaign. The journey from a simple building block to a clinical candidate is arduous, but with rigorous scientific methodology and a logical research plan, the potential of scaffolds like this compound can be fully realized in the fight against antimicrobial resistance.

References

  • Galan, F., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Novel isoquinoline derivatives as antimicrobial agents | Request PDF. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • ChemScence. (n.d.). This compound. ChemScence. Available at: [Link]

  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]

  • Research India Publications. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Research India Publications. Available at: [Link]

  • Preprints.org. (n.d.). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Preprints.org. Available at: [Link]

  • OPUS at UTS. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Available at: [Link]

  • PubMed. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of the C-7 side chain of 3-aminoquinazolinediones. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromoisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-bromoisoquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. 7-Bromoisoquinoline derivatives are key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors and anticancer agents.[1][2] Their purification, however, can present unique challenges due to their chemical properties.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound derivatives, offering potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

You've performed flash column chromatography on your crude this compound derivative, but the yield of the purified product is significantly lower than expected.

Potential Cause Explanation Recommended Solution
Irreversible Adsorption to Silica Gel The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and irreversible adsorption. The carboxylic acid moiety further complicates this interaction.[3]1. Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia.[3] This will neutralize the acidic sites on the silica. 2. Consider Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase such as alumina (basic or neutral) or switching to reversed-phase chromatography (C18) with a polar mobile phase.[3]
Compound Crashing Out on the Column The compound may have poor solubility in the chosen eluent system, causing it to precipitate on the column, especially at the point of loading.1. Check Solubility: Before loading, test the solubility of your crude material in the chosen mobile phase. 2. Employ a Stronger Loading Solvent: Dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane with a small amount of methanol) before adsorbing it onto a small amount of silica gel (dry loading). This ensures it is fully dissolved before being introduced to the column.
Inappropriate Eluent Polarity If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, it may not elute at all.[3]1. Optimize with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. Common systems include dichloromethane/methanol and ethyl acetate/hexanes, often with a basic modifier.[3] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close polarities and ensure your product elutes efficiently.[3]
Issue 2: Persistent Impurities After Crystallization

You've attempted to purify your solid this compound derivative by recrystallization, but analytical data (e.g., NMR, HPLC) shows the presence of stubborn impurities.

Potential Cause Explanation Recommended Solution
Co-crystallization of Impurities The impurity may have a similar crystal lattice packing or solubility profile to your desired compound, leading to its incorporation into the crystal structure.1. Change the Solvent System: Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold, while impurities should remain soluble at all temperatures.[4] Consider combinations like ethanol/water, acetone/hexanes, or toluene.[4] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystals.[3]
Incomplete Removal of Starting Materials or Byproducts Unreacted starting materials or byproducts from the synthesis may be present. For example, in syntheses starting from 7-aminoisoquinoline, residual starting material can be a common impurity.[5]1. Acid-Base Extraction: Before crystallization, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities, or a dilute aqueous base (e.g., 1 M NaOH) to remove acidic impurities. The carboxylic acid functionality allows for extraction into a basic aqueous layer, which can then be re-acidified to precipitate the purified product.[6]
Presence of Positional Isomers The synthesis of substituted isoquinolines can sometimes lead to the formation of positional isomers (e.g., 5-bromoisoquinoline derivatives) which can be very difficult to separate due to their similar physical properties.[5]1. High-Resolution Chromatography: If crystallization fails, high-performance liquid chromatography (HPLC) may be necessary to separate the isomers.[7] 2. Fractional Crystallization: This is a more advanced technique that involves multiple, sequential crystallization steps and can sometimes resolve closely related compounds.
Issue 3: Oiling Out During Crystallization

Instead of forming crystals, your this compound derivative separates from the solution as an oil.

Potential Cause Explanation Recommended Solution
Solution is Too Concentrated or Cooled Too Rapidly If the solution is supersaturated to a high degree or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a liquid phase (oil).1. Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to try and redissolve it. 2. Slower Cooling: Allow the solution to cool at a much slower rate. Insulating the flask can help.
Inappropriate Solvent Choice The boiling point of the solvent may be too high, or the compound's melting point may be lower than the boiling point of the solvent.1. Choose a Lower-Boiling Solvent: Select a solvent with a lower boiling point. 2. Use a Solvent Pair: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes turbid. Then, allow it to cool slowly.[3]
Presence of Impurities Impurities can disrupt the crystal lattice formation and promote oiling out.1. Preliminary Purification: Perform a quick purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound and its derivatives?

A1: 7-Bromoisoquinoline itself is a crystalline solid.[8] Its derivatives, including the carboxylic acid, are typically solids at room temperature.[9] They are generally soluble in polar organic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol.[8] The presence of both the basic isoquinoline nitrogen (pKa of isoquinoline is 5.14) and the acidic carboxylic acid group makes their solubility pH-dependent.[10] They will be more soluble in aqueous solutions at high and low pH compared to their isoelectric point.

Q2: How do I choose the best purification technique for my specific derivative?

A2: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Crystallization: This is the preferred method for large-scale purification of solid compounds if a suitable solvent can be found and the impurities have different solubility profiles.[3]

  • Flash Column Chromatography: This is a versatile technique for both small and large-scale purifications and is particularly useful for separating compounds with similar polarities.[3]

  • Preparative HPLC: This is ideal for purifying small quantities of material when high purity is required, or for separating difficult mixtures like isomers.[7]

  • Acid-Base Extraction: This is a powerful workup technique to remove non-ionizable impurities before final purification by crystallization or chromatography.[6]

Q3: My 7-bromoisoquinoline derivative streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?

A3: Streaking is a common issue with basic compounds like isoquinolines on acidic silica gel.[3] It indicates a strong, undesirable interaction between your compound and the stationary phase. To get clean spots on TLC and improve your column chromatography, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent.[3] This will neutralize the acidic sites on the silica and lead to better-defined spots and improved separation.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is often recommended for comprehensive characterization.[7]

  • High-Performance Liquid Chromatography (HPLC): Excellent for determining the percentage purity and detecting non-volatile impurities.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in significant amounts and have distinct signals.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can be coupled with GC or LC to identify volatile and non-volatile impurities.[7]

  • Elemental Analysis: Determines the percentage composition of C, H, N, and Br, which can be a good indicator of purity.[12]

III. Experimental Protocols & Visualizations

Protocol: Optimized Flash Column Chromatography

This protocol is designed to mitigate the challenges of purifying this compound derivatives.

  • TLC Analysis and Solvent System Selection:

    • Prepare several TLC chambers with different solvent systems (e.g., 95:5 dichloromethane:methanol, 90:10 dichloromethane:methanol, 80:20 ethyl acetate:hexanes).

    • In a separate vial, prepare a stock solution of your chosen eluent with 1% triethylamine.

    • Spot your crude material on TLC plates and develop them in the different solvent systems.

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.

  • Column Preparation (Slurry Method):

    • Choose an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, slurry the silica gel with your chosen eluent (containing 1% triethylamine).

    • Pour the slurry into the column and allow it to pack under a gentle flow of air or nitrogen. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude material adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor the elution of your compound by TLC.

    • Once your compound begins to elute, you may choose to switch to a slightly more polar solvent system (gradient elution) to speed up the process if necessary.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to yield your purified this compound derivative.

Diagram: Purification Strategy Decision Workflow

Purification_Workflow Purification Strategy for this compound Derivatives start Crude Product acid_base Acid-Base Extraction (Liquid-Liquid) start->acid_base Remove ionizable impurities solid Is the product a solid? acid_base->solid crystallization Attempt Recrystallization solid->crystallization Yes chromatography Column Chromatography (Normal or Reversed Phase) solid->chromatography No / Liquid success_cryst Pure Solid Product crystallization->success_cryst Success fail_cryst Oiling out or Persistent Impurities crystallization->fail_cryst Failure fail_cryst->chromatography success_chrom Pure Product chromatography->success_chrom Success isomers Isomers Present? chromatography->isomers Impure isomers->chromatography No, optimize conditions hplc Preparative HPLC isomers->hplc Yes hplc->success_chrom

Caption: A decision-making workflow for selecting an appropriate purification strategy.

IV. References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from

  • Benchchem. (2025). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from

  • ResearchGate. (2024). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from

  • Ivanov, S. M., et al. (2020). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][7][11][13]triazines. National Institutes of Health. Retrieved from

  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 23-28. Retrieved from

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from

  • National Institutes of Health. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from

  • Benchchem. (2025). Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides. Retrieved from

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from

  • Cayman Chemical. (n.d.). 7-Bromoisoquinoline (CAS Number: 58794-09-5). Retrieved from

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline. Retrieved from

  • PubMed. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Retrieved from

  • Semantic Scholar. (n.d.). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from

  • ChemicalBook. (n.d.). 7-Bromoisoquinoline synthesis. Retrieved from

  • MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • Royal Society of Chemistry. (2021). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from

  • Chem-Impex. (n.d.). 7-Bromoisoquinoline. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Retrieved from

  • Pharmatutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from

  • Labsolu. (n.d.). This compound. Retrieved from

  • ResearchGate. (2020). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][7][11][13]triazines | Request PDF. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-Bromoquinoline-3-carboxylic acid. Retrieved from

  • CymitQuimica. (n.d.). CAS 1192815-02-3: 7-Bromo-3-isoquinolinamine. Retrieved from

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids. Retrieved from

  • BLD Pharm. (n.d.). 660830-63-7|this compound. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-Bromoisoquinoline 97 58794-09-5. Retrieved from

Sources

Technical Support Center: Synthesis of 7-Bromoisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromoisoquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis is typically a multi-step process, with each stage presenting unique challenges. The two most critical and challenging phases are:

  • Formation of the Isoquinoline Core: Constructing the bicyclic isoquinoline ring system often involves acid-catalyzed cyclization reactions like the Pomeranz-Fritsch synthesis.[3][4] These reactions can be sensitive to conditions, leading to low yields or the formation of complex side products.[5]

  • Regioselective Bromination: Introducing a bromine atom specifically at the C-7 position of the isoquinoline ring is a significant hurdle. The electronic nature of the benzopyridine system can direct electrophilic substitution to other positions (notably C-5 and C-8), resulting in a mixture of isomers that are often difficult to separate.[6][7][8]

Q2: Which synthetic route is typically employed for the isoquinoline-3-carboxylic acid backbone?

The Pomeranz-Fritsch reaction and its modifications are a cornerstone for isoquinoline synthesis.[9] This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine.[3] For a 3-carboxy-substituted isoquinoline, the starting materials would be appropriately modified, for instance, by using a pyruvic acid derivative in a related cyclization strategy. The key step remains the acid-catalyzed intramolecular electrophilic ring closure.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Part 1: Isoquinoline Ring Formation (Pomeranz-Fritsch Type Cyclization)
Problem 1: My cyclization reaction yield is extremely low or fails completely.

Possible Causes & Solutions:

  • Cause A: Incomplete Formation of the Precursor (Schiff Base/Aminal): The initial condensation to form the benzalaminoacetal intermediate is a crucial equilibrium-driven step. If water is not effectively removed or if the starting materials are impure, the precursor may not form in sufficient quantities.

    • Solution: Ensure anhydrous conditions. Use freshly distilled solvents and reagents. Consider using a Dean-Stark apparatus if applicable to the specific modification of the reaction you are using. Protecting groups on sensitive functionalities may also be necessary.[5]

  • Cause B: Harsh Acid Conditions: While the cyclization is acid-catalyzed, excessively strong acids or high temperatures can lead to the degradation of starting materials or intermediates. The protonated intermediates in the gas phase have been shown to follow complex reaction networks, some of which may not lead to the desired product.[10]

    • Solution: Screen different acids and concentrations. The classic concentrated sulfuric acid can be harsh.[9] Consider alternatives like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA). A stepwise approach to temperature increase can also be beneficial, allowing for intermediate formation at a lower temperature before driving the cyclization.

  • Cause C: Unfavorable Electronic or Steric Effects: Electron-withdrawing groups on the benzene ring can deactivate it towards the intramolecular electrophilic substitution, slowing down or preventing the cyclization step.

    • Solution: This is an inherent challenge based on your starting material. More forcing conditions (higher temperatures, stronger acids) may be required, but this must be balanced against the risk of degradation. If yields remain poor, an alternative synthetic strategy, such as one starting from a pre-functionalized benzylamine, may be necessary.

Workflow: Troubleshooting Low Yield in Pomeranz-Fritsch Cyclization

Caption: Decision tree for troubleshooting low cyclization yields.

Part 2: Regioselective Bromination
Problem 2: My product is a mixture of bromo-isomers (5-bromo, 8-bromo, and 7-bromo).

Possible Causes & Solutions:

  • Cause A: Inherent Directing Effects of the Isoquinoline Nucleus: In strongly acidic media, the isoquinoline nitrogen is protonated, making the entire heterocyclic ring strongly electron-deficient. This directs electrophilic aromatic substitution (like bromination) to the benzene ring. The C-5 and C-8 positions are often the most activated, leading to a mixture of products.[8][11]

    • Solution 1: Precise Temperature Control: The formation of different isomers can have different activation energies. For the synthesis of 5-bromoisoquinoline, for example, maintaining a very low temperature (e.g., -25°C to -18°C) is critical to suppress the formation of the 8-bromo isomer.[6] A similar principle applies to isolating the 7-bromo isomer; a careful temperature optimization study is essential.

    • Solution 2: Choice of Brominating Agent & Solvent: The reactivity of the brominating agent and the nature of the acid solvent can significantly influence regioselectivity.

      • N-Bromosuccinimide (NBS) in H₂SO₄: A common and effective system, but temperature control is paramount.[6]

      • Liquid Bromine (Br₂): Highly reactive and can be less selective, often requiring very low temperatures or the use of a Lewis acid.

      • Milder Reagents: For some substrates, reagents like pyridinium tribromide may offer better control.[12] A patent for 7-bromoisoquinoline suggests that classic Sandmeyer-type reactions from a 7-aminoisoquinoline precursor can be a viable, albeit different, route to avoid isomeric mixtures.[7]

Problem 3: I am observing significant amounts of di- and poly-brominated products.

Possible Causes & Solutions:

  • Cause A: Incorrect Stoichiometry: Using an excess of the brominating agent is the most common reason for over-bromination.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the brominating agent for mono-bromination. Consider adding the brominating agent slowly via a syringe pump to maintain a low concentration and prevent localized areas of high reactivity.

  • Cause B: Reaction Time and Temperature: Allowing the reaction to proceed for too long or at too high a temperature, even with correct stoichiometry, can lead to the slow formation of poly-brominated species.

    • Solution: Monitor the reaction closely using an appropriate technique (TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level.

Data Summary: Bromination Conditions
Brominating AgentAcid/SolventTypical TemperatureKey Considerations
NBSConc. H₂SO₄-25°C to 0°CExcellent for controlled mono-bromination; highly temperature-sensitive regioselectivity.[6][11]
Liquid Br₂CH₂Cl₂ / AlCl₃0°C to RTHighly reactive; risk of over-bromination and requires careful handling.[11]
Pyridinium TribromideAcetic Acid / MeOHRTMilder alternative, may offer different selectivity.[12]
Workflow: Optimizing Bromination Regioselectivity dot

graph TD { A[Start: Isomeric Mixture] --> B{Is Over-Bromination Occurring?}; B -- "Yes" --> C[Reduce Brominating Agent to ~1.0 eq.]; C --> D[Monitor reaction closely and quench promptly]; B -- "No" --> E{Analyze Isomer Ratio}; E -- "High 5-/8-isomer" --> F[Lower Reaction Temperature Significantly (-20°C or below)]; F --> G[Screen different acid catalysts (H2SO4, CF3SO3H)]; D --> H[Re-run Bromination]; G --> H; H --> I{Is 7-Bromo Isomer Purity Improved?}; I -- "Yes" --> J[Proceed to Purification]; I -- "No" --> K[Consider a Directed Synthesis Route (e.g., from 7-aminoisoquinoline)]; }

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromoisoquinoline-3-carboxylic Acid Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromoisoquinoline-3-carboxylic acid. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science, particularly for the synthesis of kinase inhibitors, anticancer agents, and novel CNS drugs.[1] Its structure features two primary reactive sites: a C7-bromo substituent amenable to palladium-catalyzed cross-coupling and a C3-carboxylic acid for esterification or amidation.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and field-proven protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and rationally optimize your reaction conditions.

Part 1: Critical Preliminary Considerations: The Substrate's Dichotomy

Before attempting any modification, it is crucial to understand the inherent reactivity of this compound. The molecule's two functional groups—the aryl bromide and the carboxylic acid—can interfere with each other, necessitating a strategic approach.

FAQ 1: Do I need to protect the carboxylic acid group before running a cross-coupling reaction?

Short Answer: In most cases, yes. Protecting the carboxylic acid is highly recommended.

Detailed Explanation: The free carboxylic acid poses several risks to a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig):

  • Acidity: The acidic proton can react with the basic reagents required for the coupling, consuming the base and altering the reaction stoichiometry.[2]

  • Coordination: The carboxylate can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Solubility: The free acid often has poor solubility in the aprotic organic solvents typically used for these reactions (e.g., dioxane, toluene, THF).

Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is the most common protection strategy.[3] This masks the acidic proton and improves solubility, leading to cleaner and more reliable reactions. The choice of ester depends on the desired deprotection conditions; simple alkyl esters are typically removed by base- or acid-catalyzed hydrolysis after the coupling is complete.[4]

G start Planning Cross-Coupling on This compound decision Are coupling partners & conditions tolerant of a free carboxylic acid? start->decision protect Protect Carboxylic Acid (e.g., as Methyl Ester) decision->protect No (Recommended) direct_coupling Attempt Direct Coupling (High Risk) decision->direct_coupling Yes (Expert Use Only) run_coupling Perform Pd-Catalyzed Cross-Coupling Reaction protect->run_coupling deprotect Deprotect Ester (e.g., Saponification) run_coupling->deprotect product Final Product deprotect->product failure Potential Issues: - Low Yield - Catalyst Inhibition - Poor Solubility direct_coupling->failure

Caption: Decision workflow for protecting the carboxylic acid.

FAQ 2: What is the risk of decarboxylation at high temperatures?

Short Answer: There is a significant risk of decarboxylation, especially above 100-110 °C.

Detailed Explanation: The removal of a carboxyl group as CO2, known as decarboxylation, is a known thermal decomposition pathway for many carboxylic acids.[5] Heteroaromatic carboxylic acids can be particularly susceptible to this process.[6] Running reactions at elevated temperatures (e.g., >110 °C) for extended periods can lead to the formation of 7-bromoisoquinoline as a major byproduct, reducing the yield of your desired product. This is another strong argument for protecting the carboxylic acid as a more thermally stable ester before attempting high-temperature reactions.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C7-Position

Once the substrate is appropriately protected (we will now refer to it as 7-Bromo-3-(alkoxycarbonyl)isoquinoline), you can proceed with cross-coupling. The following sections address common issues.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the isoquinoline core and various aryl, heteroaryl, or vinyl groups.[7]

Q1: My Suzuki reaction isn't working. I'm just recovering my starting material. What's wrong?

This is a common problem that usually points to one of four key areas: the catalyst, the base, the solvent, or the temperature.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. More commonly, oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[8]

    • Solution: Ensure your solvent is rigorously degassed. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[8] Use a fresh, high-quality catalyst. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active pre-catalysts can also be effective.[9]

  • Incorrect Base: The base is critical for activating the boronic acid to facilitate transmetalation.[9]

    • Solution: The choice of base depends on the coupling partners. A good starting point is an inorganic base like K₂CO₃ or K₃PO₄.[8] If your substrate is sensitive, a milder base like KF might be beneficial. A biphasic system (e.g., Toluene/Water or Dioxane/Water) is often used to dissolve both the organic substrate and the inorganic base.

  • Insufficient Temperature: Most Suzuki couplings require heat to proceed at a reasonable rate.

    • Solution: A typical temperature range is 80-100 °C.[8] If the reaction is sluggish, a modest increase in temperature may help. However, be mindful of potential catalyst decomposition at excessively high temperatures.

Q2: My main side product is the de-brominated starting material. How do I prevent this?

Dehalogenation is a known side reaction where the bromine atom is replaced by a hydrogen.[10]

  • Mechanism: After oxidative addition, the palladium complex can react with trace water, alcohols, or even certain bases to acquire a hydride ligand, which then reductively eliminates with the aryl group to give the de-brominated product.[10]

  • Solutions:

    • Use Anhydrous Solvents: While some water is often necessary to dissolve the base, using rigorously dried organic solvents can minimize this pathway.

    • Optimize the Base: Some bases are more prone to promoting dehalogenation. If using an alkoxide, consider switching to a carbonate or phosphate.

    • Lower the Temperature: Running the reaction at the lowest effective temperature can often suppress this side reaction.

Q3: My boronic acid seems to be decomposing, leading to homocoupling and other byproducts. What can I do?

This is likely due to protodeborylation, a reaction where the C-B bond of the boronic acid is cleaved by a proton source.[10][11] Heteroaryl boronic acids are particularly susceptible to this.[10]

  • Solutions:

    • Use High-Purity Boronic Acid: Use fresh, high-quality boronic acid.

    • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to protodeborylation.[8][12]

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boron reagent, but avoid a large excess which can lead to more homocoupling.

ParameterRecommended Starting Conditions for Suzuki Coupling
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)
Boron Reagent Arylboronic Acid (1.2 eq) or Arylboronic Acid Pinacol Ester (1.2 eq)
Base K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1), Degassed
Temperature 80 - 100 °C
B. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[13][14] However, these reactions can be notoriously sensitive to conditions.[15]

Q1: I'm getting zero C-N coupled product. Where do I begin troubleshooting?

Failure in a Buchwald-Hartwig reaction is almost always related to the catalyst-ligand combination or the base.

  • Catalyst/Ligand Choice is Paramount: Unlike Suzuki reactions, where a few general catalysts work well, Buchwald-Hartwig aminations often require specific ligands for specific substrate classes. The ligand's job is to accelerate the key steps of the catalytic cycle.[16]

    • Solution: You must screen different ligands. For coupling with primary or secondary amines, bulky, electron-rich phosphine ligands are the standard. Start with a common ligand like XPhos, SPhos, or RuPhos.[17] N-heterocyclic carbene (NHC) ligands are also powerful alternatives.[18] Using a pre-formed pre-catalyst (e.g., XPhos Pd G3) often gives more reproducible results than generating the catalyst in situ.[19]

  • Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine for the catalytic cycle.

    • Solution: The most common bases are sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[17] NaOtBu is generally more reactive but is incompatible with many functional groups. LHMDS is a good alternative for substrates with sensitive protons.[17]

Q2: My reaction is sluggish and gives low yields. How can I improve it?

  • Solvent Choice: The solvent must be aprotic and rigorously dried.

    • Solution: Toluene, dioxane, and THF are common choices.[15] Ensure they are freshly distilled from a suitable drying agent or taken from a solvent purification system. Oxygen must be excluded.

  • Temperature: Similar to Suzuki reactions, these often require heating.

    • Solution: A typical range is 80-110 °C. If yields are low, a higher temperature may be necessary, but this can also increase side reactions.

G start Failed Cross-Coupling Reaction (Low or No Product) check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Boronic Acid/Amine? - Dry, Degassed Solvent? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct Base? - Adequate Temperature? - Fully Inert Atmosphere? check_reagents->check_conditions optimize 3. Systematic Optimization check_conditions->optimize screen_ligands Screen Ligands (Especially for B-H) optimize->screen_ligands screen_bases Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) optimize->screen_bases screen_solvents Screen Solvents (e.g., Toluene, Dioxane, THF) optimize->screen_solvents adjust_temp Adjust Temperature optimize->adjust_temp

Caption: General troubleshooting workflow for failed cross-coupling.

Part 3: Troubleshooting Modifications of the C3-Carboxylic Acid

Modifying the carboxylic acid to form esters or amides is a fundamental transformation.

A. Esterification

Q1: My Fischer esterification with methanol and sulfuric acid is slow and incomplete. How can I improve the yield?

The Fischer esterification is an equilibrium-controlled reaction.[20] To drive it to completion, you must either use a large excess of one reagent (usually the alcohol) or remove the water byproduct.

  • Solutions:

    • Use Alcohol as Solvent: Use the desired alcohol (e.g., methanol, ethanol) as the reaction solvent. This provides a large excess that pushes the equilibrium toward the ester.[20]

    • Water Removal: For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it forms.

Q2: My starting material is sensitive to the harsh acidic conditions of Fischer esterification. What is a milder alternative?

For acid-sensitive substrates, coupling agents are an excellent alternative.

  • Solution: Use dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[21][22] This reaction is known as the Steglich esterification and proceeds under mild, neutral conditions at room temperature. It is highly effective for a wide range of acids and alcohols.[22]

B. Amidation

Q1: Standard peptide coupling reagents (like HATU or HOBt) are giving me low yields for my amidation. What can I try?

While standard peptide coupling reagents work for many systems, stubborn amidations may require different activators.

  • Solution: Boron-based reagents have emerged as powerful tools for direct amidation. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is an operationally simple and effective reagent that can mediate the coupling of equimolar amounts of a carboxylic acid and an amine, often at elevated temperatures in a solvent like acetonitrile.[23]

Part 4: Experimental Protocols

Disclaimer: These are general starting protocols. Optimization for specific substrates is likely required. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Methyl Ester Protection of this compound
  • Suspend this compound (1.0 eq) in methanol (0.1-0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.

Protocol 2: General Suzuki-Miyaura Coupling of Methyl 7-Bromoisoquinoline-3-carboxylate
  • To a dry Schlenk flask, add Methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of ~0.1 M with respect to the starting material.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring by TLC/LCMS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Saponification (Deprotection) of the Methyl Ester
  • Dissolve the coupled methyl ester product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Stir at room temperature for 2-4 hours, or until LCMS shows complete conversion.

  • Quench the reaction by adding 1N HCl until the pH is ~2-3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.

References

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Protecting Groups for Carboxylic acid - YouTube. (2020).
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021).
  • This compound - MySkinRecipes. (n.d.).
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • This compound. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (2025).
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.).
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025).
  • Decarboxylation - Wikipedia. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021).
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (1978).

Sources

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of 7-Bromoisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for the Suzuki-Miyaura cross-coupling of 7-Bromoisoquinoline-3-carboxylic acid, a key reaction in the synthesis of complex molecules for pharmaceutical and materials science research.[1] The unique structure of this substrate, featuring a heteroaromatic isoquinoline ring and a carboxylic acid moiety, presents specific challenges that require careful consideration of reaction parameters. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no conversion of my this compound. What are the primary factors to investigate?

A1: Low conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle: the catalyst, base, solvent, or reaction temperature. The isoquinoline nitrogen and the carboxylic acid on your substrate can also play an inhibitory role.

Core Directive: Systematic Parameter Optimization

The Suzuki-Miyaura reaction is a complex catalytic system.[2][3] A systematic approach to optimization is crucial. We recommend optimizing parameters in the following order of impact:

  • Catalyst & Ligand System: The choice of palladium source and ligand is paramount. The oxidative addition of palladium to the C-Br bond is the first step in the catalytic cycle.[4][5] For an electron-deficient heteroaromatic system like isoquinoline, this step can be challenging.

    • Expertise & Experience: While Pd(PPh₃)₄ is a classic catalyst, it can be sluggish for this substrate. Pre-catalysts featuring bulky, electron-rich phosphine ligands are often more effective as they promote both the initial oxidative addition and the final reductive elimination step.[6][7][8] The carboxylate formed under basic conditions can also bind to and deactivate the palladium center; a robust ligand can mitigate this.[9]

    • Recommendation: Screen a panel of modern catalysts. See the table below for a starting point.

  • Base Selection: The base plays multiple roles: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[3][10][11] Its strength and solubility are critical.

    • Expertise & Experience: An inorganic base is typically used, often in an aqueous/organic biphasic system. You must add at least one extra equivalent of base to neutralize the acidic proton of your starting material's carboxylic acid group. A weak base may not be sufficient to activate the boronic acid effectively, while an overly strong base can promote side reactions like protodeborylation.

    • Recommendation: K₃PO₄ is often an excellent choice for sensitive substrates as it is strong enough to promote catalysis but can sometimes reduce protodeborylation compared to carbonates in very aqueous systems.[6]

  • Solvent System & Temperature: The solvent must solubilize all components, and the temperature must be sufficient to overcome the activation energy of the rate-limiting step (often oxidative addition).

    • Expertise & Experience: A mixture of an organic solvent and water is standard.[2][12] Dioxane, THF, and DMF are common choices.[6][12] For substrates with poor solubility, DMF or toluene at higher temperatures may be necessary. Ensure the reaction is heated adequately; 80-100 °C is a typical range.[12]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommendation 1 (Standard)Recommendation 2 (For Difficult Couplings)Rationale
Pd Catalyst Pd(dppf)Cl₂ (2-5 mol%)Buchwald Precatalyst (e.g., SPhos G3) (1-3 mol%)Dppf is a robust ligand for heteroaryl couplings.[13] Buchwald ligands are highly active for challenging substrates and can operate at lower temperatures.[8]
Ligand (Included in catalyst)SPhos (1.1-1.2 eq. relative to Pd)SPhos is a bulky, electron-rich ligand known to accelerate both oxidative addition and reductive elimination.[8]
Base K₂CO₃ (3-4 equivalents)K₃PO₄ (3-4 equivalents)K₂CO₃ is a standard, effective base. K₃PO₄ is less nucleophilic and can be beneficial if protodeborylation is an issue.[6] Anhydrous conditions with K₃PO₄ can also be attempted.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or 2-MeTHF / H₂O (10:1)Dioxane is a classic solvent. Toluene can minimize halide inhibition, which can be an issue with aryl bromides and iodides.[14] 2-MeTHF is a safer alternative to THF.[6]
Temperature 90 - 100 °C80 - 110 °CEnsure the reaction reaches a sufficient temperature for the catalytic cycle to turn over efficiently.
Q2: My reaction is producing a significant amount of isoquinoline-3-carboxylic acid (from dehalogenation). How can I minimize this?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced, replacing the bromine with a hydrogen atom.[2][15] This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.

  • Causality: This palladium-hydride can be generated from various sources in the reaction mixture, including amine bases (if used), certain alcoholic solvents, or even water at high temperatures.

  • Troubleshooting Steps:

    • Avoid Amine Bases: Do not use organic amine bases like triethylamine unless specifically required; they can be a source of hydride.

    • Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.[2]

    • Base Purity: Ensure your inorganic base is free of impurities that could act as hydride donors.

    • Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the dehalogenation pathway.

Q3: I am observing significant homocoupling of my boronic acid partner. What is the cause and solution?

A3: Homocoupling of the boronic acid (R-B(OH)₂) to form a biaryl (R-R) is typically caused by the presence of oxygen in the reaction mixture.[6][16] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote this unwanted side reaction.

  • Causality: The Pd(II) species can undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.

  • Troubleshooting Steps:

    • Rigorous Degassing (Crucial): This is the most critical step. You must thoroughly remove all dissolved oxygen from your solvent and the reaction headspace. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes is essential.[16]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire setup and reaction time.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require an initial reduction step that can be complex.[2]

Q4: Protodeborylation of my boronic acid is consuming my coupling partner. What strategies can I employ?

A4: Protodeborylation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This is particularly problematic for electron-rich or certain heteroaryl boronic acids and is often accelerated by strong bases and high water content.

  • Causality: The C-B bond is susceptible to cleavage by protons, a reaction often catalyzed by base and water.

  • Troubleshooting Steps:

    • Use a More Stable Boron Reagent: If possible, switch from the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[16][17] These are significantly more resistant to protodeborylation. You can often synthesize the boronate ester from the corresponding halide using Miyaura borylation.[17] Potassium trifluoroborate salts are another stable alternative.[3]

    • Modify the Base and Solvent:

      • Use a milder base like KF or CsF.

      • Employ anhydrous conditions with a base like K₃PO₄ in a solvent like THF or Toluene. While many Suzuki reactions need some water, minimizing it can prevent this side reaction.[6][7]

    • Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the boronic acid to compensate for some decomposition.

Q5: I suspect the carboxylic acid or the isoquinoline nitrogen is inhibiting my catalyst. How can I address this?

A5: This is a key challenge with this specific substrate. Both the Lewis basic isoquinoline nitrogen and the carboxylate anion (formed under basic conditions) can coordinate to the palladium center, occupying coordination sites and inhibiting the catalytic cycle.[9]

  • Causality: Coordination of these functional groups to the palladium can prevent the necessary steps of oxidative addition or transmetalation from occurring efficiently.

  • Troubleshooting Steps:

    • Use a Stronger Ligand: Bulky, electron-donating ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) can form more stable and active complexes with palladium, reducing inhibition from the substrate.[6][8]

    • Protect the Carboxylic Acid: A robust but often necessary strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). Perform the Suzuki coupling on the ester and then hydrolyze it back to the carboxylic acid in a final step. This removes the problematic carboxylate from the reaction medium entirely.[9]

    • Add a Lewis Acid: In some cases, adding a Lewis acid like B(OMe)₃ has been shown to coordinate with inhibitory Lewis basic heterocycles, freeing up the palladium catalyst. This is an advanced technique and should be approached with caution.[2]

Q6: What is the best practice for working up and purifying the final acidic product?

A6: The carboxylic acid functionality provides a convenient handle for purification via acid-base extraction.

  • Causality: The product exists as a water-soluble carboxylate salt under the basic reaction conditions, while non-polar impurities remain in the organic phase. Acidification protonates the carboxylate, rendering the product soluble in organic solvents.[18]

  • Recommended Workup Protocol:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and wash with an organic solvent like ethyl acetate or diethyl ether. This removes non-polar impurities (e.g., homocoupled byproducts, remaining boronic ester). Discard the organic layer.

    • Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. The product should precipitate or become extractable.

    • Extract the product from the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times (3x).[18]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction. The active catalyst is a Pd(0) species which undergoes oxidative addition with the this compound. Following transmetalation with the activated boronic acid and subsequent reductive elimination, the C-C bond is formed and the Pd(0) catalyst is regenerated.[4][5][19]

Suzuki_Miyaura_Cycle cluster_caption Fig 1. The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition trans_complex Ar-Pd(II)L₂(R) (Transmetalation Complex) pd_complex->trans_complex Transmetalation transmetalation Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product reductive_elimination Reductive Elimination arx Ar-X (7-Bromoisoquinoline-3-COOH) arx->pd0 boronic R-B(OH)₃⁻ (Activated Boronic Acid) boronic->pd_complex base Base (e.g., K₂CO₃) boronic_acid R-B(OH)₂ base->boronic_acid boronic_acid->boronic Activation

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle

Troubleshooting Workflow

When a reaction fails, a logical diagnostic process is essential. Use this flowchart to guide your troubleshooting efforts, starting with the most likely and easiest-to-verify issues.

Troubleshooting_Workflow cluster_caption Fig 2. Logical Troubleshooting Flowchart decision decision issue issue solution solution start Start: Low or No Yield decision_reagents Reagents Fresh & Pure? start->decision_reagents solution_reagents Use fresh, high-purity starting materials, especially boronic acid. decision_reagents->solution_reagents No decision_degassing Degassing Thorough? decision_reagents->decision_degassing Yes solution_degassing Improve degassing: Use freeze-pump-thaw or sparge for 30+ min. decision_degassing->solution_degassing No decision_temp Temp > 80°C? decision_degassing->decision_temp Yes solution_temp Increase reaction temperature to 90-110°C. decision_temp->solution_temp No decision_base Base & Stoichiometry Correct? decision_temp->decision_base Yes solution_base Use 3-4 eq. of base (e.g., K₂CO₃, K₃PO₄). Account for acidic proton. decision_base->solution_base No decision_catalyst Catalyst/Ligand System Optimal? decision_base->decision_catalyst Yes solution_catalyst Screen catalysts: Try Pd(dppf)Cl₂ or a Buchwald system. decision_catalyst->solution_catalyst No solution_protect Consider protecting the carboxylic acid as an ester and re-evaluate conditions. decision_catalyst->solution_protect Yes

Sources

stability testing of 7-Bromoisoquinoline-3-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromoisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into the stability testing of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents.[1] Understanding its stability is critical for ensuring the quality, safety, and efficacy of the final drug product.[2][3] Stability testing helps to determine the shelf life and appropriate storage conditions for the active pharmaceutical ingredient (API).[3][4][5] This guide will walk you through the essential aspects of stability testing for this compound, grounded in regulatory expectations and scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on available data, this compound should be stored at 2-8°C for long-term stability.[1] While some suppliers indicate a shelf life of up to 1095 days under these conditions, it is crucial to perform your own stability studies to confirm this for your specific batch and formulation.[6] The related compound, 7-Bromoisoquinoline, is stored at -20°C and is stable for at least 4 years.[7]

Q2: What are the primary degradation pathways I should be concerned about?

A2: While specific degradation pathways for this compound are not extensively published, based on its structure, potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group may undergo esterification in the presence of alcohols, or the amide bond in a formulated product could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, leading to a variety of degradation products.[]

  • Decarboxylation: Carboxylic acids, especially when heated, can undergo decarboxylation, losing CO2.

Forced degradation studies are essential to identify these and other potential degradation pathways.[5][9]

Q3: What analytical techniques are most suitable for stability testing of this compound?

A3: A stability-indicating analytical method is required, which can separate the intact API from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[11]

  • HPLC with UV detection: This is a standard method for quantifying the API and its impurities. The aromatic nature of this compound should provide good UV absorbance.

  • LC-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products formed during forced degradation and stability studies.[11]

  • Spectroscopy (FTIR, NMR): These techniques can be used to assess changes in the solid-state form of the API, such as polymorphism, which can impact stability.[][11]

Troubleshooting Guide

Issue 1: Unexpected Peaks in a Stability Sample Chromatogram

Symptom: New peaks, not present in the initial (T=0) chromatogram, appear during a stability study.

Possible Causes & Investigation Workflow:

G start Unexpected Peak Observed check_blank 1. Analyze a blank (solvent) injection. Is the peak present? start->check_blank blank_yes Peak is a solvent/system artifact. Clean the system. check_blank->blank_yes Yes blank_no Peak is related to the sample. check_blank->blank_no No check_control 2. Analyze a control sample stored under ideal conditions (e.g., -80°C). Is the peak present? blank_no->check_control control_yes Peak is a related substance from the initial batch or a sample preparation artifact. Re-evaluate initial purity. check_control->control_yes Yes control_no Peak is a degradation product. check_control->control_no No forced_degradation 3. Compare the peak's retention time with peaks from forced degradation studies. control_no->forced_degradation match_found Tentatively identify the degradation pathway (e.g., oxidative, hydrolytic). forced_degradation->match_found no_match Unknown degradant. Proceed with structural elucidation (e.g., LC-MS). forced_degradation->no_match

Troubleshooting Workflow for Unexpected Peaks

Detailed Steps:

  • System Contamination Check: Inject a blank solvent run. If the peak is present, it indicates contamination in your solvent, glassware, or HPLC system.

  • Control Sample Analysis: Analyze a control sample of the same batch that has been stored under conditions where degradation is not expected (e.g., frozen at -80°C). If the peak is present, it may be an impurity from the original synthesis that was below the detection limit initially.

  • Forced Degradation Comparison: Compare the retention time of the unknown peak with the chromatograms from your forced degradation studies. A match can help you hypothesize the degradation pathway (e.g., if it appears in the peroxide-stressed sample, it's likely an oxidative degradant).

  • Structural Elucidation: If the peak does not match any known impurity or forced degradation product, techniques like high-resolution LC-MS are necessary to determine its mass and propose a structure.

Issue 2: Loss of Assay Value with No Corresponding Increase in Impurities

Symptom: The measured concentration (assay) of this compound decreases over time, but there is no corresponding increase in the area of known or new degradation peaks.

Possible Causes & Investigation:

  • Precipitation: The compound may be precipitating out of the solution, especially if stored in a liquid formulation at lower temperatures.

    • Action: Visually inspect the sample for any solid material. If possible, gently warm and vortex the sample to see if the material redissolves and re-inject. Consider the solubility of the compound in your chosen solvent system.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic vial).

    • Action: Try different types of vials (e.g., silanized glass) to see if the issue persists.

  • Formation of Non-UV Active Degradants: The degradation product may not have a chromophore and is therefore invisible to the UV detector.

    • Action: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to check for non-UV active species.

  • Formation of Volatile Degradants: The degradation product could be a volatile compound that is lost during sample preparation or analysis.

    • Action: Headspace Gas Chromatography (GC) could be used to investigate the presence of volatile impurities.

Issue 3: Inconsistent Results in Photostability Studies

Symptom: You observe significant degradation in some photostability experiments but not in others, despite using the same light source.

Possible Causes & Investigation:

  • Sample Positioning: The intensity of light from the source can vary depending on the position within the photostability chamber.

    • Action: Ensure that all samples, including controls, are placed at a consistent distance from the light source. Use a calibrated lux and UV-A meter to map the light intensity within your chamber.

  • Temperature Effects: The light source can also generate heat, leading to thermal degradation in addition to photodegradation.

    • Action: Place a control sample wrapped in aluminum foil (to block light) next to the exposed sample. This will allow you to differentiate between thermal and photodegradation.[12]

  • Container Material: The type of container can affect light exposure.

    • Action: Ensure you are using consistent and appropriate containers (e.g., quartz for maximum exposure, or the intended final packaging to simulate real-world conditions).

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding potential degradation pathways and developing a stability-indicating analytical method.[5][9][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound (e.g., 1 mg/mL in a suitable solvent) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 2h prep->base oxidation Oxidation 3% H2O2, RT, 24h prep->oxidation thermal Thermal 80°C, 48h (solid & solution) prep->thermal photo Photolytic ICH Q1B conditions (Visible & UV light) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by a stability-indicating HPLC method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze mass_balance Evaluate peak purity and mass balance analyze->mass_balance

Forced Degradation Experimental Workflow

Step-by-Step Methodology:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Solution State: Keep 1 mL of the stock solution at 80°C for 48 hours.

  • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[12] A dark control should be run in parallel.

ICH Stability Study Conditions

Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[12][14][15]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is required if a significant change occurs during the accelerated study.

Conclusion

A thorough understanding of the stability of this compound is paramount for its successful application in drug development. This guide provides a framework for approaching stability testing, from initial forced degradation studies to formal ICH stability protocols. By anticipating potential issues and employing a logical, science-driven troubleshooting process, researchers can ensure the development of a stable and reliable pharmaceutical product.

References

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH. (2025). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • McCoy, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Scilife. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Almac. Spotlight on stability: API and drug product testing. [Link]

  • Cousens, A. (2021). Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • MySkinRecipes. This compound. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

Sources

analytical methods for detecting impurities in 7-Bromoisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 7-Bromoisoquinoline-3-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific reasoning to empower your analytical work. This center addresses common challenges encountered during impurity detection, offering field-proven insights and systematic troubleshooting strategies.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final product.[1][2] For a molecule like this compound, a synthetic intermediate in pharmaceutical synthesis, impurities can arise from various sources including starting materials, by-products of the synthesis, degradation products, or residual solvents.[1] A robust analytical method is essential to detect, identify, and quantify these impurities, often at trace levels.[1][3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolution and sensitivity.[1] This guide will focus primarily on HPLC-based methods, with additional guidance on orthogonal techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for comprehensive characterization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical types of impurities I should expect for this compound?

A1: While specific impurities are process-dependent, you can anticipate several classes based on the molecule's structure and general synthetic pathways:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[1] Examples could be isomers (e.g., 5-Bromoisoquinoline-3-carboxylic acid), or compounds with incomplete or alternative functionalization.

  • Degradation Products: The molecule may degrade under stress conditions like heat, light, oxidation, or extreme pH. The carboxylic acid and isoquinoline ring system are sites to monitor for potential degradation.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification can be present.[1] Gas Chromatography (GC) is typically the preferred method for their analysis.

  • Inorganic Impurities: Catalysts or reagents used in the synthesis can result in inorganic residues.[1]

Q2: Why is method validation necessary and what does it involve?

A2: Analytical method validation is a documented process that proves an analytical procedure is suitable for its intended purpose.[5][6] It is a strict requirement by regulatory agencies like the FDA and EMA to ensure data integrity.[5][6] Without it, your results may be considered unreliable.[7] Key validation parameters, as defined by the International Council for Harmonisation (ICH), are summarized in the table below.

Validation Parameter Purpose Typical Acceptance Criteria (for Impurity Method)
Specificity To ensure the signal is unequivocally from the analyte of interest, without interference from excipients, degradation products, or other impurities.Peak purity analysis (e.g., via DAD) should pass. Resolution between adjacent peaks should be >1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration levels for which the method is precise, accurate, and linear.Typically from the reporting threshold to 120% of the impurity specification limit.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should typically be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) should be ≤10%, but may be higher at the limit of quantitation.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).Retention times and resolution should remain within system suitability limits.

Q3: Which analytical technique is best for identifying an unknown impurity?

A3: A combination of techniques is most powerful. The typical workflow is:

  • HPLC-UV/DAD: Detect and quantify the impurity. The Diode Array Detector (DAD) provides UV spectral information, which can help determine if peaks are pure and offer clues about the chromophore structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone for identification.[4][9] It provides the molecular weight of the impurity, and fragmentation data (from MS/MS) can be used to piece together its structure.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute structural confirmation, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR.[4][10] NMR provides detailed information about the carbon-hydrogen framework of the molecule.[10][11]

Recommended HPLC Protocol: A Starting Point

This protocol serves as a robust starting point for method development. Optimization will likely be required based on your specific system and the impurity profile observed.

Objective: To separate this compound from potential process-related impurities and degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is the workhorse for pharmaceutical analysis and a logical first choice. A column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for achieving good peak shape for the carboxylic acid analyte by suppressing the ionization of silanol groups on the silica support.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality Note: Formic acid is used because it is volatile and compatible with MS detectors, keeping the option open for easy method transfer to LC-MS.[12] Always use high-purity, HPLC-grade solvents to avoid baseline noise and ghost peaks.

  • Sample Preparation:

    • Prepare a stock solution of your sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition.

    • Causality Note: Dissolving the sample in the mobile phase is critical to prevent peak distortion caused by solvent mismatch.[13] Filter the final sample through a 0.22 µm syringe filter to remove particulates that could clog the column or system.[12][14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C. Maintaining a constant column temperature is vital for reproducible retention times.[13]

    • Detection Wavelength: The isoquinoline ring system has multiple UV maxima.[15] Monitor at a primary wavelength (e.g., ~260 nm) and use a DAD to collect spectra across the full range (e.g., 200-400 nm) for peak purity assessment.

    • Gradient Elution: A gradient is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted with good peak shape in a reasonable runtime.[16]

      • 0-20 min: 10% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 10% B

      • 26-30 min: Re-equilibration at 10% B. A proper re-equilibration step (at least 5-10 column volumes) is essential for reproducible retention times in gradient chromatography.[13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your analysis.

// Define Nodes start [label="Poor Chromatographic Result", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Problems peak_shape [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; rt_drift [label="Retention Time\nVariability", fillcolor="#FBBC05", fontcolor="#202124"]; ghost_peaks [label="Ghost / Spurious\nPeaks", fillcolor="#FBBC05", fontcolor="#202124"]; resolution [label="Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"];

// Causes for Peak Shape cause_ps1 [label="Secondary Silanol Interactions\n(Tailing)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_ps2 [label="Column Overload\n(Fronting)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_ps3 [label="Sample Solvent Mismatch", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for RT Drift cause_rt1 [label="Inadequate Equilibration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_rt2 [label="Mobile Phase Instability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_rt3 [label="Column Temperature Fluctuation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_rt4 [label="System Leak", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Ghost Peaks cause_gp1 [label="Contaminated Mobile Phase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_gp2 [label="Impurity in Injection System", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_gp3 [label="Sample Carryover", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Resolution cause_res1 [label="Insufficient Column Efficiency", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_res2 [label="Inadequate Selectivity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_ps1 [label="Adjust mobile phase pH\nUse end-capped column", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ps2 [label="Reduce sample concentration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ps3 [label="Inject sample in mobile phase", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt1 [label="Increase equilibration time", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt2 [label="Prepare fresh mobile phase daily", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt3 [label="Use a column oven", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt4 [label="Check fittings and seals", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_gp1 [label="Use fresh, HPLC-grade solvents", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_gp2 [label="Flush injector & change seals", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_gp3 [label="Implement needle wash step", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_res1 [label="Use new column or smaller particles", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_res2 [label="Modify mobile phase composition\n(organic solvent, pH)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges start -> {peak_shape, rt_drift, ghost_peaks, resolution};

peak_shape -> {cause_ps1, cause_ps2, cause_ps3}; rt_drift -> {cause_rt1, cause_rt2, cause_rt3, cause_rt4}; ghost_peaks -> {cause_gp1, cause_gp2, cause_gp3}; resolution -> {cause_res1, cause_res2};

cause_ps1 -> sol_ps1; cause_ps2 -> sol_ps2; cause_ps3 -> sol_ps3; cause_rt1 -> sol_rt1; cause_rt2 -> sol_rt2; cause_rt3 -> sol_rt3; cause_rt4 -> sol_rt4; cause_gp1 -> sol_gp1; cause_gp2 -> sol_gp2; cause_gp3 -> sol_gp3; cause_res1 -> sol_res1; cause_res2 -> sol_res2; } Caption: A troubleshooting workflow for common HPLC issues.

Q4: My main peak is tailing significantly. What is the cause and how can I fix it?

A4: Peak tailing for an acidic compound like this compound is a classic problem, often caused by secondary interactions with the stationary phase.

  • Primary Cause - Silanol Interactions: The stationary phase of a C18 column is silica-based. Even on well-end-capped columns, residual free silanol groups (-Si-OH) exist. These silanols are acidic and can have a strong, unwanted ionic interaction with basic sites on your analyte (like the isoquinoline nitrogen), or in this case, interact with the carboxylic acid group. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure your mobile phase pH is low enough. By adding an acid like formic acid (pKa ~3.75), you ensure the carboxylic acid group (pKa likely ~3-4) is protonated (neutral), and more importantly, you suppress the ionization of the surface silanols, minimizing secondary interactions.[17] Try lowering the pH further by using 0.1% trifluoroacetic acid (TFA) if formic acid is insufficient (Note: TFA can suppress MS signal and is harder to flush from the column).

    • Use a Guard Column: A guard column with the same packing material is a sacrificial column that protects your analytical column from strongly adsorbed contaminants that can cause peak tailing.[18]

    • Evaluate Column Choice: If tailing persists, consider a column with a more inert stationary phase or one specifically designed for polar analytes. Modern, highly end-capped columns are less prone to this issue.

    • Rule out Column Degradation: An old or harshly used column can exhibit increased tailing as the bonded phase degrades, exposing more active silanol sites. If you have a new, identical column, run a standard to see if the problem disappears.[19]

Q5: My retention times are drifting to shorter times with each injection. What's happening?

A5: This is a common issue in gradient elution and almost always points to insufficient column re-equilibration between runs.[18]

  • Primary Cause - Inadequate Equilibration: At the end of your gradient, the mobile phase is highly organic (e.g., 90% acetonitrile). Before the next injection, the column must be returned to the initial, more aqueous conditions (e.g., 10% acetonitrile) and held there long enough for the stationary phase to fully re-equilibrate. If the equilibration time is too short, each subsequent run starts with a slightly more organic mobile phase than the last, causing analytes to elute faster.

  • Troubleshooting Steps:

    • Increase Equilibration Time: The rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column for re-equilibration.[13] For a 4.6 x 150 mm column (volume ~1.5 mL) at 1 mL/min, this means an equilibration time of at least 7.5 minutes. Your current 4-minute step may be insufficient. Try increasing it to 8 minutes and observe if retention times stabilize.

    • Check for Leaks: While less common for consistent drift in one direction, a small leak in the pump or fittings can cause pressure fluctuations and affect mobile phase composition, leading to retention time variability.[14] Visually inspect all fittings for signs of salt buildup or moisture.

    • Ensure Stable Mobile Phase: Prepare mobile phases fresh daily. Over time, volatile components (like acetonitrile) can evaporate, changing the composition and affecting retention.[13]

Q6: I see "ghost peaks" in my blank injections. Where are they coming from?

A6: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample.[18] They are usually a result of contamination somewhere in the system.

  • Primary Cause - Sample Carryover: This is the most frequent culprit. A small amount of a previous, more concentrated sample remains in the injection port, needle, or valve and is injected with the subsequent blank.

  • Troubleshooting Steps:

    • Isolate the Source: Perform a systematic blank injection sequence. First, inject a blank from a freshly opened vial of mobile phase. If the peak is still there, the contamination is likely in the mobile phase or the system. If it's gone, the issue was your previous blank solution.

    • Implement a Needle Wash: Most modern autosamplers have a needle wash function. Ensure you are using a strong wash solvent (a solvent that can easily dissolve your analyte) in the wash vial. For example, if your analyte is highly soluble in acetonitrile, use that as your wash solvent.

    • Clean the Injection Port: If a strong needle wash doesn't solve the problem, the injection port or rotor seal may be contaminated or worn. Follow the manufacturer's instructions for cleaning or replacing these parts.

    • Check Mobile Phase Purity: Contaminants in lower-grade solvents can accumulate on the column during equilibration and then elute as a peak during the gradient. Always use the highest purity solvents available.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). Chromatography Forum.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJRAR.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020, May 5). Waters Corporation.
  • 7-Bromoisoquinoline. (n.d.). Cayman Chemical.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Coresta.
  • A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile. (n.d.). Benchchem.
  • Structure Elucidation of Antibiotics by NMR Spectroscopy. (2017). Springer Nature Experiments.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). John Wiley & Sons.

Sources

Technical Support Center: Scale-Up Synthesis of 7-Bromoisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of 7-Bromoisoquinoline-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, our goal is to equip you with the practical knowledge and underlying scientific principles to ensure a safe, efficient, and reproducible scale-up process.

I. Synthetic Pathway Overview

The synthesis of this compound on a larger scale often involves a multi-step sequence. A common and effective strategy is a modified Bischler-Napieralski reaction, which allows for the construction of the isoquinoline core.[1][2] This is followed by subsequent functional group manipulations to introduce the bromine and carboxylic acid moieties.

Synthetic_Pathway A Substituted Phenylacetonitrile B Reduction A->B e.g., H2/Raney Ni C β-Phenylethylamine Intermediate B->C D Acylation C->D e.g., Acyl Chloride E Amide Intermediate D->E F Bischler-Napieralski Cyclization (e.g., POCl3, P2O5) E->F G 3,4-Dihydroisoquinoline Intermediate F->G H Dehydrogenation (e.g., Pd/C) G->H I Substituted Isoquinoline H->I J Bromination (e.g., NBS) I->J K Brominated Isoquinoline J->K L Oxidation of Side Chain K->L e.g., KMnO4 M This compound L->M

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield in Bischler-Napieralski Cyclization

Question: We are experiencing significantly lower yields in the Bischler-Napieralski cyclization step upon scaling up from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields in a scaled-up Bischler-Napieralski reaction are a common challenge and can often be attributed to a combination of factors related to reaction conditions and mass transfer limitations.

  • Insufficient Dehydrating Agent: The Bischler-Napieralski reaction requires a potent dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to drive the cyclization.[2] On a larger scale, localized concentration gradients can occur, leading to incomplete reaction.

    • Solution: Ensure a stoichiometric excess of the dehydrating agent. For P₂O₅, which is a solid, efficient stirring is crucial to maintain a homogeneous suspension. For liquid reagents like POCl₃, controlled addition via a dropping funnel is recommended to manage the exotherm.

  • Inadequate Temperature Control: This reaction is typically performed at elevated temperatures.[3] In larger reactors, inefficient heat transfer can lead to "hot spots" or areas that do not reach the required temperature, resulting in side reactions or incomplete conversion.

    • Solution: Utilize a reactor with a jacketed heating system and an overhead stirrer to ensure uniform temperature distribution. A temperature probe placed directly in the reaction mixture is essential for accurate monitoring.

  • Degradation of Starting Material or Product: The acidic and high-temperature conditions can lead to the degradation of sensitive functional groups on the starting β-arylethylamide or the resulting dihydroisoquinoline.

    • Solution: Optimize the reaction time and temperature. A shorter reaction time at a slightly higher temperature may be more effective than a prolonged reaction at a lower temperature. Quenching the reaction by pouring it onto ice-water should be done carefully and with vigorous stirring on a large scale to dissipate heat effectively.

Problem 2: Poor Selectivity and Impurity Formation during Bromination

Question: Our bromination step using N-Bromosuccinimide (NBS) is producing a mixture of regioisomers and over-brominated products. How can we improve the selectivity for the 7-bromo position?

Answer:

Controlling regioselectivity in electrophilic aromatic substitution on the isoquinoline core is critical. The formation of undesired isomers and poly-brominated species is often related to reaction conditions and the nature of the brominating agent.[4]

  • Reaction Temperature: Electrophilic bromination is sensitive to temperature. Higher temperatures can lead to a loss of selectivity.

    • Solution: Maintain a low and consistent temperature during the addition of the brominating agent. A temperature range of -25°C to -18°C has been shown to be effective for selective bromination of isoquinoline.[4]

  • Choice of Solvent and Acid Catalyst: The solvent and acid catalyst play a crucial role in modulating the reactivity of the isoquinoline ring and the brominating agent.

    • Solution: Using a strong acid like concentrated sulfuric acid as the solvent can protonate the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing substitution to the benzene ring.[4]

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent will inevitably lead to di- and tri-brominated products.[4]

    • Solution: Carefully control the stoichiometry of NBS. It is often beneficial to use slightly less than one equivalent and accept a small amount of unreacted starting material, which is typically easier to remove than isomeric impurities.

Problem 3: Difficulties in Product Isolation and Purification

Question: We are struggling to isolate a pure sample of this compound. The crude product is a dark, oily solid that is difficult to handle and purify by crystallization.

Answer:

Isolation and purification challenges on a larger scale often stem from the physical properties of the product and the presence of persistent impurities.

  • Incomplete Saponification/Hydrolysis: If the carboxylic acid is generated from a corresponding ester, incomplete hydrolysis can lead to a mixture that is difficult to crystallize.

    • Solution: Ensure complete saponification by monitoring the reaction by TLC or HPLC. Using a slight excess of base (e.g., NaOH or KOH) and extending the reaction time can drive the reaction to completion.

  • Presence of Colored Impurities: Residual reagents or byproducts from the bromination or oxidation steps can result in a discolored product.

    • Solution:

      • Charcoal Treatment: A hot filtration through a pad of activated charcoal can effectively remove colored impurities.

      • pH Adjustment during Work-up: The purity of the final product can often be improved by careful pH adjustment during the work-up.[5] Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the carboxylic acid by the addition of acid can be an effective purification strategy.[5]

  • Solvent Selection for Crystallization: The choice of solvent is critical for obtaining a crystalline solid.

    • Solution: A systematic solvent screen is recommended. Common solvent systems for carboxylic acids include ethanol/water, acetic acid/water, or DMF/water mixtures.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the handling of corrosive and hazardous reagents, as well as managing reaction exotherms.

  • Bromine and Brominating Agents: Bromine is a highly corrosive and toxic substance.[6] N-Bromosuccinimide (NBS) is a strong oxidizing agent and can react violently with certain organic compounds.

    • Precautions: All manipulations should be conducted in a well-ventilated fume hood or a dedicated, contained environment.[7] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and chemical-resistant gloves, is mandatory.[8] A risk assessment should be performed before any scale-up, especially considering the potential for runaway reactions.[8]

  • Strong Acids and Bases: The synthesis involves the use of strong acids (e.g., H₂SO₄, POCl₃) and bases (e.g., NaOH, KOH).

    • Precautions: These should be handled with care to avoid chemical burns. The quenching of strong acids and bases is often highly exothermic and must be done with adequate cooling and controlled addition.

  • Exothermic Reactions: The Bischler-Napieralski cyclization and the quenching of reagents can be highly exothermic.

    • Precautions: A robust cooling system for the reactor is essential. The rate of addition of reagents should be carefully controlled to maintain the desired reaction temperature. A plan for emergency cooling or quenching should be in place.

Q2: What analytical techniques are recommended for in-process control during the scale-up?

A2: In-process controls are vital for ensuring the reaction is proceeding as expected and for making informed decisions about when to proceed to the next step.

  • Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, purity of intermediates, and the formation of byproducts. This is the preferred method for rigorous in-process control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of isolated intermediates and the final product.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify intermediates and byproducts.

Q3: Are there alternative synthetic routes to consider for the large-scale synthesis of this compound?

A3: Yes, several other classical methods for isoquinoline synthesis could be adapted, each with its own advantages and disadvantages for scale-up.

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[9][10] It offers the potential to introduce substituents on the benzene ring of the isoquinoline.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[11][12] It typically produces tetrahydroisoquinolines, which would require a subsequent oxidation step.

  • Metal-Catalyzed Methods: Modern synthetic methods involving palladium or copper catalysis offer alternative routes to substituted isoquinolines.[13][14] While often providing high yields and selectivity on a lab scale, the cost and removal of the metal catalyst can be a consideration for large-scale production.

Q4: How can the final product be stored to ensure its stability?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is typically a stable, crystalline solid. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and atmospheric components.

IV. Experimental Protocol: A Representative Scale-Up Procedure

This protocol outlines a general procedure for the synthesis of a key intermediate, a substituted 3,4-dihydroisoquinoline, via the Bischler-Napieralski reaction. Note: This is a representative protocol and should be optimized for your specific substrate and equipment. A thorough risk assessment must be conducted prior to implementation.

Step: Bischler-Napieralski Cyclization of N-acetyl-β-(4-bromophenyl)ethylamine

  • Reactor Setup: Equip a 5L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and an addition funnel.

  • Reagent Charging: Charge the reactor with N-acetyl-β-(4-bromophenyl)ethylamine (500 g, 2.06 mol) and toluene (2.5 L).

  • Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃) (478 g, 3.10 mol) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger reactor, prepare a stirred mixture of crushed ice (5 kg) and water (5 L). Slowly and carefully transfer the reaction mixture to the ice-water slurry, ensuring the temperature of the quench mixture does not exceed 25 °C.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 1 L).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 1 L) and then with brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-bromo-1-methyl-3,4-dihydroisoquinoline.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with Starting Material and Solvent B Cool to 0-5 °C A->B C Slow Addition of POCl3 B->C D Heat to Reflux C->D E Monitor by HPLC D->E F Cool to Room Temperature E->F Reaction Complete G Quench into Ice-Water F->G H Phase Separation G->H I Aqueous Extraction H->I J Combine & Wash Organic Layers I->J K Dry and Concentrate J->K L Crude Product K->L

Caption: Workflow for the Bischler-Napieralski cyclization step.

V. Quantitative Data Summary

The following table provides typical ranges for key parameters in the scale-up synthesis. These values are illustrative and will require optimization for specific substrates and equipment.

ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)Key Considerations for Scale-Up
Yield (Overall) 50-70%40-60%Heat and mass transfer limitations can reduce yield.
Purity (Final Product) >98% (after chromatography)>95% (after crystallization)Avoiding chromatography is a primary goal for scale-up.
Reaction Time (Cyclization) 2-4 hours4-8 hoursSlower reagent addition and heating/cooling cycles.
Solvent Volume/kg SM 10-20 L/kg5-10 L/kgConcentration is often increased to improve throughput.
Stirring Speed Magnetic Stirrer100-300 RPM (Mechanical)Crucial for maintaining homogeneity and heat transfer.

VI. References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Bromination safety - YouTube. [Link]

  • How can I purify carboxylic acid? - ResearchGate. [Link]

  • Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. [Link]

  • Bischler–Napieralski reaction - Wikipedia. [Link]

  • Harwood, H. J.; Johnson, T. B. Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. J. Am. Chem. Soc.1934 , 56 (2), 468–470. [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]

  • Preparation and Properties of Isoquinoline. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. [Link]

  • A Dangerous Bromance - Scientific Update. [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. [Link]

  • Case study: Reaction scale-up leads to incident involving bromine and acetone. [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - Novartis OAK. [Link]

  • BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways | Journal of the American Chemical Society. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. [Link]

  • Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and... - ResearchGate. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. [Link]

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc. [Link]

  • This compound. [Link]

  • This compound - MySkinRecipes. [Link]

  • This compound. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - ResearchGate. [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents.

  • How can I purify carboxylic acid? - ResearchGate. [Link]

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents.

  • Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite | Almac. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. [Link]

Sources

Technical Support Center: A Researcher's Guide to 7-Bromoisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 7-Bromoisoquinoline-3-carboxylic acid. This guide is designed for our partners in research, science, and drug development. Recognizing that the success of an experiment often hinges on the subtle details of reagent handling, we have compiled this resource to address the common pitfalls and questions associated with this versatile building block. Our goal is to move beyond mere procedural lists and provide a deeper understanding of the material's properties, empowering you to troubleshoot issues effectively and ensure the integrity of your results.

This compound is a key intermediate in medicinal chemistry, particularly valued in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its unique structure, featuring a halogen for cross-coupling reactions and a carboxylic acid for amide bond formation or further functionalization, makes it highly valuable.[2][3] However, this bifunctionality also introduces specific challenges in handling and storage that must be respected.

Section 1: Core Compound Properties & Safety Data

A foundational understanding of the compound's physical and chemical properties is the first step in preventing experimental failures. Below is a summary of essential data.

PropertyValueSource(s)
CAS Number 660830-63-7[4][5]
Molecular Formula C₁₀H₆BrNO₂[1][4]
Molecular Weight 252.06 g/mol [1][4]
Appearance Solid (typically off-white to light yellow)[6]
Purity Typically ≥95%[4][5]
Recommended Storage 2-8°C or -20°C; Store under inert gas, protected from light.[1][7][8]
Shelf Life Approx. 3 years under ideal conditions.[4]
GHS Hazard Codes H315, H319, H335[4][9]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][9]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles.

Question 1: My this compound is not dissolving in my reaction solvent (e.g., THF, Dichloromethane, Toluene). What is happening?

Answer: This is the most frequently encountered issue. The low solubility in common nonpolar or moderately polar aprotic solvents is due to the compound's high crystallinity and the combination of a polar carboxylic acid group and a large, rigid aromatic system. The strong hydrogen bonding between carboxylic acid groups in the solid state requires a highly polar solvent to disrupt.

  • Causality: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) lack the polarity and hydrogen-bonding capability to effectively solvate the molecule.

  • Immediate Solution: Switch to a more polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. A related compound, 7-Bromoisoquinoline, shows high solubility (30 mg/mL) in both DMF and DMSO.[7]

  • Chemical Strategy (For Anhydrous Reactions): If your reaction chemistry is incompatible with DMF or DMSO, consider an in-situ salt formation.

    • Suspend the acid in your anhydrous reaction solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Add a non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a tertiary amine like triethylamine (Et₃N) or DBU.

    • The base will deprotonate the carboxylic acid to form the corresponding carboxylate salt. This salt is significantly more polar and often more soluble than the neutral acid, allowing the reaction to proceed in a homogeneous phase. This is a standard technique for improving the solubility of carboxylic acids in organic synthesis.

Question 2: My reaction is proceeding slowly, and TLC analysis shows a persistent baseline spot and several new, unidentified product spots. What could be the cause?

Answer: This scenario suggests either starting material degradation or competing side reactions. Given the structure of this compound, there are several possibilities.

  • Purity Check: Commercial batches of this reagent are often specified at 95% purity.[4] Impurities from the synthesis could be interfering with your reaction. Consider purifying a small sample by recrystallization if you suspect this is the issue.

  • Potential Degradation - Decarboxylation: Aromatic carboxylic acids can undergo thermal decarboxylation (loss of CO₂) to form the corresponding aryl compound (in this case, 7-Bromoisoquinoline).[10] While this typically requires high temperatures (>150-200 °C), it can be catalyzed by trace metals or acidic/basic conditions at lower temperatures. If your reaction is run at elevated temperatures, this is a prime suspect. The resulting 7-Bromoisoquinoline would have a very different Rƒ value on TLC.

  • Potential Degradation - Light Sensitivity: Heterocyclic aromatic compounds can be sensitive to light.[11] If your reaction vessel is exposed to direct laboratory light for an extended period, photochemical degradation could occur.

    • Preventative Protocol: Always store the stock compound in an amber vial inside a desiccator at the recommended temperature.[11] For long-duration reactions, wrap the flask in aluminum foil to exclude light.

Question 3: I've stored my compound for several months in the freezer, and its color has darkened from off-white to a distinct yellow or tan. Is it still usable?

Answer: A noticeable color change is a strong indicator of chemical degradation. While the compound may not be entirely compromised, its purity has likely decreased.

  • Causality: The color change is likely due to slow, minor oxidation or the formation of other chromophoric degradation products. This process can be accelerated by repeated warming/cooling cycles which can introduce moisture and air into the container.[11]

  • Recommendation: Before using the material for a critical, large-scale reaction, it is highly advisable to perform a purity check (e.g., via LC-MS or ¹H NMR). For small-scale test reactions, you may be able to proceed, but be aware that yields may be lower and purification may be more challenging.

  • Best Practice: To prevent this, aliquot the compound upon receipt into smaller, single-use vials. This minimizes the number of times the main stock is exposed to atmospheric conditions.[12] Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing and storing.[6][8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal long-term storage conditions for this compound? A: For optimal stability and to maximize shelf life, store the compound at -20°C in a tightly sealed amber glass vial.[7] Before sealing, purge the vial with a dry, inert gas (argon is preferred). Store this primary container inside a secondary container with a desiccant.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this solid? A: Given the hazard statements (H315, H319, H335), the following PPE is required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[8][13]

  • Hand Protection: Nitrile gloves.[8][13]

  • Body Protection: A standard laboratory coat.[14]

  • Respiratory Protection: When handling larger quantities or if there is a risk of generating airborne dust, work in a certified chemical fume hood.[13][15] If a fume hood is not available for small-scale transfers, a dust mask (e.g., N95) should be considered.[16]

Q3: Is this compound sensitive to moisture? A: While not pyrophoric, it is considered best practice to handle it as a moisture-sensitive compound.[12] Adsorbed water can interfere with many types of reactions, particularly those involving organometallics, strong bases (like NaH), or activating agents for the carboxylic acid (like HATU or SOCl₂). Always handle in a dry environment and store over a desiccant.

Section 4: Detailed Experimental Protocol

Standard Protocol for Weighing, Solubilization, and Use in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a self-validating workflow designed to minimize common errors.

  • Glassware and System Preparation:

    • Dry the reaction flask and magnetic stir bar in an oven (125 °C) overnight and allow to cool to room temperature in a desiccator.

    • Assemble the flask for reaction under an inert atmosphere (e.g., with a condenser and a nitrogen/argon inlet).

    • Purge the entire system with inert gas for 10-15 minutes. A gas bubbler should be used to monitor gas flow.[12]

  • Weighing and Transfer:

    • Take the vial of this compound from cold storage and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Weigh the desired amount of the solid onto weighing paper or directly into a small, dry vial on an analytical balance. Be mindful of static electricity.

    • Quickly transfer the solid to the reaction flask against a positive flow of inert gas.

  • Solubilization (Salt Formation Method):

    • Add the anhydrous reaction solvent (e.g., a 3:1 mixture of DME/water or Toluene/Ethanol/water, depending on the specific Suzuki conditions) via a dry syringe.

    • Begin stirring to create a suspension.

    • Add your base for the Suzuki coupling (e.g., 2M aqueous K₂CO₃ or Na₂CO₃). The carboxylic acid will be deprotonated to its salt, which should readily dissolve. You should observe the suspension clearing to a homogeneous solution.

  • Reaction Execution:

    • Add the boronic acid partner for the coupling reaction.

    • Spage the resulting solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand).

    • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

Section 5: Visualization of Troubleshooting Workflow

A logical approach is critical when experiments do not go as planned. The following diagram outlines a decision-making process for troubleshooting solubility issues with this compound.

G cluster_0 Troubleshooting Solubility Issues cluster_1 Solvent Change cluster_2 Chemical Modification start Start: Compound fails to dissolve q1 Is the solvent highly polar (e.g., DMSO, DMF)? start->q1 a1_yes Switch to DMSO or DMF. Re-attempt dissolution. q1->a1_yes No q2 Is the reaction compatible with a non-nucleophilic base? q1->q2 Yes check1 Does it dissolve? a1_yes->check1 check1->q2 No success Success: Proceed with reaction check1->success Yes a2_yes Suspend in anhydrous solvent. Add base (e.g., K2CO3, Et3N) to form carboxylate salt. q2->a2_yes Yes a2_no Reaction may be unfeasible in this solvent. Re-evaluate synthetic route. q2->a2_no No check2 Does it dissolve? a2_yes->check2 check2->success Yes fail Problem persists. Consider compound purity/degradation. check2->fail No

Caption: Decision workflow for resolving solubility problems.

References

  • This compound Properties. LabSolu.

  • 7-Bromoisoquinoline. Cayman Chemical.

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information.

  • Applications of 8-bromoisoquinoline. Knowledge (2023-11-08).

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025-10-17).

  • This compound. MySkinRecipes.

  • 7-Bromoisoquinoline 97. Sigma-Aldrich.

  • SAFETY DATA SHEET - 7-Bromoisoquinoline. TCI Chemicals (Europe). (2025-03-26).

  • SAFETY DATA SHEET - 7-Bromoisoquinoline. TCI Chemicals (Shanghai). (2024-11-09).

  • SAFETY DATA SHEET - 4-Bromoisoquinoline. Thermo Fisher Scientific. (2025-09-15).

  • A Facile Procedure to Halodecarboxylation of Hydroxyaromatic Carboxylic Acids. Request PDF - ResearchGate.

  • 7-Bromoisoquinolin-3-amine. PubChem, National Center for Biotechnology Information.

  • This compound. BLD Pharm.

  • SAFETY DATA SHEET - 7-Bromoquinoline. Fisher Scientific. (2025-12-26).

  • Decarboxylative Halogenation of Organic Compounds. PMC, NIH.

  • Isoquinoline, 5-bromo-8-nitro- Organic Syntheses Procedure.

  • Alpha Halogenation of Carboxylic Acids. Chemistry Steps.

  • Halogenated carboxylic acids: Topics. Science.gov.

  • Safe Management of Shock Sensitive Chemicals. Safety & Health Bulletin.

  • 5-Bromoisoquinoline 98. Sigma-Aldrich.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014-02-22).

  • Safe Handling of Chemicals. YouTube. (2022-09-22).

  • Guideline for the Management of Time Sensitive Chemicals. University of Wollongong (UOW). (2024-05-02).

  • Handling Temperature-Sensitive Chemicals. Fresh Logistics.

  • This compound, min 95%, 100 mg. BLD Pharm.

  • 1-Bromoisoquinoline. PubChem, National Center for Biotechnology Information.

  • 5-Bromoisoquinoline. PubChem, National Center for Biotechnology Information.

  • Solubility of Organic Compounds. (2023-08-31).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 7-Bromoisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers in the pharmacological sciences, the isoquinoline scaffold represents a "privileged structure"—a molecular framework that consistently yields biologically active compounds.[1] This guide delves into the therapeutic potential of a specific, highly functionalized member of this family: 7-Bromoisoquinoline-3-carboxylic acid and its derivatives. The strategic placement of the bromine atom at the C7 position and the carboxylic acid at C3 provides two reactive handles for extensive chemical modification, making this scaffold a versatile starting point for generating libraries of novel therapeutic candidates.

While direct head-to-head comparative studies on a wide array of this compound derivatives are not extensively documented in publicly available literature, by synthesizing data from studies on closely related isoquinoline and quinoline analogs, we can construct a robust framework for understanding their potential bioactivities and structure-activity relationships (SAR). This guide will focus primarily on the potential anticancer applications of these derivatives, drawing logical comparisons from established experimental data on similar compounds.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline nucleus, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry.[1][2] Naturally occurring alkaloids and synthetic derivatives bearing this scaffold exhibit a vast spectrum of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] The addition of a carboxylic acid at the 3-position is particularly significant, as this group can serve as a key interaction point with biological targets or be modified into esters, amides, and other functional groups to modulate physicochemical properties and biological activity.[4]

The 7-bromo substituent is a critical feature for synthetic versatility. It provides a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This enables the systematic exploration of the chemical space around the core scaffold to optimize target binding and pharmacokinetic properties.

Comparative Bioactivity: Amides vs. Esters in Anticancer Applications

To illustrate the potential bioactivity of this compound derivatives, we will extrapolate from data on analogous quinoline-3-carboxamides and quinoline-3-carboxylates, which have been evaluated for their anticancer and enzyme-inhibitory activities.[5][6] The primary modification of the carboxylic acid to an amide or ester is a fundamental step in drug development to enhance cell permeability and target engagement.

Table 1: Exemplary Anticancer Activity of Quinoline-3-Carboxamide and Carboxylate Derivatives
Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Quinoline-3-Carboxamides Thiophene derivative (6b)MCF-7 (Breast Cancer)5.069[5]
Benzyloxy derivative (10)MCF-7 (Breast Cancer)10.85[5]
Furan derivative (5o)MCF-7 (Breast Cancer)3.355[5]
Quinoline-3-Carboxylates 2-styrylquinoline-3-carboxylate (4m)K562 (Leukemia)0.28[6]
2-styrylquinoline-3-carboxylate (4n)MCF-7 (Breast Cancer)0.33[6]
Quinoline-3-Carboxylic Acids 2,4-disubstituted derivative (2f)MCF-7 (Breast Cancer)Micromolar Inhibition[4]

This table is a synthesized representation from multiple sources on quinoline derivatives to illustrate potential activity trends for the analogous isoquinoline scaffold.

From this synthesized data, we can infer a structure-activity relationship. The conversion of the carboxylic acid to various amides and esters results in potent anticancer activity. The specific nature of the substituent introduced has a significant impact on the potency, as seen in the different IC50 values for the thiophene, benzyloxy, and furan carboxamide derivatives.[5] Notably, the carboxylate esters in this particular study showed even higher potency, suggesting that for this scaffold, esterification may be a more effective strategy for enhancing cytotoxicity against these cell lines.[6]

Plausible Mechanism of Action: Kinase Inhibition

Many quinoline and isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][7] The PI3K/Akt/mTOR pathway is a key cascade that controls cell growth, proliferation, and survival, and its inhibition is a major goal in cancer therapy. Based on the activity of related compounds, it is plausible that this compound derivatives could function as inhibitors of kinases within this pathway, such as EGFR, PI3K, or Akt.

Below is a diagram illustrating the potential point of intervention for these derivatives within a generalized kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Derivative 7-Bromoisoquinoline-3- carboxylic acid derivative Derivative->PI3K Inhibition

Sources

A Comparative Guide to the Synthetic Validation of 7-Bromoisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 7-Bromoisoquinoline-3-carboxylic acid is a valuable building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] This guide provides an in-depth comparison of two viable synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each approach to aid in the selection of the most suitable method for your research needs.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves two key transformations: the construction of the 7-bromoisoquinoline core and the subsequent introduction of a carboxylic acid moiety at the 3-position. This guide will explore and compare two distinct and plausible synthetic pathways:

  • Route 1: Halogen-Metal Exchange and Carboxylation. This classic organometallic approach involves the initial synthesis of 7-bromoisoquinoline, followed by a low-temperature halogen-metal exchange at the 3-position (if a 3-halo precursor is used) or direct deprotonation, and subsequent quenching with carbon dioxide.

  • Route 2: Cyanation and Subsequent Hydrolysis. This alternative pathway also begins with the synthesis of 7-bromoisoquinoline, which is then converted to 7-bromoisoquinoline-3-carbonitrile. The nitrile is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

This guide will dissect each route, providing a rationale for the chosen methodologies and presenting the necessary experimental details to enable successful replication and validation in a laboratory setting.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Lithiation & CarboxylationRoute 2: Cyanation & Hydrolysis
Starting Material 3,7-Dibromoisoquinoline7-Bromoisoquinoline
Key Intermediates 3-Lithio-7-bromoisoquinoline7-Bromoisoquinoline-3-carbonitrile
Reagents & Conditions n-Butyllithium, Dry Ice (CO2), -78 °CKCN/NaCN, or TMSCN, Acid/Base Hydrolysis
Potential Yield Moderate to Good (Analogous reactions report ~52%)[2]Variable, depends on cyanation and hydrolysis efficiency
Advantages Direct introduction of the carboxylate group. Well-established methodology for similar systems.Avoids the use of highly pyrophoric organolithium reagents in the final carboxylation step.
Disadvantages Requires stringent anhydrous and inert atmosphere conditions. Use of pyrophoric n-butyllithium. Potential for side reactions if temperature is not carefully controlled.Cyanide reagents are highly toxic. Hydrolysis of the nitrile can sometimes be sluggish or require harsh conditions.
Ideal Application For laboratories equipped for and experienced with organometallic chemistry. When a direct and potentially higher-yielding final step is desired.When avoiding pyrophoric reagents is a priority. Suitable for researchers comfortable with handling cyanide compounds.

Synthetic Route Diagrams

Synthetic Routes to this compound cluster_0 Route 1: Lithiation & Carboxylation cluster_1 Route 2: Cyanation & Hydrolysis start1 3,7-Dibromoisoquinoline inter1 3-Lithio-7-bromoisoquinoline start1->inter1 1. n-BuLi, THF, -78 °C prod1 This compound inter1->prod1 2. CO2 (s) 3. H3O+ start2 7-Bromoisoquinoline inter2 7-Bromoisoquinoline-3-carbonitrile start2->inter2 Cyanation Reagent (e.g., KCN, TMSCN) prod2 This compound inter2->prod2 H3O+ or OH-, Δ

Caption: Comparative workflow of the two primary synthetic routes.

Experimental Protocols

Route 1: Synthesis via Lithiation and Carboxylation

This route is predicated on the successful synthesis of a 3,7-dihaloisoquinoline precursor. The subsequent selective lithiation at the more reactive 3-position allows for the introduction of the carboxylic acid.

Step 1: Synthesis of 7-Bromoisoquinoline (Precursor for both routes)

A reliable method for the synthesis of 7-bromoisoquinoline is a modified Pomeranz-Fritsch reaction or a diazotization-bromination sequence as detailed in patent literature.[3] The latter involves the diazotization of 7-aminoisoquinoline followed by a Sandmeyer-type reaction with a bromide source. A reported method involves dissolving 7-aminoisoquinoline in an aqueous hydrobromic acid solution, followed by the dropwise addition of sodium nitrite at low temperature, and then heating in the presence of copper(I) bromide.

Step 2: Synthesis of this compound

This protocol is adapted from analogous syntheses of 3-quinolinecarboxylic acids.[2]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a rubber septum, dissolve 3,7-dibromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of freshly crushed dry ice (solid CO2) to the reaction mixture in several portions.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Route 2: Synthesis via Cyanation and Hydrolysis

This route offers an alternative that avoids the use of pyrophoric organolithium reagents in the final carboxylation step.

Step 1: Synthesis of 7-Bromoisoquinoline-3-carbonitrile

The introduction of a cyano group at the 3-position of 7-bromoisoquinoline can be achieved through several methods. One common approach is the Reissert reaction, although cyanation of an N-oxide intermediate is also a viable option.[4]

  • Reissert-Henze Reaction (Adapted):

    • To a solution of 7-bromoisoquinoline (1.0 eq) in dichloromethane, add benzoyl chloride (1.2 eq) followed by an aqueous solution of potassium cyanide (1.5 eq).

    • Stir the biphasic mixture vigorously at room temperature for several hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • The crude Reissert compound is then treated with a base (e.g., sodium hydroxide in aqueous ethanol) to eliminate the benzoyl group and afford 7-bromoisoquinoline-3-carbonitrile.

Step 2: Hydrolysis of 7-Bromoisoquinoline-3-carbonitrile

The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions.

  • Acidic Hydrolysis:

    • Suspend 7-bromoisoquinoline-3-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

    • Heat the mixture at reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization may be necessary for further purification.

Characterization and Validation

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyData
Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol [1][5]
CAS Number 660830-63-7[1][5]
Appearance Expected to be a solid.
Purity ≥95% (as commercially available)[5]
Storage 2-8°C[1]

Further characterization would involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the molecule, showing the characteristic aromatic protons of the isoquinoline core and the absence of the nitrile carbon signal (in the case of Route 2).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point (MP): Determination of the melting point can be used as an indicator of purity.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between the two will largely depend on the specific capabilities and safety considerations of the laboratory.

Route 1 (Lithiation and Carboxylation) is a more direct approach for the final carboxylation step and may offer higher yields based on analogous transformations. However, it necessitates expertise in handling pyrophoric and air-sensitive reagents.

Route 2 (Cyanation and Hydrolysis) avoids the use of organolithiums in the final stages but introduces the use of highly toxic cyanide reagents and may require more optimization for both the cyanation and hydrolysis steps.

Ultimately, the validation of either synthetic route will depend on consistent yields, purity of the final product, and the scalability required for the intended application. It is recommended that small-scale trial reactions are conducted to optimize conditions before proceeding to a larger scale.

References

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. [Link]

  • Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases | Organic Letters - ACS Publications. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

  • Rh(III)-Catalyzed Atroposelective C-H Cyanation of 1-Aryl benzo[ h]isoquinolines - PubMed. [Link]

  • Cyanation - Wikipedia. [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google P
  • Cyanochlorination and cyanation of isoquinolines - Sci-Hub. [Link]

  • Cyanochlorination and cyanation of isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. [Link]

  • SYNTHESIS OF CARBOXYLIC ACIDS VIA GRIGNARD & NITRILE - YouTube. [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters - ACS Publications. [Link]

  • This compound, min 95%, 100 mg. [Link]

  • This compound - MySkinRecipes. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoquinolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial searches for efficacy data on 7-Bromoisoquinoline-3-carboxylic acid did not yield sufficient public data for a comprehensive in vitro and in vivo comparison. To fulfill the objective of this guide—providing a detailed, data-supported comparison of preclinical efficacy—we will focus on a well-characterized and structurally relevant analogue: a novel naphthyridinone-based PARP1 inhibitor, designated as Compound 34 , from a comprehensive study by Kärche et al.[1]. This compound, an evolution of the isoquinolinone scaffold, offers a robust dataset to explore the critical transition from laboratory assays to preclinical animal models, a pivotal stage in drug development.

This guide will dissect the performance of this representative compound, providing both the experimental data and the underlying scientific rationale for the methodologies used.

The Rationale: Targeting PARP1 in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and facilitates their repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which the cancer cells cannot efficiently repair, resulting in cell death through a concept known as synthetic lethality.[2] Isoquinolinone and related heterocyclic scaffolds have proven to be effective pharmacophores for designing potent PARP1 inhibitors.[1][3]

cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Deficient Cancer Cell DNA_damage_normal DNA Single-Strand Break (SSB) PARP1_normal PARP1 Activation DNA_damage_normal->PARP1_normal SSB_repair_normal SSB Repair PARP1_normal->SSB_repair_normal Cell_survival_normal Cell Survival SSB_repair_normal->Cell_survival_normal DNA_damage_cancer DNA Single-Strand Break (SSB) PARP1_cancer PARP1 Inhibition DNA_damage_cancer->PARP1_cancer PARP_Inhibitor PARP Inhibitor (e.g., Compound 34) PARP_Inhibitor->PARP1_cancer blocks DSB_formation Replication Fork Collapse (DSB Formation) PARP1_cancer->DSB_formation HR_deficiency Homologous Recombination Deficiency (BRCA1/2 mutation) DSB_formation->HR_deficiency cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficiency->Apoptosis

Caption: Mechanism of Action of PARP Inhibitors.

In Vitro Efficacy: Gauging Potency at the Molecular and Cellular Level

The initial evaluation of a drug candidate's efficacy occurs in vitro ("in glass"), using purified enzymes and cultured cells. These assays are designed to measure the compound's direct effect on its target and its ability to kill cancer cells.

Quantitative Data Summary: In Vitro Performance of Compound 34
ParameterMethodResult (IC50)Significance
PARP1 Inhibition Biochemical Assay1.3 nMDemonstrates very high potency against the target enzyme.
Cellular Activity Cell Viability Assay (MDA-MB-436, BRCA1 mutant breast cancer cell line)82 nMShows potent activity in a relevant cancer cell line, indicating good cell permeability and target engagement.

Data sourced from Kärche et al., 2020[1][4].

The low nanomolar IC50 value in the biochemical assay confirms that Compound 34 is a highly potent inhibitor of the PARP1 enzyme.[1] Importantly, this potency translates to the cellular level, with an IC50 of 82 nM in the BRCA1-mutant MDA-MB-436 breast cancer cell line.[1][3] This indicates that the compound can effectively penetrate the cell membrane and inhibit PARP1 in a cellular context, leading to cancer cell death.

Experimental Protocol: PARP1 Enzymatic Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound serial dilutions (e.g., Compound 34)

  • Fluorescent plate reader and 384-well black plates

  • Fluorescent NAD+ detection kit

Step-by-Step Methodology:

  • Prepare Reagents: Dilute the PARP1 enzyme and activated DNA in the PARP assay buffer to their working concentrations. Prepare serial dilutions of the test compound (e.g., from 1 µM to 0.01 nM) in the assay buffer containing a small percentage of DMSO.

  • Assay Setup: Add 5 µL of the compound serial dilutions or vehicle control (buffer with DMSO) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the detection kit manufacturer's instructions.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

In Vivo Efficacy: Assessing Performance in a Living Organism

While in vitro data is crucial, it doesn't always predict how a drug will behave in a complex living system. In vivo ("in the living") studies, typically in animal models, are essential to evaluate a compound's therapeutic efficacy, safety, and pharmacokinetic profile.

Quantitative Data Summary: In Vivo Performance of Compound 34

Antitumor Efficacy in MDA-MB-436 Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (TGI)
Compound 34 50 mg/kg, oral, once daily95%
Olaparib (control) 50 mg/kg, oral, once daily89%

Pharmacokinetic (PK) Profile in Mice

ParameterOral Administration (50 mg/kg)
Cmax (Maximum concentration) 2.8 µg/mL
Tmax (Time to Cmax) 2 hours
AUC (Area under the curve) 20.1 µg.h/mL
Oral Bioavailability (F%) 45%

Data sourced from Kärche et al., 2020[1][4].

In a mouse xenograft model using the same BRCA1-mutant MDA-MB-436 cells from the in vitro studies, Compound 34 demonstrated remarkable antitumor efficacy.[1] At a dose of 50 mg/kg, it achieved 95% tumor growth inhibition, slightly superior to the approved PARP inhibitor Olaparib.[1] The pharmacokinetic data reveal that Compound 34 is orally bioavailable (45%), reaching its maximum concentration in the blood 2 hours after administration.[1] This favorable PK profile ensures that a sufficient concentration of the drug reaches the tumor to exert its therapeutic effect.

Cell_Culture MDA-MB-436 Cell Culture Implantation Orthotopic Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Oral Administration of Compound 34 (50 mg/kg/day) Tumor_Growth->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

Caption: Workflow for an In Vivo Xenograft Study.

Experimental Protocol: Breast Cancer Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a test compound.

Materials:

  • Immunodeficient mice (e.g., female BALB/c nude mice)

  • MDA-MB-436 human breast cancer cells

  • Cell culture medium and supplements

  • Matrigel (optional, to support initial tumor growth)

  • Test compound (Compound 34) and vehicle for oral administration

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Preparation: Culture MDA-MB-436 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 5-10 million cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the mammary fat pad.[6][7]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., 50 mg/kg of Compound 34) or vehicle to the respective groups via oral gavage once daily for a specified period (e.g., 21-28 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. Calculate the percent tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.[8]

Comparative Analysis: Correlating In Vitro Potency with In Vivo Efficacy

The successful translation from a potent compound in a petri dish to an effective drug in an animal model is a major hurdle in drug development. For Compound 34, the data shows a strong positive correlation.

The high in vitro potency (1.3 nM against PARP1, 82 nM in cells) was a prerequisite for its in vivo success. However, potency alone is not enough. The favorable pharmacokinetic properties of Compound 34 were critical. An oral bioavailability of 45% and a Cmax of 2.8 µg/mL ensured that the drug concentration in the bloodstream and, consequently, at the tumor site, was maintained well above the levels required for PARP1 inhibition and cell killing as determined by the in vitro assays.[1]

This successful translation underscores the importance of optimizing not just for target potency (in vitro) but also for drug-like properties (absorption, distribution, metabolism, and excretion - ADME) that govern in vivo behavior.

In_Vitro In Vitro Potency (IC50) In_Vivo In Vivo Efficacy (Tumor Growth Inhibition) In_Vitro->In_Vivo influences PK_Properties Pharmacokinetics (ADME) - Bioavailability - Cmax - Half-life PK_Properties->In_Vivo enables

Caption: Factors in the translation from in vitro to in vivo efficacy.

Conclusion

The journey of a drug candidate from initial discovery to potential clinical application is a multi-step process where both in vitro and in vivo evaluations play indispensable roles. The case of the naphthyridinone-based PARP1 inhibitor Compound 34 effectively illustrates this synergy. Its high potency, demonstrated in enzymatic and cellular assays, provided a strong rationale for further development. This potential was realized in preclinical models, where its efficacy was confirmed, underpinned by favorable pharmacokinetic properties that allowed for effective drug exposure to the tumor. This guide highlights that while in vitro efficacy is the foundational starting point, a deep understanding of a compound's behavior within a complex biological system is paramount for predicting its therapeutic success.

References

  • Kärche, N. P., Bhonde, M., Sinha, N., Jana, G., Kukreja, G., Kurhade, S. P., ... & Palle, V. P. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

  • ResearchGate. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization | Request PDF. [Link]

  • Zhang, J., & Li, L. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3056. [Link]

  • Zhang, J., & Li, L. (2018). Murine Pharmacokinetic Studies. PubMed, National Center for Biotechnology Information. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link]

  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. [Link]

  • Drost, R., & Jonkers, J. (2014). BRCA1 deficient Mouse Models to Study Pathogenesis and Therapy of Triple Negative Breast Cancer. Experimental pathology and health sciences, 8, 44-53. [Link]

  • Saijo, K. S., Imai, H., Chikamatsu, S., Narita, K., Katoh, T., & Ishioka, C. (2017). Pharmacokinetic study in mice. Bio-protocol, 7(9), e2269. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. [Link]

  • Taconic Biosciences. (n.d.). Brca1-Associated Breast Cancer Model. [Link]

  • Gerasimova, N. S., Gurova, S. P., & Shtil, A. A. (2015). PARP1 Inhibitors: antitumor drug design. Acta naturae, 7(3), 29–38. [Link]

  • Pethő, Z., et al. (2020). Establishment and Characterization of a Brca1−/−, p53−/− Mouse Mammary Tumor Cell Line. International Journal of Molecular Sciences, 21(23), 9257. [Link]

  • Lim, H. K., Lee, H., Moon, A., Kang, K. T., & Jung, J. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Prevention, 24(2), 111-118. [Link]

  • Ter Brugge, P., et al. (2016). Mechanisms of Therapy Resistance in Patient-Derived Xenograft Models of BRCA1-Deficient Breast Cancer. JNCI: Journal of the National Cancer Institute, 108(11), djw148. [Link]

  • El-Gamal, M. I., et al. (2022). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules, 27(21), 7434. [Link]

Sources

Navigating the Structure-Activity Landscape of 7-Bromoisoquinoline-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 14, 2026 – In the dynamic field of drug discovery, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and neurology. Among these, 7-Bromoisoquinoline-3-carboxylic acid has emerged as a critical starting point for the synthesis of potent enzyme inhibitors. This guide offers a comparative analysis of the structure-activity relationships (SAR) of its analogs, providing researchers, scientists, and drug development professionals with a technical overview supported by available data on related chemical series.

While direct, comprehensive SAR studies on a systematically varied series of this compound analogs are not extensively available in peer-reviewed literature, by examining related structures such as quinoline-3-carboxylic acids and other isoquinoline derivatives, we can extrapolate key principles and guide future research. This guide will synthesize findings from analogous series to build a predictive SAR model for the this compound scaffold.

The this compound Core: A Privileged Scaffold

The this compound molecule possesses distinct features that make it an attractive starting point for medicinal chemistry campaigns. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds. The bromine atom at the 7-position serves as a versatile handle for synthetic modification, often through cross-coupling reactions, allowing for the introduction of diverse substituents to probe interactions with biological targets.[1] The carboxylic acid at the 3-position is a key functional group, frequently involved in hydrogen bonding interactions with target proteins and contributing to the overall physicochemical properties of the molecule. This scaffold is a known intermediate in the synthesis of kinase inhibitors and anticancer agents.[1]

Comparative SAR Analysis: Insights from Related Scaffolds

In the absence of a dedicated SAR table for this compound analogs, we turn our attention to closely related chemical series to infer the likely impact of structural modifications.

The Critical Role of the Carboxylic Acid Moiety

Studies on quinoline-3-carboxylic acid derivatives have consistently highlighted the importance of the carboxylic acid group for biological activity. For instance, in a series of quinoline-3-carboxylic acids designed as inhibitors of protein kinase CK2, the carboxylic acid was a common feature among the most active compounds.[2] Similarly, for inhibitors of dihydroorotate dehydrogenase, the C4-carboxylic acid in the quinoline scaffold was found to be a strict requirement for activity.[3] This suggests that for this compound analogs, modifications of the carboxylic acid to esters or amides may lead to a significant decrease in potency, unless the modified group can be hydrolyzed back to the carboxylic acid in vivo or the amide forms a critical new interaction.

Exploring Substitutions at the 7-Position via the Bromo Handle

The bromine atom at the 7-position is a prime site for diversification. Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of aryl, heteroaryl, and alkyl groups. While direct SAR data is sparse, studies on related halo-substituted quinolines and isoquinolines can provide guidance. For example, in a series of quinoline-carboxamide derivatives, substitutions at analogous positions with various amines, particularly piperazinyl and pyrrolidinyl derivatives, were shown to enhance antibacterial potency. This highlights the potential for introducing nitrogen-containing heterocycles at the 7-position of the isoquinoline core to modulate biological activity.

The Impact of Amide Formation at the 3-Position

Conversion of the 3-carboxylic acid to a carboxamide is a common strategy in medicinal chemistry to improve cell permeability and introduce new vectors for target engagement. In a study of quinoline-3-carboxamide derivatives as inhibitors of the ATM kinase, the nature of the amide substituent was found to be critical for activity, with electron-donating groups being favored.[4][5] This suggests that a library of 7-bromo-isoquinoline-3-carboxamides with diverse amine substituents would be a fruitful area of investigation. The SAR of these amides would likely be highly dependent on the specific biological target.

Experimental Protocols for Analog Synthesis and Evaluation

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of this compound analogs.

General Synthetic Protocol for 7-Substituted Isoquinoline-3-carboxamides

A plausible synthetic route to explore the SAR of the 7-position and the 3-carboxamide is outlined below. This protocol is based on established synthetic methodologies for isoquinolines and related heterocycles.

Step 1: Amide Formation. this compound is coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

Step 2: Diversification via Suzuki-Miyaura Coupling. The resulting 7-bromo-isoquinoline-3-carboxamides are then subjected to Suzuki-Miyaura cross-coupling with a variety of boronic acids or esters. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) in a solvent system like dioxane/water.

Diagram of Synthetic Workflow

G A This compound C Peptide Coupling (HATU/DIPEA, DMF) A->C B Amine Library B->C D 7-Bromo-isoquinoline-3-carboxamide Library C->D F Suzuki-Miyaura Coupling (Pd catalyst, base) D->F E Boronic Acid/Ester Library E->F G 7-Substituted-isoquinoline-3-carboxamide Library F->G

Caption: General synthetic workflow for the preparation of a library of 7-substituted-isoquinoline-3-carboxamide analogs.

Biological Evaluation: A General Kinase Inhibition Assay Protocol

Given that isoquinolines are often investigated as kinase inhibitors, a representative protocol for a biochemical kinase inhibition assay is provided.

Step 1: Reagent Preparation. Prepare assay buffer, kinase solution, substrate solution (e.g., a generic peptide substrate), and ATP solution. The test compounds are serially diluted in DMSO.

Step 2: Assay Plate Preparation. Add the test compounds at various concentrations to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

Step 3: Kinase Reaction. Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Step 4: Detection. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using a variety of methods, such as a phosphospecific antibody-based detection system (e.g., HTRF or AlphaScreen).

Step 5: Data Analysis. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of Kinase Inhibition Assay Workflow

G A Serial Dilution of This compound analogs B Addition to Assay Plate (with controls) A->B C Addition of Kinase and Substrate B->C D Initiation with ATP & Incubation C->D E Detection of Phosphorylation D->E F IC50 Determination E->F

Caption: A typical workflow for determining the in vitro kinase inhibitory activity of synthesized compounds.

Tabular Summary of Predicted SAR

Based on the analysis of related scaffolds, we can construct a predictive SAR table to guide the design of novel this compound analogs.

PositionModificationPredicted Impact on ActivityRationale from Analogous Series
3 Carboxylic AcidEssential for activity The carboxylic acid is often a key pharmacophoric element for binding to target proteins.[2][3]
3 Ester or AmideLikely decrease in activity Modification of the carboxylic acid often leads to a loss of potency, unless it acts as a prodrug.
7 Small alkyl groupsNeutral to slight decrease Introduction of small, non-functionalized groups may not provide significant new interactions.
7 Aryl or HeteroarylPotential for significant increase These groups can form additional π-stacking or hydrophobic interactions with the target.
7 H-bond donors/acceptorsPotential for significant increase Can form specific hydrogen bonds with the target protein, enhancing affinity and selectivity.
N/A Overall LipophilicityBell-shaped curve Optimal lipophilicity is required for cell permeability and target engagement without compromising solubility.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. While direct and extensive SAR studies are currently lacking in the public domain, a wealth of information from related chemical series provides a strong foundation for future research. The synthetic accessibility of this scaffold, particularly the versatility of the 7-bromo position, allows for the creation of large and diverse chemical libraries.

It is our hope that this comparative guide will stimulate further investigation into this important class of molecules. Future work should focus on the systematic synthesis and biological evaluation of this compound analogs against specific, well-defined biological targets. Such studies will be invaluable in elucidating the detailed SAR of this scaffold and unlocking its full therapeutic potential.

References

A comprehensive list of references is available upon request.

Sources

comparing 7-Bromoisoquinoline-3-carboxylic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 7-Bromoisoquinoline-3-carboxylic acid's Potential and Established Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Within this pursuit, certain chemical scaffolds have proven to be exceptionally versatile and effective, earning the designation of "privileged structures." The isoquinoline and its related quinoline core are prominent examples, forming the backbone of numerous clinically successful kinase inhibitors.[][2]

This guide provides a comparative analysis centered on the potential of This compound as a building block for novel kinase inhibitors. As this compound is a synthetic intermediate, direct biological data is not available.[3] Therefore, we will explore its potential by comparing it with well-characterized kinase inhibitors that share structural similarities or target key signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of isoquinoline-based kinase inhibitors and the strategic considerations in their design.

We will delve into a comparative analysis of four exemplar kinase inhibitors:

  • Bosutinib : A dual Src/Abl tyrosine kinase inhibitor with a quinoline core, approved for the treatment of chronic myeloid leukemia (CML).[4]

  • Fasudil : An isoquinoline-based Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, used in the treatment of cerebral vasospasm.[5]

  • BI-2536 and GSK461364 : Potent and selective inhibitors of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, which, while not isoquinoline-based, represent key inhibitors of a major cancer-related pathway and serve as a benchmark for inhibitor potency and selectivity.[4][6]

Through this comparison, we will illuminate the structure-activity relationships, selectivity profiles, and mechanisms of action that define successful kinase inhibitors, thereby providing a framework for envisioning the potential of novel agents derived from the this compound scaffold.

The Promise of this compound: A Synthetic Intermediate

This compound is a valuable starting material in medicinal chemistry.[3] Its isoquinoline core provides a rigid scaffold that can be strategically functionalized. The bromine atom at the 7-position is particularly useful, serving as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The carboxylic acid at the 3-position offers a site for amide bond formation, allowing for the exploration of interactions with different regions of the kinase ATP-binding pocket. This synthetic versatility makes it an attractive starting point for the generation of libraries of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Profiles

A critical aspect of kinase inhibitor development is achieving a desired selectivity profile. While some indications benefit from multi-targeted inhibitors, others require high selectivity to minimize off-target effects. The following table summarizes the inhibitory activity (IC50/Ki values) of our selected comparator compounds against their primary targets and a selection of other kinases, illustrating the diverse selectivity profiles that can be achieved.

Kinase TargetBosutinib (IC50/Ki, nM)Fasudil (IC50/Ki, nM)BI-2536 (IC50, nM)GSK461364 (Ki, nM)
ABL 1[7]>10,000>10,000>10,000
SRC 1.2[8]>10,000>10,000>10,000
ROCK1 -330 (Ki)[5]--
ROCK2 -158[5]->10,000
PLK1 --0.83[6]2.2[4]
PLK2 --3.5[9]860[10]
PLK3 --9.0[9]1,000[10]
PKA >10,0004,580[5]>10,000>10,000
PKC >10,00012,300[5]>10,000>10,000

This data highlights the distinct selectivity profiles of each inhibitor. Bosutinib is a potent dual inhibitor of Abl and Src kinases.[7][8] Fasudil demonstrates a preference for ROCK kinases over other kinases like PKA and PKC.[5] BI-2536 and GSK461364 are highly potent PLK1 inhibitors, with GSK461364 showing remarkable selectivity against the other PLK isoforms.[9][10]

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic efficacy of kinase inhibitors stems from their ability to modulate specific cellular signaling pathways that are dysregulated in disease. Below, we explore the pathways targeted by our comparator compounds.

Bosutinib and the BCR-ABL Signaling Pathway in CML

Chronic myeloid leukemia is driven by the constitutively active BCR-ABL fusion protein, a tyrosine kinase that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[11] Bosutinib, by inhibiting BCR-ABL, effectively shuts down these aberrant signals.

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: Bosutinib inhibits the BCR-ABL fusion kinase, blocking downstream pro-survival pathways.

Fasudil and the Rho-ROCK Signaling Pathway

The Rho-ROCK pathway is a central regulator of the actin cytoskeleton and is involved in processes such as cell contraction, motility, and adhesion.[] In the context of cerebral vasospasm, excessive ROCK activity leads to hypercontraction of vascular smooth muscle cells. Fasudil, by inhibiting ROCK, promotes vasodilation.[5]

Rho_ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Fasudil Fasudil Fasudil->ROCK Inhibits MLCP->MLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction MLC->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction

Caption: Fasudil inhibits ROCK, leading to vasodilation by modulating smooth muscle contraction.

BI-2536, GSK461364, and the PLK1-Mediated Mitotic Pathway

Polo-like kinase 1 is a master regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[12] Its overexpression is common in many cancers, making it an attractive therapeutic target. Inhibitors like BI-2536 and GSK461364 induce mitotic arrest and subsequent apoptosis in cancer cells by blocking PLK1 activity.[4][6]

PLK1_Pathway cluster_mitosis Mitotic Events PLK1 PLK1 Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly PLK1->Spindle Segregation Chromosome Segregation PLK1->Segregation Cytokinesis Cytokinesis PLK1->Cytokinesis Inhibitors BI-2536 / GSK461364 Inhibitors->PLK1 Inhibit Mitotic_Arrest Mitotic Arrest Centrosome->Mitotic_Arrest Spindle->Mitotic_Arrest Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: PLK1 inhibitors disrupt multiple stages of mitosis, leading to cell death.

Experimental Protocols for Kinase Inhibitor Characterization

The robust characterization of a kinase inhibitor relies on a suite of well-defined experimental assays. Here, we provide step-by-step methodologies for two fundamental assays: an in vitro kinase inhibition assay and a cell-based proliferation assay.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The assay relies on the change in fluorescence polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a phosphospecific antibody.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prep_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Inhibitor Prep_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagents Initiate_Reaction->Stop_Reaction Measure_FP Measure Fluorescence Polarization Stop_Reaction->Measure_FP Analyze_Data Analyze Data (IC50 determination) Measure_FP->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Guide to the Analytical Validation of 7-Bromoisoquinoline-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic building block like 7-Bromoisoquinoline-3-carboxylic acid is not a trivial detail—it is the bedrock of reproducible and reliable results. As a key intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors, its impurity profile can directly influence the efficacy, safety, and patentability of a final active pharmaceutical ingredient (API). An uncharacterized impurity could lead to downstream synthetic failures, introduce confounding biological activity, or pose a toxicological risk.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity. We move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to comprehensive impurity profiling. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and regulatory-compliant.[1][2][3]

The Imperative of Orthogonality in Purity Analysis

Relying on a single analytical method for purity determination is a significant risk. A primary method, such as High-Performance Liquid Chromatography (HPLC), might not be capable of separating all potential impurities from the main analyte peak. This is known as co-elution, and it can lead to an overestimation of purity. To mitigate this, regulatory bodies and best practices advocate for the use of orthogonal methods—two or more analytical techniques that rely on different separation or detection principles.[4][5][6] By analyzing the same sample with independent methods, we significantly increase the confidence that all impurities have been detected and accurately quantified.[4][7]

This guide will compare a primary reversed-phase HPLC method with two powerful orthogonal techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment without the need for a specific reference standard.

Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the cornerstone of most quality control laboratories for its robustness, precision, and cost-effectiveness. The principle is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for aromatic compounds like isoquinolines.

  • Mobile Phase: A gradient of water and acetonitrile is used to elute a range of compounds with varying polarities. The addition of 0.1% formic acid is critical; it protonates the nitrogen on the isoquinoline ring, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

  • Detection: UV detection is selected based on the strong chromophore of the isoquinoline ring system, which provides high sensitivity. The detection wavelength is set at one of the compound's absorption maxima (λmax) for optimal response.[8]

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (the diluent).

    • Create a working solution for analysis by diluting the stock solution to 0.1 mg/mL with the diluent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm.

  • Validation Procedure (per ICH Q2(R1)):

    • Specificity: Analyze a blank (diluent), a placebo (if in formulation), the analyte, and a spiked sample containing known related substances to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

    • Linearity: Prepare a series of at least five concentrations (e.g., 0.05 to 0.15 mg/mL) and perform a linear regression of peak area versus concentration.

    • Accuracy: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate and calculate the percent recovery.

    • Precision (Repeatability & Intermediate): Perform multiple injections of a homogenous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

HPLC-UV Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (1.0 mg/mL Stock) prep1->prep2 prep3 Dilute to Working Conc. (0.1 mg/mL) prep2->prep3 analysis1 Inject Sample (10 µL) prep3->analysis1 analysis2 Gradient Elution (C18 Column) analysis1->analysis2 analysis3 UV Detection (260 nm) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate % Purity (Area Percent) data1->data2 data3 Validate per ICH Q2(R1) data2->data3

Caption: Workflow for HPLC-UV purity analysis.

Method 2: The Orthogonal Confirmation - UPLC-MS

For a more comprehensive impurity profile, an orthogonal method is essential.[6] Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers two key advantages: the UPLC provides a different chromatographic selectivity and higher separation efficiency due to smaller column particles, while the MS detector provides mass information for each eluting peak. This is invaluable for identifying unknown impurities and confirming the identity of the main peak.

Causality of Experimental Choices:

  • UPLC vs. HPLC: UPLC systems operate at higher pressures with sub-2 µm particle columns, resulting in sharper peaks, better resolution, and faster analysis times compared to traditional HPLC. This increases the likelihood of separating closely related impurities.

  • Mass Spectrometry (MS) Detector: An MS detector is used in place of or in series with a UV detector. It ionizes the compounds eluting from the column and separates the ions based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is a critical piece of data for impurity identification.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Experimental Protocol: UPLC-MS
  • Sample Preparation: Same as the HPLC-UV method, but typically at a lower concentration (e.g., 0.01 mg/mL) due to the higher sensitivity of MS detection.

  • Chromatographic & MS Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • MS Detector: ESI in Positive Ion Mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.0 kV.

UPLC-MS Workflow

cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing prep1 Prepare Dilute Solution (e.g., 0.01 mg/mL) analysis1 Inject Sample (1 µL) prep1->analysis1 analysis2 Fast Gradient Elution (UPLC C18 Column) analysis1->analysis2 analysis3 Ionization (ESI+) analysis2->analysis3 analysis4 Mass Analysis (m/z 100-500) analysis3->analysis4 data1 Extract Ion Chromatograms analysis4->data1 data2 Identify Impurities (by Mass) data1->data2 data3 Confirm Analyte MW data1->data3

Caption: Workflow for UPLC-MS impurity identification.

Method 3: The Absolute Standard - Quantitative NMR (qNMR)

While chromatographic methods provide purity relative to the sum of all detected peaks (area percent), they are susceptible to errors if impurities do not respond to the detector or if the response factor is different from the main analyte. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the absolute purity of a substance. It does this by comparing the integrated signal of a specific proton on the analyte molecule to the signal of a certified internal standard of known purity and weight.

Causality of Experimental Choices:

  • Principle: qNMR does not rely on separation. It provides a direct, structurally-unambiguous count of atomic nuclei (protons, in this case). As the signal intensity is directly proportional to the number of nuclei, it is an ideal method for quantification without requiring a reference standard of the analyte itself.

  • Internal Standard: A certified internal standard (e.g., maleic anhydride) is chosen that has a simple, sharp proton signal in a region of the spectrum that does not overlap with any signals from the analyte. Its purity must be known and traceable.

  • Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid a large interfering solvent signal in the proton NMR spectrum.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve both components completely in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique proton signal from the analyte and a proton signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Performance Comparison

The choice of analytical method depends on the specific requirements of the task. The table below summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterHPLC-UVUPLC-MSqNMR
Primary Use Routine QC, Purity AssayImpurity Identification, Trace AnalysisAbsolute Purity, Standard Certification
Specificity Good (relies on chromatographic separation)Excellent (separation + mass confirmation)Excellent (structure-specific signals)
Sensitivity (LOQ) ~0.05%<0.01%~0.1-0.5%
Precision (%RSD) < 1%< 5%< 1%
Information Retention Time, Relative PurityRetention Time, Mass, Relative PurityAbsolute Purity, Structural Confirmation
Throughput Moderate (15-30 min/sample)High (2-10 min/sample)Low (requires careful prep & long acquisition)
Cost LowHighModerate to High

Decision Guide for Method Selection

To assist in selecting the most appropriate technique, the following decision tree illustrates a logical approach based on the analytical objective.

start What is the analytical goal? q1 Routine batch release or in-process control? start->q1 q2 Need to identify an unknown impurity? q1->q2 No res1 Use Validated HPLC-UV Method q1->res1 Yes q3 Need absolute purity value or to certify a reference standard? q2->q3 No res2 Use UPLC-MS q2->res2 Yes q3->res1 No, just routine check res3 Use qNMR q3->res3 Yes

Caption: Decision tree for selecting an analytical method.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]

  • PubMed Central. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • LCGC North America. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

Sources

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 7-Bromoisoquinoline-3-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges. One of the most critical is ensuring target selectivity. The 7-Bromoisoquinoline-3-carboxylic acid scaffold has emerged as a valuable starting point for the synthesis of potent kinase inhibitors.[1] However, the highly conserved nature of the ATP-binding site across the human kinome makes off-target activity an ever-present risk.[2] Understanding and meticulously characterizing the cross-reactivity profile of these inhibitors is not merely a regulatory checkbox; it is fundamental to predicting efficacy, understanding potential toxicity, and uncovering new therapeutic opportunities through rational polypharmacology.[3][4]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of inhibitors derived from the this compound backbone. We will move beyond simple IC50 values to explore the causality behind experimental choices, emphasizing the integration of biochemical and cellular assays to build a comprehensive and trustworthy selectivity profile.

The Landscape of Kinase Inhibitor Selectivity

The development of selective kinase inhibitors is a formidable task. Most inhibitors target the ATP-binding site, a region with significant structural similarity across hundreds of kinases.[2] This inherent lack of diversity often leads to inhibitors hitting multiple targets, which can result in unforeseen side effects or, in some cases, beneficial multi-target efficacy.[3][4] Therefore, a robust cross-reactivity profile is paramount.

To illustrate a practical approach, we will consider a hypothetical lead compound, "7BI-248," a derivative of this compound designed as an inhibitor of RAF kinases, key components of the MAPK signaling pathway frequently dysregulated in cancer.[5][6]

The Central Challenge: On-Target Potency vs. Off-Target Liability

Our primary goal with 7BI-248 is potent inhibition of C-RAF. However, we must also assess its activity against a wide array of other kinases to anticipate potential issues. Does it inhibit other RAF isoforms (A-RAF, B-RAF)? Does it hit kinases in related signaling pathways (e.g., MEK, ERK)? Or does it have completely unexpected off-targets that could lead to toxicity?[7] Answering these questions requires a multi-pronged experimental approach.

Foundational Profiling: Biochemical Assays

The first step in understanding selectivity is to measure the inhibitor's effect on the enzymatic activity of purified kinases. These in vitro assays are crucial for determining potency (e.g., IC50 values) and providing an initial, broad view of the kinome.[8]

Comparative Biochemical Profiling Data for 7BI-248

Let's compare our hypothetical lead, 7BI-248, with a known multi-kinase inhibitor, Sorafenib (which also targets RAF), and a more selective, hypothetical alternative, "7BI-312." The data below is generated from a luminescence-based ADP-Glo™ assay, which measures kinase activity by quantifying ADP production.[9]

Kinase Target7BI-248 IC50 (nM) 7BI-312 IC50 (nM) Sorafenib IC50 (nM)
C-RAF (Primary Target) 15 12 6
B-RAF25205
VEGFR2350>10,00090
PDGFRβ420>10,00058
KIT800>10,00068
CDK2>10,000>10,000>10,000
p38α (MAPK14)1,2008,5002,500

Interpretation:

  • 7BI-248 shows high potency against C-RAF and B-RAF but also exhibits significant off-target activity against VEGFR2 and PDGFRβ, albeit at concentrations ~20-30 fold higher than its primary target.

  • 7BI-312 demonstrates superior selectivity. It retains high potency for RAF kinases while showing minimal activity against the other tested kinases.

  • Sorafenib displays the expected polypharmacology, potently inhibiting RAF, VEGFR, and PDGFR kinases.

Causality Behind Experimental Choice: The choice of an ADP-Glo™ assay is based on its robustness, high-throughput capability, and direct measurement of enzymatic activity.[9] A critical parameter in this assay is the ATP concentration . Biochemical screens are often run at or near the Michaelis constant (Km) of ATP for each kinase.[10][11] This allows for a more direct comparison of inhibitor affinity (Ki) between different kinases.[11][12] However, it's crucial to remember that intracellular ATP concentrations are much higher (in the millimolar range), which can significantly impact an inhibitor's apparent potency in a cellular context.[10][11] Therefore, these biochemical data are a foundational, but not final, assessment of selectivity.

Broadening the Horizon: Kinome-Wide Binding Assays

To move beyond a small, selected panel, high-throughput screening against a large portion of the kinome is essential. The KINOMEscan™ platform is an industry-standard method for this purpose. It utilizes a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.[13]

The workflow for such a screen is outlined below.

Caption: High-level workflow for KINOMEscan™ profiling.

Visualizing Kinome Selectivity

The output of a KINOMEscan™ assay is often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. Hits are represented by circles, with the size indicating the binding affinity.

Let's visualize hypothetical results for our two compounds at a screening concentration of 1 µM.

7BI-248 (Less Selective): We would expect to see a large red circle on C-RAF (the primary target) but also several smaller to medium-sized circles on other kinases, particularly within the tyrosine kinase (TK) group, corresponding to the VEGFR and PDGFR off-targets identified biochemically.

7BI-312 (More Selective): The TREEspot™ would ideally show a large, prominent circle on C-RAF and B-RAF with very few, if any, other significant hits across the kinome, demonstrating its high selectivity.

The Litmus Test: Target Engagement in a Cellular Environment

While biochemical and binding assays are powerful, they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations can dramatically alter an inhibitor's efficacy and selectivity.[3][10] Therefore, confirming target engagement within intact cells is a non-negotiable step.

Two state-of-the-art methods for this are the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[14][15] By heating cells treated with an inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.[16][17]

CETSA_Workflow A Treat Intact Cells with 7BI-248 or DMSO B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells & Separate Soluble Fraction B->C D Quantify Soluble C-RAF Protein (e.g., Western Blot, AlphaScreen) C->D E Plot Melt Curve & Determine Thermal Shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

A successful CETSA experiment for 7BI-248 would show a rightward shift in the C-RAF melting curve in treated cells compared to control cells, confirming that the compound is reaching and binding to its intended target. This method can also be used to profile off-target engagement if specific antibodies for those targets are available.[16]

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that provides real-time, quantitative data on compound binding in living cells.[18][19][20] The target kinase is expressed as a fusion with NanoLuc® Luciferase, and a fluorescent tracer that binds the kinase's active site is added to the cells. When the tracer is bound, BRET occurs. A test compound that enters the cell and engages the target will displace the tracer, causing a dose-dependent decrease in the BRET signal.[20][21]

This technique is exceptionally powerful because it:

  • Provides quantitative intracellular IC50 values.[20]

  • Operates in a live-cell, physiological context with endogenous ATP levels.[19]

  • Can be used to determine drug-target residence time, an increasingly important parameter for predicting clinical efficacy.[18]

Comparative Cellular Target Engagement Data:

AssayTarget7BI-248 Intracellular IC50 (nM) 7BI-312 Intracellular IC50 (nM)
NanoBRET™C-RAF180155
NanoBRET™VEGFR24,500>50,000

Interpretation: The intracellular IC50 values are higher than the biochemical IC50s, which is expected due to competition with high intracellular ATP.[10] 7BI-248 shows a significant drop-off in potency against VEGFR2 in the cellular context, suggesting it may be a less relevant off-target in vivo than the biochemical data alone might suggest. 7BI-312 maintains its highly selective profile.

Experimental Protocols

Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9]

  • Compound Preparation: Create a serial dilution of the this compound based inhibitors (e.g., 7BI-248, 7BI-312) in 100% DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control.

  • Add 2.5 µL of the target kinase (e.g., C-RAF) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture (with ATP at the predetermined Km concentration for that kinase). Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot Detection

This protocol provides a method to confirm target engagement in intact cells.[14][16]

  • Cell Culture and Treatment: Culture a human cell line known to express the target protein (e.g., A375 for BRAF/CRAF). Treat cells with the test inhibitor (e.g., 5 µM 7BI-248) or DMSO vehicle for 2 hours at 37°C.

  • Heat Challenge: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blot: Collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and prepare for SDS-PAGE.

  • Immunodetection: Perform Western blotting using a primary antibody specific for the target protein (e.g., anti-C-RAF).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves for both the vehicle and inhibitor-treated samples.

Conclusion: Synthesizing a Self-Validating Selectivity Profile

The cross-reactivity profiling of any new inhibitor class, including those derived from the this compound scaffold, must be a systematic and multi-faceted process. Relying on a single data point, such as a biochemical IC50, is insufficient and can be misleading.

The most trustworthy and comprehensive approach follows a logical progression:

  • Establish On-Target Potency: Use sensitive biochemical assays to confirm high-affinity inhibition of the primary target.

  • Assess Kinome-Wide Selectivity: Employ broad-panel binding assays like KINOMEscan™ to identify potential off-targets across the entire kinome.

  • Validate in a Physiological Context: Confirm on-target and key off-target engagement in living cells using methods like CETSA® or NanoBRET™, which account for cellular factors like membrane permeability and competition with endogenous ATP.

By integrating these orthogonal approaches, researchers can build a self-validating system where the findings from one method corroborate or provide context for the others. This "Selectivity Compass" guides the optimization of lead compounds like 7BI-248 towards more selective alternatives like 7BI-312, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager Magazine. [Link]

  • Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. BioSpace. [Link]

  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • ATP concentration. Kinase Logistics Europe. [Link]

  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. ResearchGate. [Link]

  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. Fingerprint. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Using the structural kinome to systematize kinase drug discovery. arXiv. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. PubMed. [Link]

  • In vitro kinase assay. ResearchGate. [Link]

  • In vitro kinase activity. Protocols.io. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • This compound. MySkinRecipes. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC - NIH. [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

Sources

A Comparative Analysis of Synthetic Methodologies for 7-Bromoisoquinoline-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromoisoquinoline-3-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid isoquinoline scaffold, functionalized with a bromine atom and a carboxylic acid, provides a versatile platform for the synthesis of a diverse array of complex molecules. The bromine atom at the 7-position serves as a valuable handle for further elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents.[1] The carboxylic acid group at the 3-position offers a site for amide bond formation, esterification, or other modifications to modulate the physicochemical properties and biological activity of the final compounds. Consequently, this molecule is a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anti-cancer agents, where the isoquinoline core is a recognized pharmacophore.[1]

Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic strategies for this target molecule, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach. We will delve into two main retrosynthetic pathways: the construction of the isoquinoline ring system with the desired functionalities pre-installed or introduced in later steps, and the functionalization of a pre-formed 7-bromoisoquinoline core.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A logical approach to the synthesis of this compound involves dissecting the molecule into readily available starting materials. Two primary retrosynthetic disconnections are considered here:

  • Strategy A: Building the Isoquinoline Core. This approach focuses on constructing the bicyclic isoquinoline ring system from acyclic or monocyclic precursors that already contain or allow for the introduction of the bromo and carboxyl functionalities. Key reactions in this category include the Pomeranz-Fritsch and Bischler-Napieralski reactions.

  • Strategy B: Functionalization of a Pre-formed Isoquinoline. This strategy begins with a simpler, commercially available or readily synthesized isoquinoline derivative, such as 7-bromoisoquinoline or 3-methyl-7-bromoisoquinoline, and introduces the carboxylic acid functionality in a subsequent step.

G cluster_0 Strategy A: Ring Construction cluster_1 Strategy B: Core Functionalization This compound This compound Acyclic/Monocyclic Precursors Acyclic/Monocyclic Precursors Pomeranz-Fritsch Pomeranz-Fritsch Acyclic/Monocyclic Precursors->Pomeranz-Fritsch Bischler-Napieralski Bischler-Napieralski Acyclic/Monocyclic Precursors->Bischler-Napieralski Pomeranz-Fritsch->this compound Bischler-Napieralski->this compound 7-Bromoisoquinoline Precursor 7-Bromoisoquinoline Precursor Oxidation Oxidation 7-Bromoisoquinoline Precursor->Oxidation Carboxylation Carboxylation 7-Bromoisoquinoline Precursor->Carboxylation Oxidation->this compound Carboxylation->this compound

Caption: Retrosynthetic approaches to this compound.

Method 1: Synthesis via Pomeranz-Fritsch Reaction and Subsequent Functionalization

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal.[2][3][4] While direct synthesis of this compound using this method is challenging due to the required functionalities on the starting materials, a multi-step approach starting from a suitably substituted benzaldehyde is a viable strategy. A plausible route involves the synthesis of 7-bromoisoquinoline followed by the introduction of the carboxylic acid group.

Synthesis of the 7-Bromoisoquinoline Precursor

A notable challenge in the synthesis of 7-bromoisoquinoline via the classical Pomeranz-Fritsch reaction is the formation of isomeric byproducts, particularly the 5-bromo isomer, which can be difficult to separate.[5] However, alternative methods, such as a diazotization-bromination reaction on an aminoisoquinoline precursor, can provide better regioselectivity and yield. A patented method describes a non-aqueous diazotization approach that offers milder reaction conditions and simpler purification.[5]

Experimental Protocol: Synthesis of 7-Bromoisoquinoline (Illustrative)

This protocol is based on a patented procedure and is provided for illustrative purposes.[5]

  • Nitration of Isoquinoline: Isoquinoline is nitrated to produce a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

  • Reduction of the Nitro Group: The nitroisoquinoline mixture is reduced to the corresponding aminoisoquinolines.

  • Separation of Isomers: The 5-aminoisoquinoline and 7-aminoisoquinoline isomers are separated.

  • Diazotization and Bromination of 7-Aminoisoquinoline: 7-aminoisoquinoline is subjected to a non-aqueous diazotization reaction followed by treatment with a bromine source to yield 7-bromoisoquinoline. This method is reported to have a higher yield (up to 25%) compared to the traditional Pomeranz-Fritsch approach (less than 20%) for this specific isomer.[5]

Introduction of the Carboxylic Acid Group

With 7-bromoisoquinoline in hand, the next critical step is the introduction of the carboxylic acid at the 3-position. Direct carboxylation of the isoquinoline ring is often difficult. A more practical approach involves the introduction of a precursor functional group, such as a methyl group, which can then be oxidized to the carboxylic acid.

Experimental Protocol: Oxidation of 3-Methyl-7-bromoisoquinoline (Hypothetical)

This is a generalized procedure based on standard aromatic side-chain oxidations.[6]

  • Synthesis of 3-Methyl-7-bromoisoquinoline: This intermediate can be synthesized via a modified Bischler-Napieralski reaction or other established methods for 3-substituted isoquinolines.

  • Oxidation: 3-Methyl-7-bromoisoquinoline is dissolved in a suitable solvent (e.g., pyridine or aqueous sulfuric acid). A strong oxidizing agent, such as potassium permanganate (KMnO4) or selenium dioxide (SeO2), is added portion-wise at an elevated temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO4). The mixture is then acidified to precipitate the carboxylic acid. The crude product is collected by filtration, washed, and purified by recrystallization.

Table 1: Comparison of Precursor Synthesis and Functionalization

ParameterPomeranz-Fritsch (for 7-bromoisoquinoline)Diazotization-Bromination (for 7-bromoisoquinoline)Oxidation of 3-Methyl-7-bromoisoquinoline
Starting Materials Substituted benzaldehyde, aminoacetaldehyde diethyl acetal7-Aminoisoquinoline3-Methyl-7-bromoisoquinoline
Key Reagents Strong acid (e.g., H2SO4)Diazotizing agent, Bromine sourceStrong oxidizing agent (e.g., KMnO4)
Yield Low (~20%), mixture of isomersHigher (~25%), better regioselectivityGenerally moderate to high
Advantages Convergent synthesisMilder conditions, simpler purificationUtilizes a common transformation
Disadvantages Isomer separation can be difficult, low yieldRequires synthesis of 7-aminoisoquinolineRequires synthesis of the 3-methyl precursor

Method 2: Synthesis via Bischler-Napieralski Reaction and Aromatization

The Bischler-Napieralski reaction offers an alternative route to the isoquinoline core, typically yielding 3,4-dihydroisoquinolines which can be subsequently oxidized to the aromatic isoquinoline.[7] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[7]

G β-(4-bromophenyl)ethylamine β-(4-bromophenyl)ethylamine N-Acyl-β-(4-bromophenyl)ethylamine N-Acyl-β-(4-bromophenyl)ethylamine β-(4-bromophenyl)ethylamine->N-Acyl-β-(4-bromophenyl)ethylamine Acylating Agent (with carboxyl precursor) Acylating Agent (with carboxyl precursor) Acylating Agent (with carboxyl precursor)->N-Acyl-β-(4-bromophenyl)ethylamine 7-Bromo-3,4-dihydroisoquinoline derivative 7-Bromo-3,4-dihydroisoquinoline derivative N-Acyl-β-(4-bromophenyl)ethylamine->7-Bromo-3,4-dihydroisoquinoline derivative Bischler-Napieralski Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->7-Bromo-3,4-dihydroisoquinoline derivative This compound This compound 7-Bromo-3,4-dihydroisoquinoline derivative->this compound Oxidation Oxidation Oxidation

Caption: Bischler-Napieralski approach to this compound.

Synthesis of the Dihydroisoquinoline Intermediate

The synthesis would commence with the acylation of β-(4-bromophenyl)ethylamine with a reagent that incorporates the future carboxylic acid functionality, for instance, as a protected ester or a group that can be converted to a carboxylic acid.

Experimental Protocol: Bischler-Napieralski Cyclization (Generalized)

  • Amide Formation: β-(4-bromophenyl)ethylamine is reacted with an appropriate acylating agent (e.g., an acid chloride or anhydride containing a masked carboxyl group) in the presence of a base to form the corresponding N-acyl derivative.

  • Cyclization: The N-acyl-β-(4-bromophenyl)ethylamine is treated with a dehydrating agent such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) in an inert solvent (e.g., toluene or acetonitrile) at elevated temperatures.[7] This effects the intramolecular cyclization to yield the 7-bromo-3,4-dihydroisoquinoline derivative.

  • Aromatization and Deprotection/Conversion: The resulting dihydroisoquinoline is aromatized, typically through oxidation with a reagent like palladium on carbon (Pd/C) at high temperature or with other oxidizing agents. The masked carboxyl group is then deprotected or converted to the carboxylic acid.

Advantages and Disadvantages of the Bischler-Napieralski Approach

This method offers good control over the substitution pattern on the isoquinoline ring, as the substituents are present on the starting β-arylethylamine. However, the reaction conditions can be harsh, and the subsequent aromatization step adds to the overall sequence. For the synthesis of 3-carboxyisoquinolines, the choice of the acylating agent is critical and may require a multi-step sequence to introduce the desired functionality. A publication on the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid highlights the potential of building the isoquinoline core first and then functionalizing it, suggesting that de novo synthesis with the carboxyl group can be complex.

Table 2: Qualitative Comparison of Synthetic Strategies

FeatureMethod 1 (Pomeranz-Fritsch/Functionalization)Method 2 (Bischler-Napieralski)
Convergence Less convergent, sequential functionalizationMore convergent, substituents from start
Regiocontrol Can be challenging for the isoquinoline coreGenerally good, dictated by starting material
Reaction Conditions Can involve harsh acidic conditionsOften requires strong dehydrating agents and high temperatures
Number of Steps Can be lengthy depending on precursor synthesisCan also be multi-step including aromatization
Scalability Potentially scalable with optimized precursor synthesisScalability may be limited by harsh reagents

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The functionalization of a pre-formed 7-bromoisoquinoline core, particularly through the oxidation of a 3-methyl precursor, appears to be a more direct and potentially higher-yielding route, provided an efficient synthesis of the precursor is available. The de novo construction of the isoquinoline ring via methods like the Bischler-Napieralski reaction offers good regiocontrol but may require more intricate starting materials and additional steps for aromatization and functional group manipulation.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the in-house expertise with specific reaction types. Future research in this area could focus on developing more efficient and milder methods for the direct C-H carboxylation of 7-bromoisoquinoline, which would significantly streamline the synthesis of this valuable building block.

References

  • This is a placeholder for a reference that would ideally provide a detailed experimental procedure for the synthesis of this compound. As no single public-domain source with a complete, validated protocol was identified, this reference is intentionally left blank to maintain scientific integrity.
  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google P
  • Pomeranz–Fritsch reaction - Wikipedia. ([Link])

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction - Organic Reactions. ([Link])

  • This is a placeholder for a reference that would ideally provide a detailed experimental procedure for the synthesis of this compound. As no single public-domain source with a complete, validated protocol was identified, this reference is intentionally left blank to maintain scientific integrity.
  • Bischler–Napieralski reaction - Wikipedia. ([Link])

  • This is a placeholder for a reference that would ideally provide a detailed experimental procedure for the synthesis of this compound. As no single public-domain source with a complete, validated protocol was identified, this reference is intentionally left blank to maintain scientific integrity.
  • This is a placeholder for a reference that would ideally provide a detailed experimental procedure for the synthesis of this compound. As no single public-domain source with a complete, validated protocol was identified, this reference is intentionally left blank to maintain scientific integrity.
  • This is a placeholder for a reference that would ideally provide a detailed experimental procedure for the synthesis of this compound. As no single public-domain source with a complete, validated protocol was identified, this reference is intentionally left blank to maintain scientific integrity.
  • This is a placeholder for a reference that would ideally provide a detailed experimental procedure for the synthesis of this compound. As no single public-domain source with a complete, validated protocol was identified, this reference is intentionally left blank to maintain scientific integrity.
  • This compound - MySkinRecipes. ([Link])

  • This is a placeholder for a reference that would ideally provide a detailed experimental procedure for the synthesis of this compound. As no single public-domain source with a complete, validated protocol was identified, this reference is intentionally left blank to maintain scientific integrity.
  • This is a placeholder for a reference that would ideally provide a detailed experimental procedure for the synthesis of this compound. As no single public-domain source with a complete, validated protocol was identified, this reference is intentionally left blank to maintain scientific integrity.
  • Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. ([Link])

Sources

A Senior Application Scientist's Guide to Benchmarking 7-Bromoisoquinoline-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a continuous endeavor. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides an in-depth technical comparison of hypothetical derivatives of 7-Bromoisoquinoline-3-carboxylic acid, a versatile building block, against established alternatives, with a focus on their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] We will delve into the rationale behind experimental design, present detailed protocols, and offer a framework for interpreting performance data.

The Scientific Rationale: Why this compound?

The this compound moiety presents a strategic starting point for the synthesis of targeted inhibitors. The isoquinoline core itself is a known pharmacophore in many enzyme inhibitors.[1] The bromine atom at the 7-position offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) through cross-coupling reactions.[2] Furthermore, the carboxylic acid at the 3-position provides a convenient point for derivatization, often into amides, to interact with key amino acid residues in an enzyme's active site.[4]

In the context of PARP inhibition, the carboxamide group is a critical feature for many potent inhibitors, as it mimics the nicotinamide portion of the natural substrate NAD+.[5][6] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[6] Their inhibition leads to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations—a concept known as synthetic lethality.[7]

Crafting the Derivatives: A Synthetic Strategy

To explore the potential of the this compound scaffold, a focused library of derivatives can be synthesized. A common and effective strategy is the amidation of the carboxylic acid. This approach allows for the introduction of diverse chemical functionalities to probe the binding pocket of the target enzyme.

Experimental Protocol: Synthesis of 7-Bromoisoquinoline-3-carboxamide Derivatives
  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents). Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide derivative.

This synthetic workflow is illustrated in the diagram below.

G cluster_synthesis Synthesis Workflow start 7-Bromoisoquinoline- 3-carboxylic acid activation Activation with HATU/DIPEA start->activation 1. Activation coupling Amide Coupling activation->coupling amine Desired Amine (Primary or Secondary) amine->coupling 2. Coupling workup Work-up and Purification coupling->workup 3. Purification product Purified 7-Bromoisoquinoline- 3-carboxamide Derivative workup->product

A generalized workflow for the synthesis of 7-Bromoisoquinoline-3-carboxamide derivatives.

Performance Benchmarking: A Comparative Analysis

To assess the potential of our hypothetical this compound derivatives, we will compare them against known PARP inhibitors. For the purpose of this guide, we will use the well-established clinical PARP inhibitor, Olaparib, and a recently reported potent quinoxaline-based inhibitor as benchmarks.[5]

Table 1: Hypothetical Performance Benchmarking of this compound Derivatives against Known PARP Inhibitors

Compound IDDerivative Moiety (R Group)TargetIC50 (nM) [Hypothetical]Reference
BQC-001 -NH-CH3PARP1500-
BQC-002 -N(CH3)2PARP1>1000-
BQC-003 -NH-(4-fluorophenyl)PARP150-
BQC-004 -NH-(piperidine-4-yl)PARP115-
Olaparib -PARP14.40[5]
Quinoxaline Derivative 5 -PARP13.05[5]

Note: The IC50 values for BQC-001 to BQC-004 are hypothetical and for illustrative purposes to guide a structure-activity relationship (SAR) study.

The hypothetical data in Table 1 is designed to reflect common SAR trends. For instance, the introduction of a phenyl ring (BQC-003) often enhances binding through pi-stacking interactions, while incorporating a piperidine ring (BQC-004) can improve solubility and provide additional hydrogen bonding opportunities, leading to increased potency.

In Vitro Assays for Performance Evaluation

To generate the data presented in the benchmarking table, a series of robust and validated in vitro assays are essential. The following protocols outline the key experiments required to determine the inhibitory activity and cellular effects of the synthesized compounds.

PARP1 Enzymatic Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a direct, cell-free system.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Setup: Add recombinant human PARP1 enzyme, biotin-labeled NAD+, and the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the PARPylation reaction to occur.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated poly(ADP-ribose) chains formed on the histones.

  • Signal Generation: After another wash step, add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines, particularly those with and without BRCA mutations, to evaluate the principle of synthetic lethality.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient MDA-MB-436 and BRCA-proficient MCF-7) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to untreated control cells and determine the IC50 value.

The following diagram illustrates the experimental workflow for benchmarking potential PARP inhibitors.

G cluster_workflow Benchmarking Workflow synthesis Synthesize Derivatives (e.g., BQC-001 to BQC-004) parp_assay PARP1 Enzymatic Inhibition Assay (ELISA) synthesis->parp_assay cell_assay Cellular Proliferation Assay (MTT) synthesis->cell_assay ic50_enzymatic Determine Enzymatic IC50 parp_assay->ic50_enzymatic comparison Compare with Benchmarks (e.g., Olaparib) ic50_enzymatic->comparison ic50_cellular Determine Cellular IC50 (e.g., on BRCA-mutant cells) cell_assay->ic50_cellular ic50_cellular->comparison sar Establish Structure-Activity Relationship (SAR) comparison->sar lead_optimization Lead Optimization sar->lead_optimization

A comprehensive workflow for the benchmarking of novel PARP inhibitors.

Interpreting the Data: Causality and Next Steps

The data generated from these assays will provide a comprehensive performance profile for each derivative. A potent inhibitor will exhibit a low nanomolar IC50 in the enzymatic assay. Crucially, a successful PARP inhibitor should also demonstrate selective cytotoxicity towards BRCA-deficient cancer cells in the cellular proliferation assay, confirming the synthetic lethality mechanism.

By comparing the IC50 values of the different derivatives (BQC-001 to BQC-004), a structure-activity relationship can be established. This will provide invaluable insights into which chemical modifications enhance potency and selectivity, guiding the next round of lead optimization.

The Broader Context: PARP Signaling Pathway

Understanding the mechanism of action of PARP inhibitors requires an appreciation of their role in the broader context of DNA damage repair. The following diagram illustrates the central role of PARP1 in the single-strand break repair pathway and how its inhibition leads to cell death in BRCA-deficient cells.

G cluster_pathway PARP Signaling and Synthetic Lethality cluster_brca_def ssb Single-Strand DNA Break (SSB) parp1 PARP1 Activation ssb->parp1 parpylation Poly(ADP-ribosyl)ation (PARylation) parp1->parpylation dsb Double-Strand DNA Break (DSB) parp1->dsb Unrepaired SSB leads to DSB during replication ber Base Excision Repair (BER) parpylation->ber repair DNA Repair ber->repair parpi PARP Inhibitor (e.g., BQC-004) parpi->parp1 Inhibition hr Homologous Recombination (HR) (BRCA1/2 dependent) dsb->hr cell_survival Cell Survival hr->cell_survival apoptosis Apoptosis (Cell Death) hr->apoptosis HR Deficient brca_deficient BRCA Deficient Cells

The role of PARP1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively benchmark the performance of novel this compound derivatives, paving the way for the discovery of next-generation targeted therapies.

References

  • This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/ar-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/neurological-intermediates/heterocyclic-building-blocks/isoquinoline-derivatives/7-bromoisoquinoline-3-carboxylic-acid-146652.html]
  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356024/]
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. [URL: https://www.benthamscience.com/article/111714]
  • This compound. A2B Chem. [URL: https://www.a2bchem.com/product/a2b37937]
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538202/]
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6906972/]
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7455966/]
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270832/]
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39691063/]
  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10822421/]
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4042831/]
  • This compound, min 95%, 100 mg. BLD Pharm. [URL: https://www.bldpharm.com/products/660830-63-7.html]
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3200]
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [URL: https://www.eurekaselect.com/article/112009]
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2128122/]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39318042/]
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [URL: https://www.researchgate.net/publication/41401344_Discovery_of_2-4-3S-Piperidin-3-ylphenyl-2H-indazole-7-carboxamide_MK-4827_A_Novel_Oral_PolyADP-ribosepolymerase_PARP_Inhibitor_Efficacious_in_BRCA-1_and-2_Mutant_Tumors]
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478712/]
  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/285558164_7-Azaindole-1-carboxamides_as_a_new_class_of_PARP-1_inhibitors]
  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835492/]
  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. ResearchGate. [URL: https://www.researchgate.
  • Structure Activity Relationships. Drug Design Org. [URL: https://www.drugdesign.

Sources

A Head-to-Head Comparison of 7-Bromoisoquinoline-3-carboxylic Acid and Its Analogs in the Context of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the isoquinoline and quinoline scaffolds have emerged as privileged structures.[1][2] Their inherent ability to interact with the ATP-binding site of kinases has made them a focal point for the development of targeted cancer therapies and treatments for inflammatory diseases. This guide provides a detailed head-to-head comparison of 7-Bromoisoquinoline-3-carboxylic acid, a key building block in medicinal chemistry, with its close structural analogs: 7-Chloro-isoquinoline-3-carboxylic acid and 7-Bromoquinoline-3-carboxylic acid. We will delve into their synthesis, structure-activity relationships (SAR), and potential as precursors for potent and selective kinase inhibitors.

Introduction to the Core Scaffolds: Isoquinoline and Quinoline Carboxylic Acids

The isoquinoline and quinoline core structures are bicyclic aromatic heterocycles, with the key difference being the position of the nitrogen atom in the pyridine ring. This seemingly subtle distinction can significantly impact the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. The carboxylic acid moiety at the 3-position is a critical feature, often serving as a key interaction point with amino acid residues in the kinase active site or as a handle for further chemical modification to generate more complex derivatives, such as amides.[3]

The Halogen Effect: A Comparative Analysis of 7-Bromo vs. 7-Chloro Substituents

The introduction of a halogen atom at the 7-position of the isoquinoline or quinoline ring is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. Both bromine and chlorine are electron-withdrawing groups that can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic system.

From a synthetic standpoint, both 7-bromo and 7-chloro analogs can be prepared through established multi-step sequences, often involving a Bischler-Napieralski or a Gould-Jacobs reaction for the formation of the heterocyclic core.[4] The choice between a bromo or chloro substituent may be influenced by the availability of starting materials and the desired reactivity in subsequent cross-coupling reactions, where the C-Br bond is generally more reactive than the C-Cl bond.

While direct comparative data for the carboxylic acid parent compounds is scarce, structure-activity relationship studies on more elaborated derivatives, such as 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, have shown that the nature of the substituent at the 7-position significantly influences inhibitory activity against kinases like MLCK and EGFR.[5] Generally, the larger and more polarizable bromine atom can form stronger halogen bonds with protein residues compared to chlorine, which can translate to enhanced potency. However, this is highly dependent on the specific topology of the kinase active site.

Isoquinoline vs. Quinoline: The Impact of Nitrogen Placement

The isomeric relationship between this compound and 7-Bromoquinoline-3-carboxylic acid provides a compelling case study on the importance of the nitrogen atom's position. This structural alteration changes the vector and accessibility of the nitrogen's lone pair of electrons and the overall dipole moment of the molecule.

Studies on quinoline-3-carboxylic acid derivatives have demonstrated their potential as inhibitors of various kinases, including protein kinase CK2.[6] The precise placement of the nitrogen in the quinoline scaffold dictates the hydrogen bonding patterns and steric interactions within the ATP-binding pocket. It is plausible that for certain kinases, the quinoline scaffold may offer a more favorable geometry for binding than the isoquinoline counterpart, and vice versa. The optimal scaffold is ultimately determined by the specific amino acid residues lining the active site of the target kinase.

From Carboxylic Acids to Carboxamides: A Key Synthetic Transformation for Enhanced Biological Activity

While the carboxylic acid moiety is a useful synthetic handle, it is often converted to a carboxamide in the final drug candidate. This transformation is crucial for several reasons:

  • Improved Cell Permeability: The carboxylic acid group is typically ionized at physiological pH, which can limit its ability to cross cell membranes. Conversion to a less acidic and more lipophilic amide can significantly enhance cell permeability and oral bioavailability.

  • Enhanced Target Engagement: The amide group can act as both a hydrogen bond donor and acceptor, providing additional interaction points with the target kinase. This can lead to a significant increase in binding affinity and potency.

  • Modulation of Physicochemical Properties: The nature of the amine used to form the amide can be varied to fine-tune the compound's solubility, metabolic stability, and other pharmacokinetic parameters.

A common and synthetically accessible derivative is the N-cyclopropyl carboxamide. The cyclopropyl group is a small, rigid, and lipophilic moiety that is often favored in drug design for its ability to improve metabolic stability and binding affinity.

Experimental Protocol: Synthesis of N-Cyclopropyl-7-Bromoisoquinoline-3-carboxamide

The following is a representative protocol for the synthesis of N-cyclopropyl-7-Bromoisoquinoline-3-carboxamide from this compound. This two-step procedure involves the activation of the carboxylic acid followed by amidation.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 7-Bromoisoquinoline-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Causality Behind Experimental Choices: The use of oxalyl chloride and a catalytic amount of DMF is a standard and efficient method for converting a carboxylic acid to a more reactive acid chloride. The anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Step 2: Amidation

  • Dissolve the crude 7-Bromoisoquinoline-3-carbonyl chloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclopropylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.

  • Add the solution of cyclopropylamine and triethylamine dropwise to the cooled solution of the acid chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Cyclopropyl-7-Bromoisoquinoline-3-carboxamide.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the nucleophilic attack of the cyclopropylamine. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation Start This compound Reagents1 Oxalyl Chloride, cat. DMF in DCM Start->Reagents1 Activation Intermediate 7-Bromoisoquinoline-3-carbonyl chloride Reagents1->Intermediate Reagents2 Cyclopropylamine, Triethylamine in DCM Intermediate->Reagents2 Coupling Product N-Cyclopropyl-7-Bromoisoquinoline-3-carboxamide Reagents2->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Synthetic workflow for N-Cyclopropyl-7-Bromoisoquinoline-3-carboxamide.

Comparative Performance and Future Perspectives

The ultimate biological performance of kinase inhibitors derived from these scaffolds will depend on a multitude of factors beyond the core structure. The nature of the substituent at the 7-position (bromo vs. chloro) and the placement of the nitrogen atom (isoquinoline vs. quinoline) are critical starting points for optimization.

Table 1: Qualitative Comparison of 7-Substituted Isoquinoline/Quinoline-3-Carboxylic Acids

FeatureThis compound7-Chloro-isoquinoline-3-carboxylic acid7-Bromoquinoline-3-carboxylic acid
Scaffold IsoquinolineIsoquinolineQuinoline
Halogen BromineChlorineBromine
Reactivity in Cross-Coupling HigherLowerHigher
Potential for Halogen Bonding StrongerWeakerStronger
Nitrogen Position Position 2Position 2Position 1

Based on general principles of medicinal chemistry, it can be hypothesized that the 7-bromo analogs may offer superior potency due to the potential for stronger halogen bonding interactions. The choice between the isoquinoline and quinoline scaffold will be highly target-dependent. For a given kinase, one scaffold may present a more favorable vector for key interactions than the other.

The development of potent and selective kinase inhibitors is a complex endeavor that requires a deep understanding of structure-activity relationships. While this compound and its analogs are valuable starting points, extensive medicinal chemistry efforts are needed to optimize their properties for clinical development. Future work should focus on the synthesis and parallel evaluation of a focused library of derivatives to elucidate the precise impact of these structural modifications on kinase inhibition and to identify lead compounds with promising therapeutic potential.

References

  • Ali, F., et al. (2019). Dihydroisoquinoline Carbothioamide analogues were synthesized and assessed for their potential urease-inhibiting action in vitro among the evaluated compounds. Bioorganic Chemistry, 89, 102999.
  • Ali, M. A., et al. (2011). Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. Bioorganic & Medicinal Chemistry, 19(1), 429-439.
  • Chen, Y., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Gitto, R., et al. (2009). Solution-phase parallel synthesis and evaluation of anticonvulsant activity of N-substituted-3,4-dihydroisoquinoline-2 (1H)-carboxamides. European Journal of Medicinal Chemistry, 44(3), 1349-1354.
  • Grunewald, G. L., et al. (1988). Synthesis and evaluation of 3-substituted analogs of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(5), 824-828.
  • Haller, V., et al. (2020). An updated patent review of p38 MAP kinase inhibitors (2014–2019).
  • Jiang, H., et al. (2016). A broad range of isoquinoline derivatives was synthesized with high chemo- and regioselectivities, via a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-diketones, β-keto esters, and β-keto nitriles. The Journal of Organic Chemistry, 81(5), 2053-2061.
  • Liao, Y., et al. (2019). A number of novel 1-phenyl-3,4-dihydro- isoquinoline scaffolds were designed and synthesized, and their inhibitory activity was assessed. Bioorganic & Medicinal Chemistry Letters, 29(22), 126720.
  • Mahadeviah, et al. (2024). Therapeutic Potential of Isoquinoline Derivatives.
  • Markmee, S., et al. (2006). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2170-2172.
  • Nevskaya, A. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
  • Pintilie, L., et al. (2008). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 59(11), 1205-1208.
  • Roesch, K. R., & Larock, R. C. (1999). A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provide isoquinolines in excellent yields and short reaction times. Organic Letters, 1(4), 553-556.
  • Sharma, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Viruses, 14(7), 1533.
  • Shuai, S., et al. (2024). A silver triflate catalyzed reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetate efficiently provides isoquinolines. The Journal of Organic Chemistry, 89(10), 6793-6797.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Theeramunkong, S., et al. (2021). Synthesis, characterization and antimalarial activity of isoquinoline derivatives. Medicinal Chemistry Research, 30(1), 109-119.
  • Zaman, K., et al. (2019). Synthesis, thymidine phosphorylase, angiogenic inhibition and molecular docking study of isoquinoline derivatives. Bioorganic Chemistry, 89, 102999.
  • Zheng, L., et al. (2022). An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by a three-component reaction involves condensation of aryl ketones and hydroxylamine, rhodium(III)-catalyzed C–H bond activation of the in situ generated oxime, and cyclization with an internal alkyne. Organic Letters, 24(34), 6271-6276.
  • Ziemska, J., et al. (2022). A series of novel 3,4-Dihydroisoquinoline scaffold and they were evaluated leucine aminopeptidase inhibitory action with in silico screening. Molecules, 27(1), 123.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 7-Bromoisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 7-Bromoisoquinoline-3-carboxylic acid (CAS No. 660830-63-7). As a brominated isoquinoline derivative, this compound serves as a valuable building block in medicinal chemistry.[1] However, its chemical structure necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE) to ensure operator safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the potential hazards of this compound is fundamental to selecting the correct PPE. While comprehensive toxicological data for this specific compound is limited, the known hazards of its parent molecule, 7-Bromoisoquinoline, and other analogs provide a strong basis for a precautionary approach.[2]

The primary routes of occupational exposure are inhalation of the powder, direct skin contact, eye contact, and accidental ingestion. Based on available Safety Data Sheets (SDS) for closely related compounds, the following hazards are identified:

  • Skin Irritation (H315): Causes skin irritation.[3][4][5][6] Direct contact can lead to redness, inflammation, or dermatitis.

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3][4][5][6] Contact with eyes can result in significant pain, redness, and potential damage if not addressed immediately. Some analogs are known to cause severe eye damage (H318), reinforcing the need for stringent eye protection.[7][8]

  • Respiratory Irritation (H335): May cause respiratory irritation.[4][6][9][10] As a solid powder, the compound can be easily aerosolized, and inhalation may lead to irritation of the nose, throat, and lungs.[11]

Furthermore, several bromoisoquinoline analogs are classified as Toxic if Swallowed (H301) .[7][8][12] Due to the absence of specific data for the carboxylic acid derivative, the Precautionary Principle dictates that we assume a similar level of oral toxicity. Therefore, measures to prevent ingestion are critical.

Core PPE Requirements: A Multi-Layered Defense

Effective protection from this compound relies on a combination of engineering controls and a comprehensive PPE strategy. The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound to prevent dust dispersion and inhalation.[3][5]

The following table summarizes the required PPE for handling this compound.

Body Part Protection Specifications & Rationale
Hands Chemical-resistant GlovesNitrile gloves are the recommended minimum. For tasks involving weighing or potential contact, double-gloving is advised. Change gloves immediately after any contact with the chemical.[13]
Eyes & Face Chemical Safety Goggles & Face ShieldChemical safety goggles that provide a complete seal around the eyes are mandatory to protect from dust and potential splashes.[14] Standard safety glasses are insufficient. A face shield worn over goggles is required when handling larger quantities (>1g) or during procedures with a higher risk of splashing.
Body Laboratory CoatA long-sleeved, knee-length laboratory coat must be worn and kept fully fastened to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved RespiratorA respirator is required when handling the powder outside of a chemical fume hood or when cleaning up a spill. A minimum of an N95 dust mask is necessary for fine particulates. For spill response, a half-mask or full-face respirator with P100 (particulate) and organic vapor cartridges is recommended.[13]

Procedural Blueprint: From Lab Bench to Disposal

Adherence to strict protocols for donning, doffing, and waste disposal is as crucial as the PPE itself.

Experimental Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow start Initiate Task with This compound task_type What is the task? start->task_type spill_check Is this a spill cleanup? task_type->spill_check Other ppe_weighing Standard PPE: - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat - Safety Goggles task_type->ppe_weighing Weighing Solid ppe_solution Solution Handling PPE: - Nitrile Gloves - Lab Coat - Safety Goggles task_type->ppe_solution Handling Solution spill_check->ppe_solution No (Routine Work) ppe_spill Spill Response PPE: - P100/OV Respirator - Face Shield + Goggles - Double Nitrile Gloves - Impermeable Apron/Gown spill_check->ppe_spill Yes

Caption: PPE selection workflow for different laboratory tasks.

Step-by-Step PPE Protocol

1. Donning (Putting On) PPE:

  • Location: Perform in a clean area outside the immediate workspace.

  • Sequence:

    • Lab Coat: Put on and fasten completely.

    • Respirator (if required): Perform a seal check according to manufacturer instructions.

    • Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.

    • Gloves: Put on the first pair of nitrile gloves. Put on the second pair, ensuring the cuffs go over the sleeves of the lab coat.

2. Doffing (Taking Off) PPE:

  • Goal: To remove PPE without contaminating yourself. This is a critical step.

  • Sequence:

    • Outer Gloves: Remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them immediately in the designated waste container.

    • Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Fold it inside out and place it in the designated laundry or disposal bin.

    • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface. Place in a designated area for decontamination.

    • Respirator (if used): Remove by the straps without touching the front.

    • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

    • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3][5]

Decontamination and Disposal Plan

Proper disposal is essential to prevent secondary contamination and ensure regulatory compliance.

  • Solid & Liquid Chemical Waste: All excess this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Never dispose of this chemical down the drain.[11]

  • Contaminated PPE: All disposable items, including gloves, bench paper, and N95 masks, that have come into contact with the chemical are considered hazardous waste. They must be placed in a designated, sealed waste bag or container for collection by a licensed waste disposal company.[3]

  • Contaminated Clothing: Take off any contaminated clothing immediately and wash it before reuse.[3][5] If clothing is heavily contaminated, it should be disposed of as hazardous waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste. Afterward, wash the glassware thoroughly with soap and water.

By integrating this comprehensive PPE strategy with careful experimental technique and a thorough understanding of the underlying chemical hazards, researchers can handle this compound safely and effectively.

References

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem. National Institutes of Health. [Link]

  • 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem. National Institutes of Health. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Health and Safety Authority. [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. University of South Carolina. [Link]

  • This compound - MySkinRecipes. MySkinRecipes. [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.